molecular formula C6H5BrIN B8053910 2-Bromo-4-iodo-5-methylpyridine

2-Bromo-4-iodo-5-methylpyridine

Cat. No.: B8053910
M. Wt: 297.92 g/mol
InChI Key: SOYKLFGNNVUKHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-4-iodo-5-methylpyridine (CAS: 1227577-26-5) is a dihalogenated pyridine derivative that serves as a valuable synthetic intermediate in advanced organic and medicinal chemistry research. Its molecular formula is C6H5BrIN, with a molecular weight of 297.92 g/mol . This compound features both bromine and iodine substituents on the pyridine ring, which possess distinct reactivity profiles, enabling sequential and selective cross-coupling reactions such as Suzuki, Stille, and Negishi couplings. This makes it a crucial building block for constructing complex molecules, particularly in the development of active pharmaceutical ingredients (APIs) and functional materials. The compound requires specific storage conditions to maintain stability; it should be kept in a dark place under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C, as it is sensitive to light . According to supplier data, it is typically offered with a purity of 97% . The GHS hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Researchers are advised to review the Safety Data Sheet (SDS) prior to use and handle the compound with appropriate personal protective equipment (PPE), including gloves and eye/face protection. This product is intended for research applications only and is strictly not for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-4-iodo-5-methylpyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrIN/c1-4-3-9-6(7)2-5(4)8/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOYKLFGNNVUKHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1I)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrIN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.92 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Technical Guide to the Synthesis of 2-Bromo-4-iodo-5-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Guide for Researchers and Drug Development Professionals

Abstract

2-Bromo-4-iodo-5-methylpyridine is a highly functionalized heterocyclic building block of significant interest in medicinal chemistry and materials science. The strategic placement of bromine, iodine, and methyl groups on the pyridine core provides multiple, distinct reaction sites for orthogonal functionalization, enabling the construction of complex molecular architectures. This guide provides a comprehensive overview of the synthetic strategies for this compound, focusing on a robust and well-documented pathway involving diazotization and iodination. We will delve into the mechanistic underpinnings of the key reaction steps, provide a detailed experimental protocol, and discuss methods for characterization and purification.

Introduction and Strategic Importance

Substituted pyridines are a cornerstone of modern drug discovery, appearing in numerous approved pharmaceuticals. The unique electronic properties and hydrogen bonding capabilities of the pyridine ring make it a privileged scaffold. The title compound, this compound, is a particularly valuable intermediate. The bromine at the 2-position and the iodine at the 4-position are amenable to a wide range of cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, often with differential reactivity, allowing for sequential and site-selective modifications. The methyl group at the 5-position provides a steric and electronic handle to fine-tune the properties of derivative compounds.

Retrosynthetic Analysis and Pathway Selection

A logical retrosynthetic analysis of this compound suggests a pathway originating from a more readily available aminopyridine derivative. The iodo-group can be installed via a Sandmeyer-type reaction from an amino group at the 4-position. This leads back to 2-bromo-5-methylpyridin-4-amine as a key precursor. This precursor can, in turn, be synthesized from 2-amino-5-methylpyridine through a selective bromination. This multi-step, well-precedented approach is chosen for its reliability and scalability.

G Target This compound Precursor1 2-Bromo-5-methylpyridin-4-diazonium salt Target->Precursor1 Iodination (KI) Precursor2 2-Bromo-5-methylpyridin-4-amine Precursor1->Precursor2 Diazotization (NaNO2, H+) Precursor3 2-Amino-5-methylpyridine Precursor2->Precursor3 Selective Bromination

Caption: Retrosynthetic analysis of this compound.

Mechanistic Insights

The cornerstone of the selected synthetic pathway is the Sandmeyer reaction, a powerful transformation for converting aromatic amines into a wide variety of functional groups via a diazonium salt intermediate.[1][2]

Diazotization of the Aminopyridine

The first step is the conversion of the primary amino group of 2-bromo-5-methylpyridin-4-amine into a diazonium salt. This reaction is typically carried out in a strong acidic medium (e.g., H₂SO₄ or HCl) at low temperatures (0-5 °C) with sodium nitrite (NaNO₂).[3] The acid protonates sodium nitrite to form nitrous acid (HNO₂), which is then further protonated and loses water to generate the highly electrophilic nitrosonium ion (NO⁺). The amino group of the pyridine then acts as a nucleophile, attacking the nitrosonium ion. A series of proton transfers and elimination of a water molecule leads to the formation of the pyridine-4-diazonium ion.[4] The low temperature is critical to prevent the premature decomposition of the unstable diazonium salt.

G cluster_0 Generation of Nitrosonium Ion cluster_1 Diazonium Salt Formation NaNO2 NaNO2 HNO2 HNO₂ NaNO2->HNO2 + H⁺ H+ H+ NO+ NO⁺ (Nitrosonium) HNO2->NO+ + H⁺, -H₂O H2O H₂O Amine R-NH₂ Intermediate R-N⁺H₂-N=O Amine->Intermediate + NO⁺ Diazonium R-N⁺≡N Intermediate->Diazonium -H₂O, -H⁺

Caption: Key steps in the diazotization reaction.

Iodide Substitution

The subsequent step involves the displacement of the diazonium group (–N₂⁺) with iodide. This is achieved by introducing a source of iodide ions, typically potassium iodide (KI).[5] The pyridine-4-diazonium salt solution is added to a solution of KI. Unlike Sandmeyer reactions that produce aryl chlorides or bromides, which often require a copper(I) catalyst, the formation of iodoarenes does not.[6] The reaction proceeds readily, with the evolution of nitrogen gas, as the diazonium group is an excellent leaving group. The mechanism is believed to involve a single electron transfer, leading to the formation of an aryl radical, which then reacts with iodide.[2]

Detailed Experimental Protocol

Disclaimer: This protocol is a representative procedure based on established chemical principles for analogous transformations.[5][7] It should be performed by qualified personnel in a well-ventilated fume hood with appropriate personal protective equipment.

Synthesis of 2-Bromo-5-methylpyridin-4-amine (Precursor)

A precursor, 2-bromo-5-methylpyridin-4-amine, is required. While not detailed here, a common route involves the nitration of 2-bromo-5-methylpyridine, followed by reduction of the nitro group to an amine.

Synthesis of this compound

Materials & Reagents

Reagent/MaterialFormulaM.W. ( g/mol )Quantity (Example)Moles (eq.)
2-Bromo-5-methylpyridin-4-amineC₆H₇BrN₂187.045.00 g1.0
Concentrated Sulfuric AcidH₂SO₄98.0825 mL-
Sodium NitriteNaNO₂69.002.02 g1.1
Potassium IodideKI166.006.65 g1.5
Deionized WaterH₂O18.02As needed-
Dichloromethane (DCM)CH₂Cl₂84.93As needed-
Saturated Na₂S₂O₃ (aq)--As needed-
Saturated NaHCO₃ (aq)--As needed-
Brine--As needed-
Anhydrous MgSO₄ or Na₂SO₄--As needed-

Procedure

  • Diazonium Salt Formation:

    • In a 100 mL three-necked round-bottom flask equipped with a magnetic stirrer and a thermometer, carefully add concentrated sulfuric acid (25 mL).

    • Cool the acid to 0-5 °C in an ice-salt bath.

    • Slowly add 2-bromo-5-methylpyridin-4-amine (5.00 g, 1.0 eq.) portion-wise, ensuring the temperature does not exceed 10 °C. Stir until all solids have dissolved.

    • In a separate beaker, dissolve sodium nitrite (2.02 g, 1.1 eq.) in a minimal amount of cold deionized water (~5 mL).

    • Add the sodium nitrite solution dropwise to the cold amine-sulfuric acid mixture over 30 minutes. Maintain the internal temperature strictly between 0 and 5 °C. Vigorous stirring is essential.

    • After the addition is complete, stir the resulting solution for an additional 30 minutes at 0-5 °C.

  • Iodination:

    • In a separate 250 mL flask, dissolve potassium iodide (6.65 g, 1.5 eq.) in deionized water (30 mL).

    • Slowly and carefully add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring. Significant gas evolution (N₂) will occur. The addition should be controlled to manage the effervescence.

    • Once the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours.

  • Work-up and Purification:

    • Cool the reaction mixture in an ice bath and basify by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution until the pH is ~8.

    • Decolorize the mixture by adding saturated sodium thiosulfate (Na₂S₂O₃) solution dropwise until the dark color from excess iodine disappears.

    • Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

    • Combine the organic layers and wash sequentially with deionized water (50 mL) and brine (50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

    • Purify the crude solid by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure this compound.

Characterization

The identity and purity of the final compound should be confirmed using standard analytical techniques.

TechniqueExpected Results
¹H NMR Two singlets in the aromatic region corresponding to the two pyridine protons. A singlet in the aliphatic region for the methyl group protons.
¹³C NMR Six distinct signals corresponding to the six carbon atoms of the substituted pyridine ring.
Mass Spec (MS) The molecular ion peak [M]⁺ and/or [M+H]⁺ should be observed, corresponding to the calculated molecular weight (297.92 g/mol ), with a characteristic isotopic pattern for one bromine atom.
Melting Point A sharp melting point range indicates high purity.

Safety and Handling

  • Concentrated Sulfuric Acid: Extremely corrosive. Handle with extreme care, using gloves, goggles, and a lab coat.

  • Sodium Nitrite: Oxidizer and toxic. Avoid contact with skin and eyes.

  • Diazonium Salts: Potentially explosive, especially when isolated and dry. It is crucial to keep them in solution at low temperatures and use them immediately after preparation.

  • Dichloromethane: Volatile and a suspected carcinogen. Always handle in a fume hood.

Conclusion

The synthesis of this compound via the diazotization of 2-bromo-5-methylpyridin-4-amine followed by iodination is a reliable and effective method. This guide provides the necessary theoretical background and a practical, step-by-step protocol to aid researchers in obtaining this valuable synthetic intermediate. Careful control of reaction conditions, particularly temperature during the diazotization step, is paramount for a successful outcome. The orthogonal reactivity of the halogen substituents makes the target molecule a powerful tool for the efficient construction of novel compounds in drug discovery and materials science.

References

Introduction: A Versatile Heterocyclic Building Block

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chemical Properties and Synthetic Utility of 2-Bromo-4-iodo-5-methylpyridine

In the landscape of modern medicinal chemistry and materials science, heterocyclic compounds form the bedrock of innovation. Among these, functionalized pyridines are of paramount importance due to their prevalence in a vast number of FDA-approved drugs and advanced materials. This compound (CAS No. 1227577-26-5) emerges as a particularly strategic synthetic intermediate. Its unique trifunctional substitution pattern on the pyridine core—featuring a methyl group, a bromine atom, and an iodine atom—offers a powerful platform for sequential and site-selective chemical modifications.

The true synthetic value of this molecule lies in the differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds. In palladium-catalyzed cross-coupling reactions, the C-I bond is significantly more reactive, a principle that allows for the precise, stepwise introduction of diverse functionalities. This guide provides an in-depth exploration of the physicochemical properties, synthesis, reactivity, and applications of this compound, offering field-proven insights for researchers, scientists, and drug development professionals.

Core Physicochemical Properties

A foundational understanding of a reagent's physical and chemical properties is critical for its effective use in synthesis. The key properties of this compound are summarized below.

PropertyValueSource(s)
CAS Number 1227577-26-5[1]
Molecular Formula C₆H₅BrIN[2]
Molecular Weight 297.92 g/mol [3]
Appearance Solid (form may vary)
Melting Point 51 °C (for the related isomer 2-bromo-5-iodo-4-methylpyridine)[4]
Boiling Point ~282-313 °C (Predicted for related isomers)[4][5]
Density ~2.2 g/cm³ (Predicted for a related isomer)[5]

Note: Some physical properties are based on closely related isomers due to limited data for the specific title compound. Researchers should consult the certificate of analysis for lot-specific data.

Synthesis of this compound

The synthesis of polysubstituted pyridines often requires a multi-step approach, leveraging well-established heterocyclic chemistry transformations. A plausible and efficient route to this compound starts from a commercially available precursor, 2-chloro-5-methylpyridine, and proceeds through nitration, reduction, and a Sandmeyer-type iodination, followed by a final bromination step.

Proposed Synthetic Pathway

The following diagram outlines a logical synthetic workflow for preparing the title compound.

Synthesis_Workflow cluster_0 Synthetic Pathway Start 2-Chloro-5-methylpyridine Step1 Nitration (HNO₃/H₂SO₄) Start->Step1 Intermediate1 2-Chloro-5-methyl-4-nitropyridine Step1->Intermediate1 Step2 Reduction (e.g., Fe/AcOH) Intermediate1->Step2 Intermediate2 4-Amino-2-chloro-5-methylpyridine Step2->Intermediate2 Step3 Sandmeyer Iodination (NaNO₂, H₂SO₄, then KI) Intermediate2->Step3 Intermediate3 2-Chloro-4-iodo-5-methylpyridine Step3->Intermediate3 Step4 Bromination (Conceptual) (e.g., HBr/NaNO₂ or other brominating agent) Intermediate3->Step4 Product This compound Step4->Product

Caption: Proposed multi-step synthesis of this compound.

Exemplary Synthetic Protocol (Adapted for Iodination)

This protocol details the synthesis of the key intermediate, 2-chloro-4-iodo-5-methylpyridine, adapted from known procedures for similar compounds.[6]

Step 1: Synthesis of 4-Amino-2-chloro-5-methylpyridine

  • To a reaction flask, add 2-chloro-5-methyl-4-nitropyridine oxide (1.5g, 8.0mmol) and glacial acetic acid (30mL).

  • With stirring at room temperature, add reduced iron powder (3.0g, 54mmol).

  • Heat the reaction mixture to 100°C and stir for 1 hour.

  • After completion, pour the mixture into a sodium hydroxide solution (5M) and adjust the pH to 9-10.

  • Extract the product with ethyl acetate (3 x 30mL).

  • Wash the combined organic phases with saturated brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude amine.

Step 2: Synthesis of 2-Chloro-4-iodo-5-methylpyridine

  • Place the crude 4-amino-2-chloro-5-methylpyridine (0.25g, 1.75mmol) into a 50mL reaction flask and add water (4.17mL). Cool the mixture to 0°C.

  • Under stirring, carefully add concentrated sulfuric acid (98%, 0.11mL) and cool the mixture to -10°C.

  • Slowly add a solution of sodium nitrite (NaNO₂, 0.16g, 2.32mmol) in water (1.39mL), maintaining the temperature at -10°C. Stir for 1 hour.

  • Add acetone (6mL), followed by the dropwise addition of a solution of potassium iodide (KI, 0.35g, 2.11mmol) in water (1.39mL).

  • Stir the reaction at 0°C for 4 hours.

  • Upon completion, perform a standard aqueous workup and purify the crude product by column chromatography to obtain 2-chloro-4-iodo-5-methylpyridine.[6]

Final conversion to the 2-bromo analogue would require a subsequent halogen exchange or de novo synthesis from a bromo-picoline precursor.

Reactivity and Field-Proven Synthetic Applications

The synthetic power of this compound stems from the hierarchical reactivity of its halogen substituents. The C-I bond has a lower bond dissociation energy than the C-Br bond, making it more susceptible to oxidative addition to a low-valent palladium(0) catalyst.[7] This reactivity differential (C-I > C-Br > C-Cl) is the cornerstone of its utility, enabling selective functionalization.[7][8]

Regioselective Sonogashira Coupling

The Sonogashira reaction, which forges a C(sp²)-C(sp) bond, is a premier method for installing alkyne moieties.[7][9] When this compound is subjected to Sonogashira conditions, the coupling occurs with high regioselectivity at the more reactive C-4 iodo position, leaving the C-2 bromo position untouched for subsequent transformations.[7][10]

Caption: Regioselective Sonogashira coupling at the C-4 position.

General Protocol for Copper-Catalyzed Sonogashira Coupling: [7][10]

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv.), bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (2-5 mol%), and copper(I) iodide (CuI) (4-10 mol%).

  • Evacuate and backfill the flask with the inert gas three times.

  • Add an anhydrous, degassed solvent (e.g., THF or DMF) and a suitable base (e.g., triethylamine or diisopropylethylamine).

  • Add the terminal alkyne (1.1-1.2 equiv.) dropwise via syringe.

  • Stir the reaction at room temperature, monitoring progress by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product with an organic solvent.

  • Purify the crude product by flash column chromatography to yield the desired 4-alkynyl-2-bromopyridine.

Regioselective Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is one of the most powerful and versatile methods for C-C bond formation in modern organic synthesis.[11] Similar to the Sonogashira coupling, this reaction can be directed to the C-4 iodo position of this compound with high fidelity. The resulting 2-bromo-4-aryl-5-methylpyridine is a valuable intermediate, as the remaining bromine atom can be targeted in a second, distinct cross-coupling reaction to build highly complex, multi-substituted pyridine scaffolds.[12][13][14]

Caption: Stepwise Suzuki-Miyaura coupling for diarylpyridine synthesis.

General Protocol for Suzuki-Miyaura Coupling: [13][14]

  • In an oven-dried Schlenk flask, combine this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), a palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), a suitable ligand (e.g., SPhos, 4 mol%), and a base (e.g., K₂CO₃, 2.0 equiv.).

  • Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Add a degassed solvent system (e.g., a 4:1 to 10:1 mixture of toluene and water) via syringe.

  • Heat the mixture to the desired temperature (typically 80-110°C) with vigorous stirring.

  • Monitor the reaction's progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by column chromatography.

Central Role in Drug Discovery

The substituted pyridine motif is a "privileged scaffold" in medicinal chemistry, appearing in a multitude of therapeutic agents.[15] Building blocks like this compound are invaluable for synthesizing libraries of compounds for structure-activity relationship (SAR) studies.[16] Derivatives of closely related aminopyridines are known to be potent inhibitors of various protein kinases, which are critical targets in oncology and inflammatory diseases.[12][15][17] For example, the aminopyridine core is well-established for its ability to interact with the ATP-binding site of kinases like p38 MAP kinase, a key regulator of inflammatory responses.[15] The ability to selectively introduce different groups at the 2- and 4-positions allows for fine-tuning of a molecule's potency, selectivity, and pharmacokinetic properties.

Safety and Handling

As a halogenated organic compound, this compound and its precursors must be handled with appropriate care. While a specific safety data sheet (SDS) for the title compound is not widely available, data from closely related compounds provide essential guidance.

  • Hazard Statements: Likely to be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[18][19][20] May also cause respiratory irritation.[18][19]

  • Precautionary Measures:

    • Wash hands thoroughly after handling.[18][20]

    • Wear protective gloves, protective clothing, eye protection, and face protection.[18][20]

    • Use only outdoors or in a well-ventilated area.[18][20]

    • Avoid breathing dust, fumes, or vapors.[18]

    • Store in a well-ventilated place and keep the container tightly closed.[20]

    • In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical advice.[19][20]

Always consult the specific Safety Data Sheet provided by the supplier before handling any chemical.

Conclusion

This compound is a high-value, versatile building block for advanced organic synthesis. Its key attribute—the significant difference in reactivity between the C-I and C-Br bonds—provides chemists with a powerful tool for regioselective, stepwise functionalization. This enables the efficient construction of complex, multi-substituted pyridine derivatives that are of high interest in the fields of drug discovery, agrochemicals, and materials science. A thorough understanding of its properties, synthesis, and reactivity empowers researchers to leverage this intermediate to its full potential in the creation of novel and impactful molecules.

References

The Strategic Application of 2-Bromo-4-iodo-5-methylpyridine in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Complex Landscape of Substituted Pyridines

The pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved therapeutic agents. The strategic functionalization of this heterocycle with multiple substituents allows for the fine-tuning of physicochemical properties and the precise spatial arrangement of pharmacophoric elements. 2-Bromo-4-iodo-5-methylpyridine (CAS No. 1227577-26-5) is a highly functionalized building block that offers exceptional versatility for the synthesis of complex molecular architectures.[1][2] The distinct electronic environments of the bromo and iodo substituents, coupled with the directing effect of the methyl group, provide a powerful platform for sequential and site-selective reactions. This technical guide provides an in-depth analysis of the synthesis, properties, and strategic applications of this compound, with a focus on its utility in the development of novel therapeutics.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and drug discovery. While extensive experimental data for this specific isomer is not widely published, we can infer key properties based on its structure and data from closely related analogues.[3][4]

PropertyValue/InformationSource(s)
CAS Number 1227577-26-5[1][2]
Molecular Formula C₆H₅BrIN[1]
Molecular Weight 297.92 g/mol [5]
Appearance Expected to be a solid at room temperatureInferred
Solubility Likely soluble in common organic solvents such as THF, DMF, and chlorinated solvents.Inferred
Storage Store in a cool, dark, and dry place under an inert atmosphere.Inferred

Synthesis of this compound: A Strategic Approach

Hypothetical Synthetic Protocol

This protocol is a conceptualized pathway based on established organometallic and halogenation chemistries.

Objective: To synthesize this compound from a readily available starting material.

Proposed Starting Material: 2-Bromo-5-methylpyridine.

Overall Strategy: The synthesis will proceed via a directed ortho-metalation to introduce the iodo group at the 4-position. The bromine atom at the 2-position is expected to act as a directing group for this transformation.[9]

Step-by-Step Methodology:

  • Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, dissolve 2-Bromo-5-methylpyridine (1.0 eq) in anhydrous tetrahydrofuran (THF).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add a solution of lithium diisopropylamide (LDA) (1.1 eq) in THF to the reaction mixture while maintaining the temperature at -78 °C. The LDA will act as a strong base to deprotonate the pyridine ring at the position ortho to the bromine atom (C4).[6]

  • Stirring: Stir the reaction mixture at -78 °C for 1-2 hours to ensure complete lithiation.

  • Iodination: Slowly add a solution of iodine (I₂) (1.2 eq) in THF to the reaction mixture. The iodine will quench the lithiated intermediate, introducing the iodo group at the 4-position.

  • Warming and Quenching: Allow the reaction mixture to slowly warm to room temperature. Quench the reaction by the addition of a saturated aqueous solution of sodium thiosulfate to consume any unreacted iodine.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel to obtain this compound.

Reactivity and Applications in Drug Discovery

The synthetic utility of this compound lies in the differential reactivity of the carbon-bromine (C-Br) and carbon-iodine (C-I) bonds in cross-coupling reactions.[10][11] The C-I bond is generally more reactive towards oxidative addition to a palladium(0) catalyst than the C-Br bond. This allows for selective functionalization at the 4-position, leaving the 2-bromo position available for subsequent transformations. This sequential cross-coupling strategy is invaluable in the construction of complex, drug-like molecules.[12]

Selective Cross-Coupling Reactions
  • Suzuki-Miyaura Coupling: This palladium-catalyzed reaction between the iodo-substituted pyridine and a boronic acid or ester is a powerful method for forming carbon-carbon bonds. By carefully selecting the catalyst and reaction conditions, the C-I bond can be selectively coupled, leaving the C-Br bond intact.[12]

  • Sonogashira Coupling: The reaction with a terminal alkyne, catalyzed by palladium and copper, can also be performed selectively at the 4-position to introduce an alkynyl moiety.

  • Buchwald-Hartwig Amination: This reaction allows for the formation of carbon-nitrogen bonds by coupling the iodo-substituted pyridine with an amine.

The ability to perform these reactions in a stepwise manner opens up a vast chemical space for the synthesis of novel compounds for drug discovery programs, particularly in the area of kinase inhibitors where substituted pyridines are a common scaffold.[13][14]

Logical Flow of Sequential Cross-Coupling

G A This compound B Suzuki or Sonogashira Coupling (Selective at C4-I) A->B Pd Catalyst, Base C 4-Aryl/Alkynyl-2-bromo-5-methylpyridine B->C D Second Cross-Coupling (at C2-Br) C->D Pd Catalyst, Base E Disubstituted Pyridine Derivative D->E

Caption: Sequential cross-coupling strategy.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, the safety precautions for closely related compounds, such as 2-bromo-5-methylpyridine, should be strictly followed.[15][16]

Hazard Statements (based on analogues):

  • Harmful if swallowed.[15]

  • Causes skin irritation.[15]

  • Causes serious eye irritation.[15]

  • May cause respiratory irritation.[15]

Precautionary Measures:

  • Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[16]

  • Handle the compound in a well-ventilated fume hood.[16]

  • Avoid inhalation of dust or vapors.[15]

  • Avoid contact with skin and eyes.[16]

  • In case of contact, wash the affected area immediately with plenty of water.[16]

  • Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex organic molecules. Its unique substitution pattern allows for selective, sequential functionalization through a variety of cross-coupling reactions. This capability makes it a highly attractive starting material for the development of novel therapeutic agents, particularly in the field of kinase inhibitors. A thorough understanding of its synthesis, reactivity, and handling is crucial for unlocking its full potential in drug discovery and medicinal chemistry.

References

An In-Depth Technical Guide to the Structure Elucidation of 2-Bromo-4-iodo-5-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, in-depth exploration of the methodologies and analytical reasoning required for the unambiguous structure elucidation of 2-bromo-4-iodo-5-methylpyridine. Designed for researchers, scientists, and professionals in drug development, this document moves beyond procedural outlines to delve into the causal logic behind experimental choices, ensuring a robust and self-validating approach to structural characterization.

Introduction: The Significance of Precise Structural Analysis

This compound is a halogenated pyridine derivative with significant potential as a building block in the synthesis of novel pharmaceutical and agrochemical compounds. The specific arrangement of its substituents—a bromine atom, an iodine atom, and a methyl group on the pyridine ring—creates a unique electronic and steric environment. This distinct configuration governs the molecule's reactivity and its potential interactions with biological targets. Therefore, unequivocal confirmation of its structure is a critical first step in any research or development pipeline.

The process of structure elucidation for a novel or synthesized compound is a cornerstone of chemical research.[1] It involves a multi-faceted approach, integrating data from various spectroscopic and analytical techniques to piece together the molecular puzzle. This guide will detail a systematic workflow for the structural determination of this compound, emphasizing the "why" behind each analytical step.

Foundational Analysis: Mass Spectrometry

Mass spectrometry (MS) serves as the initial and indispensable tool for determining the molecular weight and elemental composition of a compound.[1] For this compound, this technique provides the first piece of concrete evidence for its identity.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Introduction: A small quantity of the solid this compound sample is introduced into the mass spectrometer, typically via a direct insertion probe.

  • Ionization: An Electron Ionization (EI) source is utilized, with a standard electron energy of 70 eV.[2] This "hard" ionization technique induces fragmentation, which can provide valuable structural clues.[3]

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

  • Detection: The abundance of each ion is recorded, generating a mass spectrum.

Data Interpretation and Expected Results

The mass spectrum of this compound is expected to exhibit a distinctive isotopic pattern for the molecular ion (M⁺) due to the presence of bromine (⁷⁹Br and ⁸¹Br) and iodine (¹²⁷I).[3]

PropertyPredicted ValueReference(s)
Molecular Formula C₆H₅BrIN[4]
Molecular Weight 297.92 g/mol [4][5]
Key Fragments (m/z) 297/299 (M⁺), 218/220 ([M-Br]⁺), 171 ([M-I]⁺)[6]

The presence of the characteristic isotopic signature for bromine (two peaks of nearly equal intensity separated by 2 m/z units) in the molecular ion and in bromine-containing fragments is a key diagnostic feature.

Unraveling the Connectivity: Nuclear Magnetic Resonance (NMR) Spectroscopy

While mass spectrometry provides the molecular formula, Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the precise connectivity of atoms within a molecule.[7] For this compound, both ¹H and ¹³C NMR are essential.

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent, such as Chloroform-d (CDCl₃), in a standard 5 mm NMR tube.[2]

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition: Acquire a one-dimensional proton spectrum. Typical parameters include a spectral width of -2 to 12 ppm and 16 to 64 scans. Tetramethylsilane (TMS) is used as an internal standard (δ 0.00 ppm).[8]

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. This provides a single peak for each unique carbon atom.

Predicted Spectroscopic Data and Interpretation

The interpretation of the NMR spectra relies on chemical shifts, coupling constants, and integration values to piece together the molecular structure.

Table 1: Predicted ¹H NMR Data (in CDCl₃)

Chemical Shift (δ, ppm)MultiplicityAssignment
~ 8.4SingletH-6
~ 7.9SingletH-3
~ 2.4SingletCH₃-5
  • Rationale: The two aromatic protons are expected to appear as singlets due to the lack of adjacent protons for spin-spin coupling. The downfield chemical shifts are characteristic of protons on an electron-deficient pyridine ring. The methyl protons will also appear as a singlet.

Table 2: Predicted ¹³C NMR Data (in CDCl₃)

Chemical Shift (δ, ppm)Assignment
~ 153C-6
~ 148C-3
~ 143C-2
~ 130C-5
~ 98C-4
~ 18C (methyl)
  • Rationale: The chemical shifts of the carbon atoms are influenced by the electronegativity of the attached substituents and their position on the pyridine ring. The carbon attached to the iodine (C-4) is expected to be significantly shielded (upfield shift). Computational methods can be used to predict ¹³C chemical shifts for substituted pyridines to aid in assignment.[9][10]

Probing Functional Groups: Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
  • Sample Preparation: A small amount of the solid this compound is placed directly on the ATR crystal.

  • Data Acquisition: The IR spectrum is recorded, typically in the range of 4000 to 400 cm⁻¹.

Expected Vibrational Frequencies

Table 3: Predicted IR Spectroscopy Data

Wavenumber (cm⁻¹)IntensityAssignment
3100 - 3000MediumAromatic C-H stretch
1570 - 1550StrongC=C/C=N stretching (pyridine ring)
1450 - 1420StrongC=C/C=N stretching (pyridine ring)
~ 670Medium-StrongC-Br stretch
  • Rationale: The spectrum will be dominated by the characteristic vibrations of the substituted pyridine ring. The C-I stretch is typically observed at lower frequencies and may be difficult to discern.

Definitive Structure Confirmation: X-ray Crystallography

For an unambiguous, three-dimensional structural determination, single-crystal X-ray crystallography is the gold standard.[11]

Experimental Workflow
  • Crystal Growth: High-quality single crystals of this compound are grown, often by slow evaporation of a suitable solvent.

  • Data Collection: A selected crystal is mounted on a diffractometer, and X-ray diffraction data are collected.

  • Structure Solution and Refinement: The diffraction data are processed to solve and refine the crystal structure, yielding precise bond lengths, bond angles, and the overall molecular geometry.

While not always feasible if suitable crystals cannot be obtained, a successful X-ray crystallographic analysis provides irrefutable proof of the proposed structure.

Integrated Structure Elucidation Workflow

The power of this multi-technique approach lies in the convergence of data from each independent analysis to support a single, consistent structure.

StructureElucidationWorkflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic & Spectrometric Analysis cluster_data Data Interpretation cluster_conclusion Final Confirmation Compound This compound (C₆H₅BrIN) MS Mass Spectrometry (EI-MS) Compound->MS NMR NMR Spectroscopy (¹H, ¹³C) Compound->NMR IR Infrared Spectroscopy (FT-IR) Compound->IR XRay X-ray Crystallography (Optional but Definitive) Compound->XRay MS_Data Molecular Formula & Isotopic Pattern MS->MS_Data NMR_Data Connectivity (Atom-to-Atom) NMR->NMR_Data IR_Data Functional Groups IR->IR_Data XRay_Data 3D Structure Bond Lengths & Angles XRay->XRay_Data Final_Structure Elucidated Structure MS_Data->Final_Structure NMR_Data->Final_Structure IR_Data->Final_Structure XRay_Data->Final_Structure

Caption: Integrated workflow for the structure elucidation of this compound.

Conclusion

The structure elucidation of this compound is a systematic process that relies on the synergistic application of multiple analytical techniques. By beginning with mass spectrometry to establish the molecular formula, progressing to NMR spectroscopy to define the atomic connectivity, and utilizing IR spectroscopy to confirm functional groups, a high degree of confidence in the proposed structure can be achieved. For ultimate confirmation, single-crystal X-ray crystallography provides an incontrovertible three-dimensional model. This rigorous, evidence-based approach ensures the scientific integrity required for the advancement of research and development in the chemical and pharmaceutical sciences.

References

An In-depth Technical Guide to the Synthesis of 2-Bromo-4-iodo-5-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-Bromo-4-iodo-5-methylpyridine is a highly functionalized heterocyclic building block of significant value in medicinal chemistry and drug development. Its unique substitution pattern, featuring ortho- and para-directing halogens, offers multiple strategic points for modification via cross-coupling reactions, enabling the construction of complex molecular architectures. This guide provides a comprehensive overview of the primary synthetic strategies for obtaining this key intermediate, focusing on the selection of starting materials and the rationale behind the chosen methodologies. We will delve into detailed experimental protocols, explore the underlying reaction mechanisms, and present a comparative analysis of the most viable synthetic routes.

Introduction: The Strategic Importance of this compound

Halogenated pyridines are indispensable precursors in the synthesis of pharmaceuticals and agrochemicals.[1] The title compound, this compound, is particularly noteworthy due to its trifunctional nature. The bromine at the 2-position, the iodine at the 4-position, and the methyl group at the 5-position each offer distinct opportunities for synthetic diversification. The carbon-halogen bonds, in particular, serve as versatile handles for introducing new carbon-carbon and carbon-heteroatom bonds through established catalytic cross-coupling reactions such as Suzuki, Stille, and Sonogashira couplings.[1] This capability makes it an essential intermediate for creating novel molecular entities in drug discovery programs.

Retrosynthetic Analysis and Key Synthetic Strategies

A retrosynthetic analysis of this compound reveals several plausible synthetic disconnections. The primary challenge lies in the regioselective introduction of three different substituents onto the pyridine ring. The electron-deficient nature of the pyridine ring makes it less reactive towards electrophilic aromatic substitution compared to benzene, often requiring harsh conditions or activating groups.[2]

Two principal strategies emerge from this analysis, primarily distinguished by the choice of the initial starting material:

  • Strategy A: Beginning with a pre-functionalized and commercially available pyridine derivative, such as 2-Amino-5-methylpyridine . This approach leverages the directing effects of the amino group to guide subsequent halogenations.

  • Strategy B: Starting with 2-Bromo-5-methylpyridine and performing a regioselective iodination. This route is more direct but hinges on achieving precise control over the position of iodination.

This guide will focus on these two robust and field-proven approaches.

Synthetic Strategy A: Synthesis from 2-Amino-5-methylpyridine

This strategy is a multi-step process that offers excellent control over the substitution pattern by capitalizing on the well-established chemistry of aminopyridines.

Overall Workflow

The synthesis proceeds through two key transformations: a Sandmeyer-type reaction to install the bromine at the 2-position, followed by a directed electrophilic iodination.

Synthesis Workflow A A 2-Amino-5-methylpyridine B Diazotization & Sandmeyer Reaction A->B  1. NaNO2, HBr  2. CuBr C 2-Bromo-5-methylpyridine B->C D Electrophilic Iodination C->D  I2, H2SO4, (NH4)2SO4 E This compound D->E

Caption: Workflow for Strategy A starting from 2-Amino-5-methylpyridine.

Step 1: Synthesis of 2-Bromo-5-methylpyridine via Sandmeyer Reaction

The Sandmeyer reaction is a cornerstone of aromatic chemistry, providing a reliable method to convert an aromatic amino group into a halide via a diazonium salt intermediate.[3][4] This transformation is particularly effective for pyridine systems.[5]

Principle and Rationale: The amino group in 2-Amino-5-methylpyridine is first converted into a diazonium salt using nitrous acid (generated in situ from sodium nitrite and a strong acid, typically HBr).[6] The resulting diazonium group (-N₂⁺) is an excellent leaving group (dinitrogen gas) and is readily displaced by a bromide ion, a reaction catalyzed by copper(I) bromide.[7] This method is highly efficient for installing a bromine at the 2-position.

Experimental Protocol: Adapted from established Sandmeyer procedures.[5][8]

  • Diazotization: In a reaction vessel equipped for low-temperature control, dissolve 2-Amino-5-methylpyridine (1.0 eq) in 48% hydrobromic acid. Cool the mixture to between -10°C and -5°C.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) (1.1 eq) dropwise, ensuring the internal temperature does not exceed 0°C. Stir the resulting slurry for 30-60 minutes at this temperature to ensure complete formation of the diazonium salt.

  • Sandmeyer Reaction: In a separate flask, prepare a solution or slurry of copper(I) bromide (CuBr) (1.3 eq) in hydrobromic acid. Add the cold diazonium salt slurry portion-wise to the CuBr mixture. Vigorous evolution of N₂ gas will be observed.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat gently (e.g., 50-60°C) for 1-2 hours to ensure the reaction goes to completion.

  • Work-up and Isolation: Cool the reaction mixture and neutralize it carefully with a strong base (e.g., NaOH or NH₄OH) to a basic pH. Extract the aqueous phase multiple times with a suitable organic solvent (e.g., diethyl ether or dichloromethane). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 2-Bromo-5-methylpyridine.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Step 2: Iodination of 2-Bromo-5-methylpyridine

Principle and Rationale: The next step involves the regioselective iodination of the 2-Bromo-5-methylpyridine intermediate. In this substrate, the existing bromo and methyl groups direct the incoming electrophile. The pyridine nitrogen is strongly deactivating. The methyl group is an activating, ortho-, para-director, while the bromine is a deactivating, ortho-, para-director. The position C4 is para to the methyl group and ortho to the bromine. The position C6 is ortho to the methyl group. The position C3 is ortho to the bromine. Electrophilic substitution on the electron-deficient pyridine ring requires forcing conditions.[9] The reaction is typically performed in strongly acidic media, such as oleum or concentrated sulfuric acid, with iodine as the electrophile source.

Experimental Protocol:

  • Reaction Setup: To a flask containing fuming sulfuric acid (oleum), add 2-Bromo-5-methylpyridine (1.0 eq) portion-wise while cooling in an ice bath to manage the exotherm.

  • Add iodine (I₂) (1.1 eq) and ammonium sulfate ((NH₄)₂SO₄) to the mixture.

  • Reaction: Heat the mixture to approximately 100-120°C and stir for several hours until TLC or GC-MS analysis indicates consumption of the starting material.

  • Work-up and Isolation: Carefully pour the cooled reaction mixture onto crushed ice. A precipitate will form. Neutralize the acidic solution with a base (e.g., aqueous ammonia) to pH 7-8.

  • Filter the resulting solid, wash thoroughly with water, and then with a small amount of cold solvent like acetonitrile to remove impurities.

  • Purification: The crude solid can be further purified by recrystallization or column chromatography to yield pure this compound.

Synthetic Strategy B: Direct Iodination of 2-Bromo-5-methylpyridine

This strategy is conceptually more direct but relies on achieving high regioselectivity in the key iodination step. It is often employed when 2-Bromo-5-methylpyridine is a readily available starting material.

Synthesis Workflow B A 2-Bromo-5-methylpyridine B Directed Ortho-Metalation & Iodination A->B  1. LTMP or LDA, THF, -78°C  2. I2 C This compound B->C

Caption: Workflow for Strategy B using Directed Ortho-Metalation.

Principle and Rationale: A more modern and often higher-yielding approach to regioselective halogenation involves directed ortho-metalation. In this method, a strong, sterically hindered lithium amide base, such as Lithium 2,2,6,6-tetramethylpiperidide (LTMP) or Lithium diisopropylamide (LDA), is used to deprotonate the C4 position. The bromine at C2 acts as a directing group. This deprotonation occurs selectively at the position ortho to the directing group, which is C3. However, the methyl group at C5 provides steric hindrance, making the C4 proton the most accessible and acidic. The resulting lithiated intermediate is then quenched with an iodine source (e.g., molecular iodine) to install the iodo group at the C4 position with high precision. This method avoids the harsh acidic conditions of classical electrophilic substitution.

Experimental Protocol: Adapted from procedures for directed ortho-metalation and halogenation.[10]

  • Reaction Setup: In a flame-dried, three-neck flask under an inert atmosphere (e.g., Argon or Nitrogen), dissolve 2,2,6,6-tetramethylpiperidine (1.1 eq) in anhydrous tetrahydrofuran (THF). Cool the solution to below -50°C.

  • Base Formation: Add n-butyllithium (1.1 eq) dropwise. Allow the mixture to stir at or below 0°C for 30 minutes to form LTMP.

  • Deprotonation: Cool the freshly prepared LTMP solution to -78°C (dry ice/acetone bath). Add a solution of 2-Bromo-5-methylpyridine (1.0 eq) in anhydrous THF dropwise. Stir the mixture at -70 to -60°C for 2 hours to ensure complete deprotonation at the C4 position.

  • Iodination: Prepare a solution of iodine (I₂) (1.5 eq) in anhydrous THF. Add this solution dropwise to the reaction mixture, maintaining the temperature at -78°C. Stir for an additional 30-60 minutes.

  • Work-up and Isolation: Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Allow the mixture to warm to room temperature. Extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with a saturated sodium thiosulfate solution (to remove excess iodine), followed by brine. Dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford this compound.

Comparative Analysis of Synthetic Routes

ParameterStrategy A (Sandmeyer & EAS)Strategy B (Directed Metalation)
Starting Material 2-Amino-5-methylpyridine2-Bromo-5-methylpyridine
Number of Steps Two major stepsOne major step
Reagents & Conditions Harsh (HBr, NaNO₂, oleum, heat)Mild (Cryogenic temps, strong base)
Regioselectivity Generally good, but can have minor isomersExcellent, highly specific
Yield Moderate to goodGood to excellent
Scalability Well-established for large scaleCan be challenging due to cryogenic needs
Safety Concerns Diazonium salts can be explosive; handling oleumPyrophoric n-BuLi; strict anhydrous conditions

Conclusion

The synthesis of this compound can be effectively achieved through several strategic pathways. The choice of the optimal route depends on factors such as the availability and cost of the starting material, the desired scale of the reaction, and the laboratory's capabilities.

Strategy A , proceeding from 2-Amino-5-methylpyridine, represents a classical and robust approach that relies on well-understood, albeit harsh, reaction conditions. It is a reliable method often used in industrial settings.

Strategy B , utilizing directed ortho-metalation, offers a more elegant and highly regioselective alternative. While it requires specialized handling of cryogenic and air-sensitive reagents, it often provides superior yields and purity, making it an excellent choice for laboratory and fine chemical synthesis.

Both routes provide access to this valuable building block, empowering researchers and drug development professionals to advance the frontiers of medicinal chemistry.

References

A Technical Guide to 2-Bromo-4-iodo-5-methylpyridine: A Versatile Heterocyclic Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Dihalogenated Pyridines

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science research, the strategic design of molecular building blocks is paramount. 2-Bromo-4-iodo-5-methylpyridine is a prime example of a highly versatile heterocyclic intermediate, offering chemists a platform for intricate molecular engineering. Its value lies in the differential reactivity of its two halogen substituents, the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds. This intrinsic property allows for selective, sequential functionalization, enabling the construction of complex, highly substituted pyridine scaffolds from a single starting material. The pyridine core itself is a privileged structure in medicinal chemistry, appearing in numerous approved drugs, making its derivatives a focal point of drug discovery programs.[1][2]

This guide provides an in-depth technical overview of this compound, designed for researchers, scientists, and drug development professionals. We will explore its physicochemical properties, plausible synthetic strategies, and its core utility in regioselective cross-coupling reactions, which are the cornerstone of its application.

Physicochemical Properties and Safety Data

A thorough understanding of a reagent's physical properties and safety profile is the foundation of sound experimental design.

Table 1: Physicochemical Properties of this compound and Related Isomers

PropertyValueSource
CAS Number 1227577-26-5[3]
Molecular Formula C₆H₅BrIN[4]
Molecular Weight 297.92 g/mol [4]
Appearance (Typically) Off-white to yellow solid[5]
Melting Point Data not widely published; similar compounds like 2-Bromo-5-methylpyridine melt at 40-45°C.[5]N/A
Boiling Point Est. >280 °C (Isomers have boiling points in this range).[6]N/A
Safety and Handling

As with all halogenated aromatic compounds, this compound and its isomers should be handled with care in a well-ventilated fume hood.[5][7]

  • Hazards: Causes skin and serious eye irritation. May cause respiratory irritation. Harmful if swallowed.[5][7]

  • Precautionary Measures: Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[5][7] Avoid breathing dust, fumes, or vapors.[7] Wash hands thoroughly after handling.[5][7]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[5]

Synthesis of this compound

A potential route could start from 2-chloro-5-methylpyridine, proceeding through nitration, reduction of the nitro group to an amine, followed by a Sandmeyer-type diazotization and subsequent iodination to install the iodo group at the 4-position.[8] The final step would involve converting the 2-chloro group to a 2-bromo group, which can be a challenging transformation.

A more direct, albeit potentially lower-yielding, approach could involve a "halogen dance" reaction on a dihalopyridine precursor, a known method for synthesizing related isomers.[10]

G cluster_synthesis Plausible Synthetic Workflow start 2-Chloro-5-methylpyridine step1 Nitration (HNO₃/H₂SO₄) start->step1 intermediate1 2-Chloro-5-methyl-4-nitropyridine step1->intermediate1 step2 Reduction (e.g., Fe/AcOH) intermediate1->step2 intermediate2 4-Amino-2-chloro-5-methylpyridine step2->intermediate2 step3 Diazotization & Iodination (NaNO₂, H₂SO₄ then KI) intermediate2->step3 intermediate3 2-Chloro-4-iodo-5-methylpyridine step3->intermediate3 step4 Halogen Exchange (e.g., HBr or PBr₃) intermediate3->step4 product This compound step4->product

Caption: Plausible synthetic pathway to this compound.

Core Reactivity: The Principle of Regioselective Cross-Coupling

The synthetic power of this compound stems from the differential reactivity of the C-I and C-Br bonds in palladium-catalyzed cross-coupling reactions. This regioselectivity is governed by the relative bond dissociation energies and, consequently, the rates of oxidative addition to the Pd(0) catalyst.[11][12]

Reactivity Order: C-I > C-Br > C-Cl

The C-I bond is weaker and therefore undergoes oxidative addition much more readily than the C-Br bond.[11] This allows chemists to selectively functionalize the 4-position of the pyridine ring while leaving the C-Br bond at the 2-position intact for subsequent transformations. This two-step, one-pot or sequential approach is a powerful tool for building molecular diversity.

Sonogashira Coupling: Forging C(sp²)-C(sp) Bonds

The Sonogashira reaction is a robust method for coupling terminal alkynes with aryl halides.[12][13] When applied to this compound, the reaction occurs with high selectivity at the 4-position.[12][14]

G cluster_sonogashira Sonogashira Catalytic Cycle Pd0 Pd(0)L₂ PdII_Aryl Aryl-Pd(II)L₂-I Pd0->PdII_Aryl Oxidative Addition PdII_Alkyne Aryl-Pd(II)L₂(C≡C-R) PdII_Aryl->PdII_Alkyne Alkyne_Cu R-C≡C-Cu Alkyne_Cu->PdII_Alkyne Transmetalation PdII_Alkyne->Pd0 Reductive Elimination Product Aryl-C≡C-R PdII_Alkyne->Product Aryl_I Aryl-I Aryl_I->PdII_Aryl

Caption: Simplified catalytic cycle for the Sonogashira coupling reaction.

Experimental Protocol: Copper-Catalyzed Sonogashira Coupling [12][14]

  • Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv.), bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (2-5 mol%), and copper(I) iodide (CuI) (4-10 mol%).

  • Reagent Addition: Add anhydrous, degassed solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF). Add a base, typically an amine like triethylamine (Et₃N) or diisopropylethylamine (DIPEA), which can also serve as the solvent.[12]

  • Substrate Addition: Add the terminal alkyne (1.1-1.2 equiv.) dropwise via syringe.

  • Reaction: Stir the mixture at room temperature and monitor progress by TLC or LC-MS.

  • Workup: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Table 2: Typical Conditions for Regioselective Sonogashira Coupling

ComponentExampleMolar % / Equiv.Role
Palladium CatalystPdCl₂(PPh₃)₂, Pd(PPh₃)₄1-5 mol%Primary Catalyst
Copper Co-catalystCuI2-10 mol%Activates Alkyne
LigandPPh₃(Part of catalyst)Stabilizes Pd center
BaseEt₃N, DIPEA, K₂CO₃2.0-3.0 equiv. or solventNeutralizes HX, deprotonates alkyne
SolventTHF, DMF, TolueneN/AReaction Medium

Note: Copper-free protocols often use a different palladium catalyst (e.g., Pd(P(t-Bu)₃)₂) and a strong base like K₂CO₃ or Cs₂CO₃.[12]

Buchwald-Hartwig Amination: Forging C-N Bonds

The Buchwald-Hartwig amination is a cornerstone of modern medicinal chemistry for creating carbon-nitrogen bonds.[15][16] The reaction couples an aryl halide with a primary or secondary amine. Again, the C-I bond of this compound is significantly more reactive than the C-Br bond, allowing for selective amination at the 4-position.[11][17]

G cluster_buchwald Buchwald-Hartwig Catalytic Cycle Pd0 Pd(0)L₂ PdII_Aryl Aryl-Pd(II)L₂-I Pd0->PdII_Aryl Oxidative Addition Pd_Amido Aryl-Pd(II)L(NR₂) PdII_Aryl->Pd_Amido Amine R₂NH Amine->Pd_Amido Coordination & Deprotonation (Base) Pd_Amido->Pd0 Reductive Elimination Product Aryl-NR₂ Pd_Amido->Product Aryl_I Aryl-I Aryl_I->PdII_Aryl G cluster_suzuki Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ PdII_Aryl Aryl-Pd(II)L₂-I Pd0->PdII_Aryl Oxidative Addition PdII_Biaryl Aryl-Pd(II)L₂(R) PdII_Aryl->PdII_Biaryl Boronic_Acid R-B(OH)₂ + Base Boronic_Acid->PdII_Biaryl Transmetalation PdII_Biaryl->Pd0 Reductive Elimination Product Aryl-R PdII_Biaryl->Product Aryl_I Aryl-I Aryl_I->PdII_Aryl G cluster_drug_discovery Divergent Synthesis in Drug Discovery Start 2-Bromo-4-iodo- 5-methylpyridine Step1 Step 1: Selective Coupling @ C4 (e.g., Suzuki, Sonogashira) Start->Step1 Intermediate 2-Bromo-4-Aryl/Alkynyl- 5-methylpyridine Step1->Intermediate Step2 Step 2: Coupling @ C2 (e.g., Buchwald-Hartwig, Suzuki) Intermediate->Step2 Library Diverse Library of Biologically Active Candidates Step2->Library

References

Foreword: The Strategic Advantage of Differentiated Halogen Reactivity

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Research Applications of 2-Bromo-4-iodo-5-methylpyridine

In the landscape of modern synthetic chemistry, particularly within drug discovery and materials science, the ability to perform sequential, site-selective modifications on a core scaffold is paramount. It is the chemical equivalent of having a multi-tool, where each component can be deployed independently and for a specific purpose. This compound (CAS No. 1227577-26-5) is an exemplary embodiment of this principle.[1] This guide will elucidate the strategic utility of this reagent, moving beyond a simple catalog of reactions to explain the underlying principles of its reactivity and its proven application in the synthesis of complex molecular architectures. As researchers and drug development professionals, understanding not just what a reagent does, but why it does it, is the key to unlocking its full potential.

Molecular Profile and Physicochemical Properties

This compound is a dihalogenated pyridine derivative that serves as a highly versatile synthetic intermediate.[2] Its power lies in the differential reactivity of its two halogen substituents: the carbon-iodine (C-I) bond and the carbon-bromine (C-Br) bond.

The C-I bond is significantly weaker and therefore more susceptible to oxidative addition by a palladium(0) catalyst, which is the crucial first step in most cross-coupling reactions.[3][4] This reactivity delta (I > Br > Cl) is the cornerstone of its utility, enabling chemists to selectively functionalize the 4-position of the pyridine ring while leaving the 2-bromo position untouched for subsequent transformations.[3][4]

PropertyValueSource
CAS Number 1227577-26-5[1]
Molecular Formula C₆H₅BrIN[1]
Molecular Weight 297.92 g/mol [1]
Appearance Off-white to yellow powder[2]
Storage 2-8°C, inert atmosphere, keep in dark place[1]

Core Synthetic Transformations: A Platform for Molecular Diversity

The primary application of this compound is as a substrate in palladium-catalyzed cross-coupling reactions. The predictable, regioselective nature of these transformations allows for a modular approach to building complex molecules.

The Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira reaction is a robust method for forming carbon-carbon bonds between sp²-hybridized carbons (from the aryl halide) and sp-hybridized carbons (from a terminal alkyne).[5][6] When applied to this compound, the reaction occurs with high regioselectivity at the more reactive C-4 position.[5][7]

Causality of Selectivity: The oxidative addition of the Pd(0) catalyst into the C-I bond has a much lower activation energy than its insertion into the C-Br bond.[5] By using mild reaction conditions (e.g., lower temperatures), it is possible to achieve near-exclusive formation of the 4-alkynyl-2-bromo-5-methylpyridine intermediate, preserving the bromine for a subsequent coupling step.[7]

Protocol 1: Regioselective Sonogashira Coupling

  • Reaction Setup: To a dry Schlenk flask under an argon atmosphere, add this compound (1.0 equiv.), Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (2-5 mol%), and Copper(I) iodide (CuI) (4-10 mol%).[5]

  • Inerting: Evacuate and backfill the flask with argon three times.

  • Reagent Addition: Add anhydrous and degassed solvent (e.g., THF or DMF) and a base (e.g., Triethylamine, Et₃N) via syringe.[5][7]

  • Alkyne Addition: Add the terminal alkyne (1.1–1.2 equiv.) dropwise while stirring at room temperature.[5]

  • Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C). Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Upon completion, quench the reaction with saturated aqueous ammonium chloride solution. Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

The Suzuki-Miyaura Coupling: Forging Biaryl Linkages

The Suzuki-Miyaura coupling is arguably one of the most important C-C bond-forming reactions in modern medicinal chemistry, valued for its functional group tolerance and the stability of its organoboron reagents.[8][9] Similar to the Sonogashira reaction, the coupling of this compound with a boronic acid or ester will selectively occur at the C-I bond.[4] This provides a reliable route to 2-bromo-4-aryl-5-methylpyridine derivatives.

Expert Insight: The choice of base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and solvent system (e.g., dioxane/water, toluene/water) is critical and often substrate-dependent.[9][10] For electron-deficient pyridine rings, a stronger base like K₃PO₄ may be required to facilitate the transmetalation step, which is often rate-limiting.[9]

Protocol 2: Regioselective Suzuki-Miyaura Coupling

  • Reaction Setup: In a reaction vessel, combine this compound (1.0 equiv.), the desired arylboronic acid (1.2–1.5 equiv.), a palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%), and a base (e.g., K₂CO₃ or K₃PO₄, 2.0–3.0 equiv.).[10][11]

  • Inerting: Seal the vessel, then evacuate and backfill with an inert gas like argon or nitrogen (repeat three times).

  • Solvent Addition: Add a degassed solvent system, such as a 4:1 mixture of 1,4-dioxane and water, via syringe.[11]

  • Reaction: Heat the mixture with vigorous stirring to the desired temperature (typically 80–100 °C). Monitor for completion by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography.[11]

The Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed reaction for the synthesis of carbon-nitrogen bonds, a transformation of immense importance in pharmaceuticals.[12][13][14] The differential reactivity of the halogens in this compound again allows for selective amination at the 4-position.[3][15]

Self-Validating System: The success of this selective amination relies on careful control of reaction conditions. Low conversion may indicate an issue with catalyst/ligand choice or base strength, while the formation of di-aminated or hydrodehalogenated side products suggests the conditions are too harsh (e.g., temperature is too high or reaction time is too long).[15]

Protocol 3: Regioselective Buchwald-Hartwig Amination

  • Reaction Setup: In an oven-dried Schlenk tube under an inert atmosphere, add this compound (1.0 equiv.), the desired primary or secondary amine (1.1–1.5 equiv.), a palladium catalyst (e.g., Pd₂(dba)₃, 1-5 mol%), a suitable phosphine ligand (e.g., Xantphos, 2-10 mol%), and a base (e.g., Cs₂CO₃ or NaOtBu, 1.5–3.0 equiv.).[3][12]

  • Solvent Addition: Add anhydrous, degassed toluene or dioxane via syringe.[12]

  • Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the reaction's progress by LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and filter through a pad of Celite to remove palladium residues.[12]

  • Purification: Wash the filtrate with water and brine, dry the organic layer, and concentrate. Purify the crude product via column chromatography.

Visualization of Synthetic Strategy and Workflow

Diagrams are essential for conceptualizing the multi-step synthetic potential of this reagent.

G cluster_reactions Reaction Types A 2-Bromo-4-iodo- 5-methylpyridine B Step 1: Selective Coupling @ C4 (Iodine) A->B C 2-Bromo-4-R1- 5-methylpyridine (Intermediate) B->C R1 Sonogashira (R1=Alkyne) Suzuki (R1=Aryl) Buchwald (R1=Amine) B->R1 D Step 2: Coupling @ C2 (Bromine) C->D E 2-R2-4-R1- 5-methylpyridine (Final Product) D->E R2 Suzuki (R2=Aryl) Buchwald (R2=Amine) Other Couplings D->R2

Caption: Sequential functionalization strategy using this compound.

G Start Start Setup 1. Add Reagents to Flask (Halopyridine, Catalyst, Base, etc.) Start->Setup Inert 2. Create Inert Atmosphere (Evacuate & Backfill with Ar/N2) Setup->Inert Solvent 3. Add Degassed Solvent Inert->Solvent React 4. Heat and Stir (Monitor by TLC/LC-MS) Solvent->React Quench 5. Quench Reaction & Work-up (Dilute, Wash, Extract) React->Quench Purify 6. Purify Product (Column Chromatography) Quench->Purify End Pure Product Purify->End

Caption: General experimental workflow for cross-coupling reactions.

Application in Kinase Inhibitor Synthesis: A Case Study

The pyridine scaffold is a "privileged structure" in medicinal chemistry, appearing in a vast number of approved drugs.[4][16] Dihalogenated pyridines like the title compound are particularly valuable in the synthesis of kinase inhibitors, which are critical in oncology and the treatment of inflammatory diseases.[4][17]

The modular, stepwise functionalization allows for the systematic exploration of the chemical space around the pyridine core. A typical drug discovery campaign might involve:

  • Scaffold Elaboration: Performing a Suzuki or Sonogashira coupling at the C-4 position to install a key pharmacophoric element that interacts with the hinge region of a target kinase.

  • SAR Exploration: Using the remaining C-2 bromine as a handle to introduce a variety of substituents via Buchwald-Hartwig or a second Suzuki coupling. This allows for fine-tuning of properties like potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion).

G Start 2-Bromo-4-iodo- 5-methylpyridine Step1 Suzuki Coupling (Aryl Boronic Acid) Start->Step1 Intermediate Intermediate (2-Bromo-4-aryl-5-methylpyridine) Step1->Intermediate Step2 Buchwald-Hartwig (Amine) Intermediate->Step2 Target Target Molecule (e.g., Kinase Inhibitor) Step2->Target

Caption: Conceptual workflow for kinase inhibitor synthesis.

Conclusion and Future Outlook

This compound is more than just a chemical reagent; it is a strategic tool for molecular construction. The well-defined and predictable difference in reactivity between its carbon-iodine and carbon-bromine bonds provides an exceptional platform for sequential, regioselective synthesis. This enables researchers in drug discovery and materials science to build complex, diverse libraries of compounds from a single, versatile starting material. As the demand for molecular complexity and synthetic efficiency continues to grow, the logical and controlled approach offered by intermediates like this compound will ensure their central role in the research laboratories of the future.

References

Navigating the Solubility Landscape of 2-Bromo-4-iodo-5-methylpyridine: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-Bromo-4-iodo-5-methylpyridine is a strategically important heterocyclic building block in contemporary drug discovery and organic synthesis. Its trifunctional nature, featuring bromo, iodo, and methyl substituents on a pyridine scaffold, offers multiple avenues for selective chemical modification, making it a valuable intermediate for constructing complex molecular architectures. However, the successful application of this reagent in synthesis and its progression through the drug development pipeline are fundamentally dependent on a thorough understanding of its physicochemical properties, most notably its solubility. This technical guide provides a comprehensive analysis of the predicted solubility of this compound in common organic solvents, grounded in the principles of physical organic chemistry. In the absence of extensive published quantitative data, this whitepaper offers a predictive framework based on structural analogy and outlines a rigorous, self-validating experimental protocol for researchers to determine its solubility with high fidelity.

Introduction: The Strategic Value of this compound

The pyridine ring is a privileged scaffold in medicinal chemistry, present in numerous FDA-approved drugs.[1] The introduction of multiple, orthogonally reactive halogen substituents, such as bromine and iodine, onto this core structure dramatically enhances its synthetic utility. This compound (Figure 1) is a prime example of such a versatile intermediate. The differential reactivity of the C-Br and C-I bonds in metal-catalyzed cross-coupling reactions allows for sequential and site-selective introduction of diverse functionalities, a critical capability in the exploration of chemical space for novel therapeutic agents.

A clear understanding of the solubility of this compound is a prerequisite for its effective use. Solubility impacts every stage of development, from reaction kinetics and solvent selection in synthetic protocols to purification strategies, formulation development, and ultimately, the bioavailability of any resulting drug candidate.

G cluster_prep Preparation cluster_cal Calibration cluster_exp Experiment cluster_analysis Analysis & Calculation stock Prepare Stock Solution (Known Concentration) standards Create Calibration Standards (Serial Dilution) stock->standards analyze_std Analyze Standards (e.g., HPLC) standards->analyze_std curve Generate Calibration Curve (Response vs. Conc.) analyze_std->curve calculate_conc Calculate Concentration (from Calibration Curve) curve->calculate_conc Use Regression Equation add_excess Add Excess Solute to Solvent equilibrate Equilibrate (e.g., 24-48h at 25°C) add_excess->equilibrate filter Filter Supernatant (0.22 µm filter) equilibrate->filter dilute Dilute Saturated Solution filter->dilute analyze_sample Analyze Diluted Sample (e.g., HPLC) dilute->analyze_sample analyze_sample->calculate_conc calculate_sol Calculate Final Solubility (Account for Dilution) calculate_conc->calculate_sol

References

A Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 2-Bromo-4-iodo-5-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 2-Bromo-4-iodo-5-methylpyridine. In the absence of publicly available experimental spectra for this specific polysubstituted pyridine, this document leverages established principles of NMR spectroscopy, substituent chemical shift (SCS) effects, and empirical data from analogous structures to present a robust theoretical framework for its characterization. This guide is intended for researchers, scientists, and drug development professionals, offering not only predicted spectral data but also the underlying scientific rationale and detailed experimental protocols for acquiring such data. The methodologies described herein are designed to be self-validating, ensuring that practitioners can confidently apply these principles to their own analytical challenges.

Introduction: The Structural Elucidation Challenge

This compound is a halogenated and alkylated pyridine derivative of interest in synthetic chemistry and drug discovery. Its utility as an intermediate or a scaffold molecule necessitates unambiguous structural verification, for which NMR spectroscopy is the most powerful tool. The precise arrangement of the bromo, iodo, methyl, and nitrogen functionalities creates a unique electronic environment within the aromatic ring, leading to a distinctive NMR fingerprint. This guide will deconstruct the expected ¹H and ¹³C NMR spectra, explaining the causal relationships between the molecular structure and the resulting spectral parameters.

Molecular Structure and Electronic Environment

The structure of this compound presents a fascinating case for NMR analysis. The pyridine nitrogen, being highly electronegative, significantly deshields the adjacent α-protons and carbons. This effect is modulated by the electronic contributions of the other substituents.

  • Bromine (at C2): An electronegative halogen that exerts a strong electron-withdrawing inductive effect (-I) and a weaker electron-donating resonance effect (+M). Its presence will significantly influence the chemical shift of the adjacent C3-H.

  • Iodine (at C4): While also a halogen, iodine's electronegativity is lower than bromine's. It exhibits a weaker inductive effect but a notable "heavy atom effect," which can influence the relaxation times and linewidths of nearby nuclei, particularly the adjacent carbons.

  • Methyl Group (at C5): An electron-donating group (+I effect), which will shield nearby protons and carbons, causing upfield shifts.

These competing electronic influences determine the final chemical shifts of the two remaining aromatic protons (at C3 and C6) and the five pyridine ring carbons.

Caption: Molecular structure of this compound with atom numbering.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is anticipated to show three distinct signals: two in the aromatic region corresponding to the pyridine ring protons and one in the aliphatic region for the methyl group protons. The predictions are based on established substituent effects in pyridine systems.[1]

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)Rationale for Chemical Shift
H-6~8.3 - 8.5Singlet (s)N/AStrongly deshielded due to its α-position to the electronegative nitrogen atom.
H-3~7.8 - 8.0Singlet (s)N/ADeshielded by the adjacent electronegative bromine at C2 and the pyridine nitrogen.
-CH₃~2.4 - 2.6Singlet (s)N/ATypical range for a methyl group on an aromatic ring.

Causality Behind Predictions:

  • H-6: The proton at the C6 position is α to the ring nitrogen, which is the most significant deshielding factor, placing it furthest downfield.[1] It has no adjacent protons to couple with, so it is expected to be a sharp singlet.

  • H-3: This proton is deshielded by the adjacent C2-Bromo group through a strong inductive effect. It is also β to the ring nitrogen. The lack of an adjacent proton at C4 results in a predicted singlet.

  • -CH₃: The methyl protons are attached to the pyridine ring and will appear in the typical aromatic methyl region. They will not show coupling to the ring protons, hence a singlet is expected.

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum is predicted to display six signals: five for the aromatic carbons and one for the methyl carbon. The chemical shifts are estimated based on additivity rules for substituted pyridines, where the effects of each substituent are cumulative.[2][3]

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Rationale for Chemical Shift
C2~142 - 145Attached to bromine (ipso-carbon), resulting in a downfield shift.
C6~150 - 153α-carbon to the nitrogen, experiencing strong deshielding.
C3~138 - 141Deshielded by the adjacent bromine and nitrogen.
C5~135 - 138Attached to the methyl group.
C4~95 - 100The heavy atom effect of the directly attached iodine causes a significant upfield shift for the ipso-carbon.
-CH₃~18 - 20Typical chemical shift for a methyl carbon attached to an sp² carbon.

Causality Behind Predictions:

  • C2, C6, C3, C5: The chemical shifts of these carbons are influenced by a combination of proximity to the electronegative nitrogen and the inductive/resonance effects of the bromo and methyl substituents. Generally, carbons α and γ to the nitrogen are more deshielded than β carbons.[2]

  • C4: The most striking feature is the predicted upfield shift of C4. Carbons directly bonded to iodine often exhibit a pronounced upfield shift due to the "heavy atom effect," which is a result of spin-orbit coupling. This is a reliable diagnostic feature for iodo-substituted carbons.

Experimental Protocol for NMR Data Acquisition

To ensure the acquisition of high-quality, reproducible NMR data, a standardized protocol is essential. The following represents a field-proven methodology for the analysis of small organic molecules like this compound.

5.1. Sample Preparation

  • Weighing the Sample: Accurately weigh 10-20 mg of the compound for ¹H NMR and 20-50 mg for ¹³C NMR into a clean, dry vial.[4]

  • Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common choice for nonpolar to moderately polar organic compounds.[4] Other solvents like DMSO-d₆ or Acetone-d₆ can be used if solubility is an issue, but be aware that solvent effects can alter chemical shifts.[5][6]

  • Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial.[7] Gently vortex or sonicate the mixture to ensure complete dissolution.

  • Transfer to NMR Tube: Using a Pasteur pipette with a cotton or glass wool plug to filter out any particulate matter, carefully transfer the solution into a high-quality 5 mm NMR tube.[8] The final sample height should be around 4-5 cm.

  • Capping and Cleaning: Securely cap the NMR tube. Wipe the outside of the tube with a lint-free tissue (e.g., Kimwipe) moistened with isopropanol or acetone to remove any fingerprints or dust.

5.2. Spectrometer Setup and Data Acquisition

The following parameters are typical for a 400 MHz spectrometer.

  • Insertion and Locking: Insert the sample into the spectrometer. The instrument will "lock" onto the deuterium signal of the solvent to stabilize the magnetic field.

  • Shimming: Perform automated or manual shimming to optimize the homogeneity of the magnetic field, which is crucial for achieving sharp peaks and high resolution.

  • Tuning and Matching: Tune and match the probe for the nucleus being observed (¹H or ¹³C) to maximize signal sensitivity.

¹H NMR Acquisition Parameters:

  • Pulse Sequence: Standard single-pulse sequence (e.g., 'zg30').

  • Spectral Width (SW): ~16 ppm (e.g., from -2 to 14 ppm).

  • Acquisition Time (AQ): ~3-4 seconds to ensure good resolution.[9]

  • Relaxation Delay (D1): 1-2 seconds.

  • Number of Scans (NS): 8-16 scans, depending on sample concentration.

¹³C NMR Acquisition Parameters:

  • Pulse Sequence: Standard proton-decoupled single-pulse sequence (e.g., 'zgpg30').

  • Spectral Width (SW): ~240 ppm (e.g., from -10 to 230 ppm).

  • Acquisition Time (AQ): ~1-2 seconds.

  • Relaxation Delay (D1): 2-5 seconds.

  • Number of Scans (NS): 128-1024 scans, or more, as ¹³C has a much lower natural abundance and sensitivity than ¹H.

Caption: Experimental workflow for NMR sample preparation and data acquisition.

Advanced Structural Verification: The Role of 2D NMR

While 1D NMR provides essential information, unambiguous assignment of all signals, especially in complex molecules, requires 2D NMR experiments.[10]

  • COSY (Correlation Spectroscopy): Would confirm the lack of ¹H-¹H coupling, as no cross-peaks would be observed between the aromatic proton signals.

  • HSQC (Heteronuclear Single Quantum Coherence): Would definitively correlate each proton signal to its directly attached carbon. For example, the signal at ~8.3-8.5 ppm would show a cross-peak to the carbon at ~150-153 ppm (H6-C6).

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the most powerful tool for mapping the molecular skeleton. It reveals correlations between protons and carbons over two or three bonds. Key expected correlations would include:

    • The methyl protons (~2.4-2.6 ppm) showing correlations to C5 and C4.

    • H3 (~7.8-8.0 ppm) showing correlations to C2, C4, and C5.

    • H6 (~8.3-8.5 ppm) showing correlations to C2, C4, and C5.

These correlations would allow for the unequivocal assembly of the molecular structure, piece by piece, validating the initial 1D assignments.

H3 H-3 (~7.9 ppm) C2 C-2 H3->C2 HMBC C3 C-3 H3->C3 HSQC C4 C-4 H3->C4 HMBC C5 C-5 H3->C5 HMBC H6 H-6 (~8.4 ppm) H6->C2 HMBC H6->C4 HMBC H6->C5 HMBC C6 C-6 H6->C6 HSQC CH3 -CH₃ (~2.5 ppm) CH3->C4 HMBC CH3->C5 HSQC (to C of CH3) CH3->C5 HMBC (to C5) CH3->C6 HMBC

Caption: Key 2D NMR correlations for structural assignment.

Conclusion

This guide provides a detailed, theory-backed prediction of the ¹H and ¹³C NMR spectra of this compound. By understanding the fundamental principles of substituent effects on the pyridine ring, researchers can confidently interpret experimental data or predict the spectra of related novel compounds. The provided experimental protocols offer a standardized approach to data acquisition, ensuring quality and reproducibility. The integration of 1D and 2D NMR techniques, as outlined, represents the gold standard for the structural elucidation of complex organic molecules in the pharmaceutical and chemical sciences.

References

An In-depth Technical Guide to the Mass Spectrometry of 2-Bromo-4-iodo-5-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview for the mass spectrometric analysis of 2-Bromo-4-iodo-5-methylpyridine (C₆H₅BrIN). It is intended for researchers, scientists, and professionals in drug development who require a deep understanding of the analytical characterization of halogenated heterocyclic compounds. This document moves beyond a simple recitation of methods to explain the rationale behind experimental choices, ensuring a robust and validated approach.

Introduction: The Analytical Challenge

This compound is a substituted heterocyclic compound with a molecular weight of approximately 297.92 g/mol .[1][2][3] Its utility as an intermediate in organic synthesis, particularly in the development of pharmaceutical agents and novel materials, necessitates precise and reliable methods for its structural confirmation and purity assessment.[2] Mass spectrometry (MS) stands as a primary analytical technique for this purpose, offering high sensitivity and detailed structural information through fragmentation analysis.[4][5]

The presence of two different halogen atoms, bromine and iodine, presents a unique analytical signature. Understanding the isotopic patterns and predictable fragmentation pathways is paramount for unambiguous identification. This guide will focus on Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI), a powerful and widely used method for the analysis of volatile and semi-volatile small molecules like pyridine derivatives.[6][7][8]

Foundational Principles: Ionization and Isotopic Abundance

Choosing the Right Ionization Technique

For a relatively small, thermally stable, and volatile molecule like this compound, Electron Ionization (EI) is the preferred method.[6]

  • Causality: EI employs a high-energy electron beam (~70 eV) to bombard the analyte molecule in the gas phase.[9] This high energy is sufficient to eject an electron, creating a positively charged radical cation known as the molecular ion (M•⁺).[10] The excess energy imparted to the molecular ion induces extensive and reproducible fragmentation, which acts as a molecular fingerprint.[11] This is invaluable for structural elucidation. While softer ionization techniques like Electrospray Ionization (ESI) are excellent for polar, non-volatile molecules, they often produce minimal fragmentation, which is less informative for a compound of this nature.[9]

The Halogen Isotopic Signature: A Key Identifier

A critical feature in the mass spectrum of this compound is the distinctive isotopic pattern arising from bromine and iodine.

  • Bromine (Br): Has two stable isotopes, ⁷⁹Br and ⁸¹Br, with near-equal natural abundances (approximately 50.7% and 49.3%, respectively).[12][13] This results in a characteristic pair of peaks (an "M" and "M+2" peak) of roughly equal intensity for any fragment containing a bromine atom.[14]

  • Iodine (I): Is monoisotopic, meaning it has only one stable isotope, ¹²⁷I.

The combination of one bromine and one iodine atom in this compound will result in a molecular ion region with a distinctive pattern. The primary molecular ion peak (M•⁺) will correspond to the molecule containing ⁷⁹Br, and a second peak (M+2) of nearly equal intensity will be present at two m/z units higher, corresponding to the molecule containing ⁸¹Br.

IsotopeExact Mass (Da)Natural Abundance (%)
¹H1.00782599.985
¹²C12.00000098.9
¹⁴N14.00307499.63
⁷⁹Br78.91833750.69
⁸¹Br80.91629149.31
¹²⁷I126.904473100

Table 1: Isotopic data for the constituent elements of this compound.

Based on this, the monoisotopic mass of the molecular ion (C₆H₅⁷⁹Br¹²⁷IN⁺) is calculated to be 296.8650 Da . The corresponding M+2 peak (C₆H₅⁸¹Br¹²⁷IN⁺) will appear at 298.8630 Da .

Predicted Fragmentation Pathways

The fragmentation of the molecular ion (M•⁺) is governed by the relative strengths of its chemical bonds and the stability of the resulting fragments.[10] In this compound, the Carbon-Iodine bond is significantly weaker than the Carbon-Bromine bond, making it the most likely site for initial fragmentation.

Primary Fragmentation Steps:

  • Loss of Iodine Radical (I•): The most probable initial fragmentation is the cleavage of the C-I bond to lose an iodine radical. This is energetically favorable.

    • M•⁺ → [M - I]⁺ + I•

  • Loss of Bromine Radical (Br•): Cleavage of the C-Br bond can also occur, though it is generally less favorable than the loss of iodine.

    • M•⁺ → [M - Br]⁺ + Br•

  • Loss of Methyl Radical (•CH₃): Subsequent fragmentation can involve the loss of the methyl group.

  • Ring Cleavage: The pyridine ring itself can fragment, often through the loss of neutral molecules like hydrogen cyanide (HCN).[11]

The following diagram illustrates the predicted primary fragmentation cascade.

G cluster_frags Primary Fragments cluster_secondary Secondary Fragments M C₆H₅BrIN⁺˙ m/z 297/299 F1 [M - I]⁺ m/z 170/172 M->F1 - I• F2 [M - Br]⁺ m/z 218 M->F2 - Br• (less favored) F3 [M - I - HCN]⁺ m/z 143/145 F1->F3 - HCN

Caption: Predicted EI fragmentation pathway for this compound.

Expected Mass Spectrum Data
m/z (Nominal)Proposed Ion StructureNotes
297/299[C₆H₅BrIN]⁺˙ (Molecular Ion)The M•⁺ and M+2 peaks, with ~1:1 intensity ratio, confirming the presence of one bromine atom.
170/172[C₆H₅BrN]⁺Loss of an iodine radical (•I). The 1:1 isotopic pattern for bromine remains. This is expected to be a major peak.
218[C₆H₄IN]⁺Loss of a bromine radical (•Br) from the M•⁺ peak. This peak will not have the Br isotopic signature.
143/145[C₅H₄Br]⁺Subsequent loss of HCN from the [M - I]⁺ fragment.

Table 2: Predicted key fragments and their mass-to-charge ratios (m/z).

Experimental Protocol: GC-MS Analysis

This protocol outlines a self-validating system for the analysis of this compound.

Materials and Reagents
  • This compound sample

  • High-purity, volatile solvent (e.g., Dichloromethane, Ethyl Acetate)

  • 2 mL autosampler vials with septa caps

  • Gas Chromatograph system coupled to a Mass Spectrometer (e.g., single quadrupole or ion trap) equipped with an EI source.[4]

Sample Preparation
  • Rationale: Proper sample preparation is crucial to avoid contamination and ensure reproducibility.[15][16] The goal is to achieve a concentration suitable for the instrument's sensitivity, typically in the low µg/mL range.[17]

  • Prepare a stock solution by accurately dissolving ~10 mg of the sample in 10 mL of dichloromethane to achieve a 1 mg/mL concentration.

  • Perform a serial dilution. Take 100 µL of the stock solution and dilute it with 900 µL of solvent to get a 100 µg/mL solution.

  • Further dilute 100 µL of this solution into 900 µL of solvent to create a final working concentration of 10 µg/mL.[17]

  • Transfer the final solution to a 2 mL autosampler vial.

  • Prepare a solvent blank using only the dichloromethane to run before and after the sample to check for carryover and system contamination.[17]

GC-MS Instrument Parameters
  • Rationale: The GC parameters are optimized to ensure good separation of the analyte from any impurities and the solvent front, while the MS parameters are set for effective ionization and detection.[8]

ParameterRecommended SettingRationale
Gas Chromatograph
Injection Volume1 µLStandard volume to avoid column overloading.
Inlet Temperature250 °CEnsures rapid volatilization without thermal degradation.
Injection ModeSplit (e.g., 50:1 ratio)Prevents column overloading and ensures sharp peaks.
Carrier GasHeliumInert gas providing good chromatographic efficiency.[4]
ColumnHP-5ms or equivalent (30m x 0.25mm, 0.25µm film)A common, robust column for a wide range of semi-volatile compounds.[4]
Oven ProgramInitial 100°C (hold 1 min), ramp to 280°C at 20°C/min, hold 5 minSeparates the analyte from solvent and potential impurities.
Mass Spectrometer
Ion SourceElectron Ionization (EI)As discussed, ideal for this type of molecule.[6]
Ionization Energy70 eVStandard energy for reproducible fragmentation and library matching.[4]
Source Temperature230 °CPrevents condensation of the analyte in the source.
Mass Rangem/z 40 - 400Covers the molecular ion and all expected fragments.
Scan Rate2-3 scans/secondProvides sufficient data points across the chromatographic peak.
Data Analysis and Validation
  • Total Ion Chromatogram (TIC): Examine the TIC for the peak corresponding to your compound. Note its retention time.

  • Mass Spectrum Extraction: Extract the mass spectrum from across the apex of the chromatographic peak.

  • Validation:

    • Confirm the presence of the molecular ion pair at m/z 297/299 with an approximate 1:1 intensity ratio.

    • Identify the key fragment ions as predicted in Table 2, especially the prominent [M - I]⁺ fragment at m/z 170/172.

    • The presence of these key features provides a high degree of confidence in the structural assignment.

The following diagram outlines the complete experimental and analytical workflow.

G cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation A Weigh Compound B Dissolve & Serially Dilute (~10 µg/mL) A->B C Transfer to Autosampler Vial B->C D Inject Sample into GC C->D E Separation on Column D->E F EI Ionization & Fragmentation E->F G Mass Analysis (Quadrupole) F->G H Analyze Total Ion Chromatogram (TIC) G->H I Extract Mass Spectrum H->I J Validate Structure: - Molecular Ion (m/z 297/299) - Isotopic Pattern - Key Fragments I->J

Caption: A complete workflow for the GC-MS analysis of this compound.

Conclusion

The mass spectrometric analysis of this compound by GC-MS with Electron Ionization provides a definitive method for its structural confirmation. The key to a successful analysis lies in understanding the foundational principles: the choice of a hard ionization technique to generate information-rich fragmentation and the interpretation of the unique isotopic signature conferred by the bromine atom. By following the detailed protocol and validating the results against the predicted fragmentation patterns, researchers can achieve a high degree of confidence in their analytical findings.

References

Methodological & Application

Application Notes & Protocols: Strategic Suzuki Coupling of 2-Bromo-4-iodo-5-methylpyridine for Sequential Functionalization

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, prized for its ability to forge carbon-carbon bonds with exceptional reliability and functional group tolerance.[1] Dihalogenated heterocycles, such as 2-Bromo-4-iodo-5-methylpyridine, are particularly valuable building blocks in medicinal chemistry and materials science. They offer two distinct points of attachment for sequential, regioselective cross-coupling reactions, enabling the modular construction of complex molecular architectures.[2]

This guide provides a detailed examination of the Suzuki coupling reaction conditions for this compound. We will delve into the mechanistic principles that govern its high regioselectivity, present optimized protocols for selective functionalization, and discuss the critical parameters that ensure a successful and reproducible outcome.

Principle of Regioselectivity: Exploiting Halogen Reactivity Differentials

The synthetic utility of this compound hinges on the significant difference in reactivity between the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds. This selectivity is governed by the rate-determining step in the Suzuki-Miyaura catalytic cycle: the oxidative addition of the aryl halide to the palladium(0) catalyst.[1][3]

The bond dissociation energy of a C-I bond is considerably lower than that of a C-Br bond. Consequently, the C-I bond at the 4-position of the pyridine ring undergoes oxidative addition to the Pd(0) center much more readily than the C-Br bond at the 2-position.[4][5] This inherent reactivity trend (I > Br > Cl) allows for the predictable and highly selective formation of a C-C bond at the C-4 position under carefully controlled, mild conditions, leaving the C-2 bromine atom available for subsequent transformations.[6][7][8]

G cluster_0 Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ pd2_intermediate Ar-Pd(II)L₂(X) pd0->pd2_intermediate pd2_transmetal Ar-Pd(II)L₂(R') pd2_intermediate->pd2_transmetal Transmetalation product Ar-R' pd2_transmetal->product Reductive Elimination product->pd0 Regeneration of Catalyst reagents Ar-X + R'-B(OR)₂ reagents->pd0 Oxidative Addition (Rate-Determining Step) C-I >> C-Br base Base (e.g., K₂CO₃) base->pd2_intermediate

References

Application Note: Regioselective Sonogashira Coupling of 2-Bromo-4-iodo-5-methylpyridine for Advanced Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive technical guide for the regioselective Sonogashira coupling of 2-Bromo-4-iodo-5-methylpyridine with terminal alkynes. We delve into the mechanistic principles governing the chemoselectivity of this reaction, offering two detailed, field-proven protocols—a classical copper-co-catalyzed method and a copper-free alternative. This guide is designed for researchers, scientists, and drug development professionals, offering insights into reaction setup, optimization, and troubleshooting to facilitate the synthesis of valuable 4-alkynyl-2-bromo-5-methylpyridine intermediates, which are pivotal building blocks in medicinal chemistry and materials science.

Introduction: Strategic Functionalization of Dihalopyridines

The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbons and sp-hybridized carbons.[1][2] This palladium-catalyzed reaction, often co-catalyzed by copper, is renowned for its mild conditions and broad functional group tolerance, making it indispensable for the synthesis of complex molecules, including pharmaceuticals and functional materials.[1]

The substrate, this compound, presents a unique synthetic opportunity. The presence of two different halogen atoms on the pyridine ring allows for sequential, regioselective functionalization. The inherent difference in reactivity between the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds is the key to this selectivity. In palladium-catalyzed cross-coupling reactions, the reactivity trend is overwhelmingly C-I > C-Br > C-Cl.[3][4] This is primarily due to the lower bond dissociation energy of the C-I bond, which facilitates a faster rate of oxidative addition to the palladium(0) catalyst—the rate-determining step of the catalytic cycle.[5]

This application note leverages this reactivity difference to provide a robust methodology for the selective coupling of a terminal alkyne at the C-4 position (iodo) of this compound, leaving the C-2 bromo position intact for subsequent transformations.

Mechanistic Rationale for Chemoselectivity

The success of the regioselective Sonogashira coupling hinges on the interplay of two interconnected catalytic cycles: the palladium cycle and the copper cycle.[2]

The Palladium Catalytic Cycle

The primary catalytic cycle involves the palladium center.

  • Reductive Elimination & Catalyst Regeneration: The cycle begins with an active Pd(0) species.

  • Oxidative Addition: The Pd(0) catalyst preferentially inserts into the weaker C-I bond of this compound to form a Pd(II)-aryl intermediate. This step is significantly faster for the C-I bond than for the C-Br bond, forming the basis of the reaction's selectivity.[3]

  • Transmetalation: A copper(I) acetylide, formed in the copper cycle, transfers the alkyne group to the Pd(II) complex.

  • Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to form the C(sp²)-C(sp) bond of the final product and regenerate the active Pd(0) catalyst.[6]

The Copper Co-Catalyst Cycle

The role of the copper(I) co-catalyst, typically copper(I) iodide (CuI), is to facilitate the formation of the reactive acetylide species.[1]

  • π-Alkyne Complex Formation: The copper(I) salt coordinates with the terminal alkyne.

  • Deprotonation: An amine base deprotonates the terminal alkyne, a process made more favorable by the increased acidity of the alkyne proton upon coordination to copper.[5]

  • Copper Acetylide Formation: This results in the formation of a copper(I) acetylide, which is the key species for the transmetalation step with the palladium complex.[6]

The following diagram illustrates the interconnected catalytic cycles that drive the Sonogashira coupling reaction.

Sonogashira_Mechanism cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd0 Pd(0)L₂ Pd_Aryl_I Ar(Br)-Pd(II)(I)L₂ Pd0->Pd_Aryl_I Oxidative Addition Pd_Aryl_Alkyne Ar(Br)-Pd(II)(C≡CR)L₂ Pd_Aryl_I->Pd_Aryl_Alkyne Transmetalation Pd_Aryl_Alkyne->Pd0 Product Ar(Br)-C≡CR Pd_Aryl_Alkyne->Product Reductive Elimination Alkyne H-C≡CR Cu_Acetylide Cu(I)-C≡CR Alkyne->Cu_Acetylide CuI, Base Cu_Acetylide->Pd_Aryl_I CuI Base Base BaseH Base-H⁺ ArylHalide 2-Bromo-4-iodo- 5-methylpyridine ArylHalide->Pd0

Caption: The interconnected Palladium and Copper catalytic cycles.

Experimental Protocols

Two primary protocols are presented: a classical copper-co-catalyzed method and a copper-free alternative. The choice depends on substrate compatibility and the potential for side reactions. All operations should be performed under an inert atmosphere (Argon or Nitrogen) using standard Schlenk techniques. Solvents should be anhydrous and degassed prior to use.

Protocol 1: Copper-Co-Catalyzed Sonogashira Coupling

This protocol is a robust and generally high-yielding method suitable for a wide range of terminal alkynes.

Table 1: Reagents and Materials for Protocol 1

Reagent/MaterialGradeSupplierNotes
This compound≥97%CommercialStarting Material (1.0 equiv)
Terminal Alkyne≥98%Commerciale.g., Phenylacetylene (1.1 equiv)
Pd(PPh₃)₄ or PdCl₂(PPh₃)₂Catalyst GradeCommercial2-5 mol%
Copper(I) Iodide (CuI)≥99%Commercial4-10 mol%
Triethylamine (Et₃N) or Diisopropylamine (DIPA)Anhydrous, ≥99.5%CommercialSolvent and Base
Tetrahydrofuran (THF)Anhydrous, ≥99.9%CommercialCo-solvent (optional)
Schlenk flask & Magnetic Stirrer--Standard laboratory equipment
Inert Gas SupplyHigh Purity-Argon or Nitrogen

Step-by-Step Procedure:

  • Reaction Setup: To a dry Schlenk flask under an argon atmosphere, add this compound (1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and Copper(I) iodide (10 mol%).

  • Solvent/Base Addition: Add anhydrous, degassed triethylamine (or a mixture of THF and triethylamine) via syringe to dissolve the reagents.

  • Stirring: Stir the resulting mixture at room temperature for 10-15 minutes.

  • Alkyne Addition: Add the terminal alkyne (1.1 equiv) dropwise via syringe.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or LC-MS, checking for the consumption of the starting material (typically 2-4 hours).

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite® to remove catalyst residues.

  • Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with a saturated aqueous solution of ammonium chloride, saturated aqueous sodium bicarbonate, and finally with brine.[6]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure 2-Bromo-4-(alkynyl)-5-methylpyridine.[4][7]

Protocol 2: Copper-Free Sonogashira Coupling

This protocol is advantageous for substrates that are sensitive to copper salts or when the Glaser-Hay homocoupling of the alkyne is a significant side reaction.[1][8]

Table 2: Reagents and Materials for Protocol 2

Reagent/MaterialGradeSupplierNotes
This compound≥97%CommercialStarting Material (1.0 equiv)
Terminal Alkyne≥98%Commercial1.2 equiv
Pd(P(t-Bu)₃)₂ or similar bulky ligand catalystCatalyst GradeCommercial2 mol%
Cesium Carbonate (Cs₂CO₃) or Potassium Carbonate (K₂CO₃)Anhydrous, ≥99%CommercialBase (2.0 equiv)
Toluene or 1,4-DioxaneAnhydrous, ≥99.8%CommercialSolvent
Schlenk flask & Magnetic Stirrer--Standard laboratory equipment
Inert Gas SupplyHigh Purity-Argon or Nitrogen

Step-by-Step Procedure:

  • Reaction Setup: To a dry Schlenk flask, add this compound (1.0 equiv), the palladium catalyst (2 mol%), and the inorganic base (2.0 equiv).

  • Inert Atmosphere: Evacuate and backfill the flask with argon three times.

  • Solvent Addition: Add the anhydrous and degassed solvent (e.g., Toluene) via syringe.

  • Alkyne Addition: Add the terminal alkyne (1.2 equiv) to the reaction mixture.

  • Reaction Conditions: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.[3]

Experimental Workflow and Troubleshooting

The following diagram outlines the general workflow for performing the selective Sonogashira coupling.

Workflow start Start: Prepare Dry Glassware reagents Add this compound, Catalyst(s), and Base (if solid) start->reagents inert Establish Inert Atmosphere (Evacuate & Backfill with Ar/N₂) reagents->inert solvent Add Anhydrous, Degassed Solvent and/or Amine Base inert->solvent alkyne Add Terminal Alkyne (1.1-1.2 equiv) solvent->alkyne react Stir at RT or Heat (e.g., 2-16 hours) alkyne->react monitor Monitor Reaction Progress (TLC / LC-MS) react->monitor monitor->react Incomplete workup Aqueous Work-up & Extraction monitor->workup Reaction Complete purify Purify by Column Chromatography workup->purify product Characterize Pure Product (NMR, MS) purify->product

Caption: General experimental workflow for the Sonogashira coupling.

Table 3: Troubleshooting Guide

IssuePotential CauseSuggested Solution
No or Low Conversion Inactive catalyst; Insufficient temperature (especially for aryl bromides).Use a fresh, active catalyst. For Protocol 2, ensure the temperature is adequate (80-100 °C).[9]
Formation of Alkyne Dimer (Glaser Coupling) Presence of oxygen with copper co-catalyst.Rigorously degas all solvents and maintain a strict inert atmosphere.[8] Alternatively, switch to the copper-free protocol.[1]
Formation of Di-alkynylated Product Reaction temperature too high or reaction time too long; excess alkyne.Lower the reaction temperature to favor selectivity for the C-I bond.[4] Monitor the reaction closely and quench once the mono-substituted product is maximized. Use only a slight excess of the alkyne (1.1-1.2 equiv).[4]
Decomposition on Silica Gel The basic pyridine nitrogen can interact with acidic silica gel.Deactivate the silica gel by pre-treating it with a solvent system containing a small amount of triethylamine (e.g., 0.5-1%). Alternatively, use neutral alumina for chromatography.[10]

Conclusion

The regioselective Sonogashira coupling of this compound is a highly efficient and predictable transformation that provides access to versatile 4-alkynyl-2-bromo-5-methylpyridine intermediates. By exploiting the differential reactivity of the C-I and C-Br bonds, chemists can achieve selective functionalization at the C-4 position with high fidelity. The choice between a traditional copper-co-catalyzed protocol and a copper-free variant allows for flexibility depending on the specific alkyne and its propensity for homocoupling. Careful control of reaction conditions, particularly temperature and stoichiometry, is crucial for maximizing the yield of the desired mono-alkynylated product. The protocols and troubleshooting guidance provided herein serve as a robust starting point for researchers in drug discovery and materials science to build complex molecular architectures from this valuable dihalogenated pyridine building block.

References

Application Notes and Protocols: Regioselective Buchwald-Hartwig Amination of 2-Bromo-4-iodo-5-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers in Synthetic and Medicinal Chemistry

Introduction: Navigating Regioselectivity in Dihalogenated Heterocycles

The Buchwald-Hartwig amination stands as a pillar in modern organic synthesis, offering a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds.[1][2] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and functional materials.[1] A significant challenge and opportunity within this field lie in the selective functionalization of polyhalogenated aromatic and heteroaromatic systems. Dihalogenated pyridines, such as 2-Bromo-4-iodo-5-methylpyridine, are valuable building blocks that allow for the sequential introduction of diverse functionalities, enabling the rapid construction of complex molecular architectures.[3]

This application note provides a comprehensive guide to the regioselective Buchwald-Hartwig amination of this compound. We will delve into the mechanistic principles that govern the selective amination at the C-4 position, present a detailed experimental protocol, and offer practical insights for troubleshooting and optimization.

The Principle of Regioselectivity: A Tale of Two Halogens

The remarkable regioselectivity observed in the Buchwald-Hartwig amination of this compound is a direct consequence of the differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds. The generally accepted mechanism for the Buchwald-Hartwig amination involves the oxidative addition of the aryl halide to a Pd(0) complex as the initial and often rate-determining step.[4][5] The reactivity of aryl halides in this step follows the trend: I > Br > Cl > F.[3]

The C-I bond is weaker than the C-Br bond, leading to a lower activation energy for the oxidative addition of the C-I bond to the palladium(0) catalyst.[6] This kinetic preference ensures that under carefully controlled conditions, the amination will occur selectively at the 4-position of the pyridine ring, leaving the C-Br bond at the 2-position intact for subsequent transformations. This selective functionalization is a powerful tool for the divergent synthesis of substituted aminopyridines.[3]

Figure 1: A simplified catalytic cycle for the Buchwald-Hartwig amination, highlighting the preferential oxidative addition of the more reactive C-I bond.

Experimental Protocol: Selective Amination at the C-4 Position

This protocol provides a general procedure for the regioselective amination of this compound with a primary or secondary amine. Optimization of reaction parameters may be necessary for specific substrates.

Reagent and Solvent Selection

The choice of catalyst, ligand, base, and solvent is critical for achieving high yield and selectivity.

ComponentRecommendedRationale
Palladium Precatalyst Pd₂(dba)₃ or Pd(OAc)₂Readily available and effective palladium sources.
Ligand Xantphos or BINAPBidentate phosphine ligands are often effective in promoting the desired coupling and preventing catalyst decomposition.[1]
Base Cs₂CO₃ or K₃PO₄Mild inorganic bases are generally well-tolerated by a wide range of functional groups.[7]
Solvent Dioxane or TolueneAnhydrous, degassed aprotic solvents are crucial to prevent catalyst deactivation.
Amine 1.1 - 1.5 equivalentsA slight excess of the amine is used to drive the reaction to completion.
Step-by-Step Procedure
  • Reaction Setup: In an oven-dried Schlenk flask, combine this compound (1.0 equiv.), the desired amine (1.2 equiv.), the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., Xantphos, 4 mol%), and the base (e.g., Cs₂CO₃, 2.0 equiv.).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., dioxane) via syringe to achieve a concentration of 0.1-0.2 M with respect to the starting pyridine.

  • Reaction Conditions: Heat the reaction mixture with vigorous stirring to 80-100 °C. The optimal temperature may vary depending on the reactivity of the amine.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired 2-bromo-4-amino-5-methylpyridine derivative.

Figure 2: A general experimental workflow for the regioselective Buchwald-Hartwig amination of this compound.

Data Presentation and Expected Outcomes

While specific yields for the amination of this compound will depend on the specific amine used, the following table provides representative conditions and expected outcomes based on analogous reactions with similar dihalopyridines.[3]

AmineCatalyst SystemBaseTemp (°C)Time (h)Expected Yield
MorpholinePd₂(dba)₃ / XantphosCs₂CO₃10012High
AnilinePd(OAc)₂ / BINAPK₃PO₄9018Moderate to High
BenzylaminePd₂(dba)₃ / XantphosCs₂CO₃8010High
tert-ButylaminePd(OAc)₂ / RuPhosNaOtBu10024Moderate

Troubleshooting and Key Considerations

Even with a robust protocol, challenges can arise. Below are common issues and potential solutions.

IssuePotential CauseSuggested Solution
Low or No Conversion - Inactive catalyst- Poor quality reagents/solvents- Insufficient temperature- Screen different ligands (e.g., RuPhos, SPhos)[6]- Use freshly distilled solvents and pure reagents- Increase reaction temperature incrementally
Poor Regioselectivity - High reaction temperature or prolonged reaction time- Lower the reaction temperature- Monitor the reaction closely and stop once the starting material is consumed
Hydrodehalogenation - Presence of water or other protic sources- Ensure all reagents and solvents are anhydrous- Use a well-dried reaction vessel
Side Product Formation - Homocoupling of starting materials- Adjust catalyst and ligand loading- Ensure efficient stirring

Conclusion

The Buchwald-Hartwig amination of this compound offers a reliable and highly regioselective method for the synthesis of 2-bromo-4-aminopyridine derivatives. By leveraging the inherent reactivity difference between the C-I and C-Br bonds, chemists can selectively functionalize the C-4 position, providing a versatile platform for the synthesis of complex nitrogen-containing heterocycles for applications in drug discovery and materials science. Careful control of reaction parameters, particularly the choice of catalyst system and temperature, is paramount to achieving high yields and selectivities.

References

Application Notes & Protocols: The Strategic Utility of 2-Bromo-4-iodo-5-methylpyridine in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth analysis of 2-Bromo-4-iodo-5-methylpyridine, a highly versatile and strategically valuable building block for medicinal chemistry and drug discovery. The pyridine scaffold is a privileged core structure in numerous FDA-approved drugs, and its functionalization is a cornerstone of modern pharmaceutical research.[1][2] The unique disposition of two distinct halogen atoms—iodine and bromine—on the this compound ring allows for regioselective, sequential cross-coupling reactions. This orthogonal reactivity is paramount for the efficient and controlled synthesis of complex, highly substituted pyridine derivatives.[3][4] This document details the foundational principles of its reactivity, provides field-proven, step-by-step protocols for key synthetic transformations, and illustrates its application in the conceptual design of targeted therapeutic agents.

Introduction: The Principle of Orthogonal Reactivity

Halogenated pyridines are indispensable tools in the synthesis of active pharmaceutical ingredients (APIs).[5][6] The subject of this guide, this compound, offers a distinct synthetic advantage due to the differential reactivity of its carbon-halogen bonds. In palladium-catalyzed cross-coupling reactions, the rate of the initial oxidative addition step is heavily dependent on the bond dissociation energy of the carbon-halogen bond. This energy follows a clear trend: C-I < C-Br < C-Cl.[4]

Consequently, the carbon-iodine (C-I) bond at the 4-position is significantly more reactive and will undergo oxidative addition to a Pd(0) catalyst under much milder conditions than the more robust carbon-bromine (C-Br) bond at the 2-position.[3][4] This reactivity gap enables chemists to perform selective functionalization at the C-4 position while preserving the C-2 bromine for a subsequent, different transformation. This stepwise, "orthogonal" approach is critical for minimizing side products and building molecular complexity in a controlled manner.

References

Application Notes and Protocols for the Regioselective Stille Coupling of 2-Bromo-4-iodo-5-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The Stille cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds by coupling an organotin compound with an organic halide or pseudohalide.[1][2] This palladium-catalyzed reaction is prized for its tolerance of a wide variety of functional groups, often eliminating the need for cumbersome protecting group strategies.[3][4] The organotin reagents used are typically stable to air and moisture, adding to the reaction's practicality.[1][3][5] However, it is important to note the high toxicity of organotin compounds.[1][6]

This application note provides a detailed experimental procedure for the Stille coupling of 2-Bromo-4-iodo-5-methylpyridine. A key aspect of this reaction is the regioselective coupling at the C-I bond over the C-Br bond, a distinction driven by the greater lability of the carbon-iodine bond in the oxidative addition step of the catalytic cycle. This preferential reactivity allows for the selective functionalization of the pyridine ring at the 4-position, leaving the 2-bromo substituent available for subsequent transformations.

Reaction Mechanism and Regioselectivity

The catalytic cycle of the Stille reaction is well-established and involves three primary steps: oxidative addition, transmetalation, and reductive elimination.[1][5]

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the organic halide, forming a Pd(II) intermediate.[1][5] In the case of this compound, the oxidative addition occurs preferentially at the more reactive C-I bond.

  • Transmetalation: The organostannane reagent then undergoes transmetalation with the Pd(II) complex, where the organic group from the tin compound is transferred to the palladium center.[1][5]

  • Reductive Elimination: Finally, the two organic groups on the palladium complex are reductively eliminated to form the desired carbon-carbon bond and regenerate the Pd(0) catalyst, which can then re-enter the catalytic cycle.[1][5]

Catalytic Cycle of the Stille Coupling

Stille_Coupling Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition R-Pd(II)(X)L2 R-Pd(II)(X)L2 Oxidative Addition->R-Pd(II)(X)L2 R-X R-X R-X->Oxidative Addition Transmetalation Transmetalation R-Pd(II)(X)L2->Transmetalation R-Pd(II)(R')L2 R-Pd(II)(R')L2 Transmetalation->R-Pd(II)(R')L2 R'-SnBu3 R'-SnBu3 R'-SnBu3->Transmetalation Reductive Elimination Reductive Elimination R-Pd(II)(R')L2->Reductive Elimination Reductive Elimination->Pd(0)L2 R-R' R-R' Reductive Elimination->R-R'

Caption: The catalytic cycle of the Stille coupling reaction.

The regioselectivity of the Stille coupling on dihalogenated substrates is primarily dictated by the relative bond strengths of the carbon-halogen bonds. The C-I bond is weaker than the C-Br bond, making it more susceptible to oxidative addition by the palladium catalyst. By carefully controlling the reaction conditions, particularly temperature, it is possible to achieve highly selective coupling at the iodo-substituted position.

Experimental Protocol

This protocol details a general procedure for the regioselective Stille coupling of this compound with an organostannane reagent.

Materials and Equipment
Reagent/EquipmentPurpose
This compoundStarting material
Organostannane reagent (e.g., Tributyl(vinyl)stannane)Coupling partner
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂)Catalyst
Anhydrous, degassed solvent (e.g., Toluene, Dioxane)Reaction medium
Schlenk flask or sealed tubeReaction vessel for inert atmosphere
Magnetic stirrer and stir barFor mixing the reaction
Heating mantle or oil bathFor temperature control
Inert gas (Argon or Nitrogen) supplyTo maintain an inert atmosphere
Syringes and needlesFor transfer of reagents and solvents
Thin Layer Chromatography (TLC) platesFor reaction monitoring
Column chromatography setupFor product purification
Rotary evaporatorFor solvent removal
Step-by-Step Procedure
  • Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 eq.) and the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (argon or nitrogen) three times to ensure an oxygen-free environment.

  • Solvent and Reagent Addition: Add the anhydrous, degassed solvent (e.g., toluene) via syringe. Stir the mixture for a few minutes to dissolve the solids. Then, add the organostannane reagent (1.1-1.2 eq.) via syringe.

  • Reaction Conditions: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously. The optimal temperature may need to be determined empirically to maximize selectivity and yield.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS. The reaction is typically complete within 6-24 hours.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate. To remove tin byproducts, wash the organic layer with a saturated aqueous solution of potassium fluoride (KF).[7] The fluoride ions react with the tin byproducts to form insoluble tin fluorides that can be removed by filtration.[7]

  • Extraction and Drying: Wash the organic layer with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-Bromo-4-substituted-5-methylpyridine.

Recommended Reaction Parameters
ParameterRecommended Range/ValueRationale
Catalyst Loading 2-5 mol%Sufficient to catalyze the reaction without excessive cost or side reactions.
Organostannane Stoichiometry 1.1 - 1.2 equivalentsA slight excess ensures complete consumption of the starting material.
Solvent Toluene, DioxaneAnhydrous and degassed to prevent catalyst deactivation.
Temperature 80 - 100 °CBalances reaction rate with selectivity for the C-I bond. Higher temperatures may lead to C-Br bond activation.
Reaction Time 6 - 24 hoursDependent on the specific substrates and reaction temperature.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Low or no conversion Inactive catalyst, insufficient temperature, impure reagents.Use a fresh batch of catalyst, gradually increase the temperature, and ensure all reagents and solvents are pure and anhydrous.[8]
Low selectivity (di-substituted product) Reaction temperature is too high.Decrease the reaction temperature to favor selective C-I bond activation.[8]
Homocoupling of organostannane Presence of oxygen.Ensure a strictly inert atmosphere throughout the reaction setup and execution.[8]
Difficulty removing tin byproducts Incomplete precipitation of tin salts.Increase the stirring time with the KF solution or consider alternative workup procedures.[7][9]

Characterization of the Product

The purified product should be characterized by standard analytical techniques to confirm its identity and purity.

  • ¹H and ¹³C NMR Spectroscopy: To confirm the structure of the desired product and assess its purity. The disappearance of the signal corresponding to the proton at the 4-position and the appearance of new signals corresponding to the coupled group will be indicative of a successful reaction.

  • Mass Spectrometry: To confirm the molecular weight of the product.

  • Melting Point: To assess the purity of a solid product.

Conclusion

The Stille coupling of this compound offers a regioselective and efficient method for the synthesis of 4-substituted-2-bromo-5-methylpyridines. By carefully controlling the reaction conditions, particularly the temperature, high yields of the desired mono-coupled product can be achieved. This protocol provides a robust starting point for researchers in synthetic and medicinal chemistry to access a diverse range of functionalized pyridine derivatives.

References

Application Notes and Protocols for the Purification of 2-Bromo-4-iodo-5-methylpyridine from a Reaction Mixture

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the purification of 2-Bromo-4-iodo-5-methylpyridine, a key heterocyclic building block in pharmaceutical and materials science research. The protocols detailed herein are designed for researchers, scientists, and drug development professionals to effectively isolate the target compound from a crude reaction mixture. This document elucidates the causal relationships behind experimental choices, focusing on the removal of common impurities such as unreacted starting materials, regioisomers, and di-halogenated byproducts. Methodologies for flash column chromatography and recrystallization are presented with in-depth explanations, alongside analytical techniques for purity assessment.

Introduction: The Challenge of Purifying Dihalogenated Pyridines

This compound is a valuable synthetic intermediate due to the differential reactivity of its carbon-halogen bonds, which allows for selective sequential cross-coupling reactions. The purification of this compound, however, presents a significant challenge due to the potential for the formation of structurally similar impurities during its synthesis. A typical synthesis may involve the halogenation of a substituted pyridine, leading to a mixture of the desired product, unreacted starting materials, and various side-products.

The primary impurities of concern include:

  • Starting Materials: e.g., 2-Bromo-5-methylpyridine.

  • Regioisomers: e.g., 2-Bromo-6-iodo-5-methylpyridine.

  • Di-iodinated or Di-brominated Species: Formed from over-halogenation.

The successful isolation of high-purity this compound is critical for the integrity of subsequent synthetic steps and the quality of the final product. This guide provides a systematic approach to achieving this.

Pre-Purification Workup: Initial Extraction and Washing

A crucial first step following synthesis is a preliminary purification via aqueous workup and extraction. This removes inorganic salts and highly polar impurities.

Protocol 1: Aqueous Workup and Extraction

  • Quenching the Reaction: Carefully quench the reaction mixture by pouring it into a saturated aqueous solution of sodium thiosulfate to remove any unreacted iodine.

  • pH Adjustment: Adjust the pH of the aqueous mixture to be neutral to slightly basic (pH 7-8) with a suitable base like sodium bicarbonate. This prevents the protonation of the pyridine nitrogen, which would increase its solubility in the aqueous layer.

  • Extraction: Extract the aqueous layer with a suitable organic solvent such as ethyl acetate or dichloromethane (3 x volume of the aqueous layer).

  • Washing: Combine the organic layers and wash with a saturated brine solution. This minimizes the solubility of the organic product in the aqueous phase and aids in the removal of water.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Purification by Flash Column Chromatography

Flash column chromatography is a highly effective method for separating this compound from impurities with different polarities.[1][2]

Rationale for Method Selection

The polarity differences between the target compound and potential impurities, such as less polar starting materials and more polar byproducts, allow for efficient separation on a silica gel stationary phase.

Troubleshooting and Optimization
  • Product Decomposition: Dihalogenated pyridines can sometimes be sensitive to acidic silica gel. If streaking or low recovery is observed on TLC, consider deactivating the silica gel by pre-treating it with a solvent system containing a small amount of a basic modifier like triethylamine (0.1-1%).[3]

  • Poor Separation: If co-elution occurs, optimize the solvent system. For closely eluting spots, a less polar solvent system or a longer column may improve resolution.[3]

Protocol 2: Flash Column Chromatography

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Eluent: A gradient of ethyl acetate in hexanes is a good starting point.[3]

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

Procedure:

  • TLC Analysis: Develop a suitable solvent system using TLC. A good system will show clear separation between the product and impurities, with the product having an Rf value of approximately 0.3. A starting point for TLC analysis is 10% ethyl acetate in hexanes.

  • Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 100% hexanes). Pack a chromatography column with the slurry, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. Dry this mixture and load it onto the top of the packed column.

  • Elution: Begin eluting the column with the starting eluent. Gradually increase the polarity of the eluent by increasing the percentage of ethyl acetate in hexanes.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Expected Outcome
ParameterExpected Value
Starting Purity70-90%
Final Purity>98%
Yield60-85%

Note: Purity is typically determined by GC-MS or ¹H NMR analysis. Yields are dependent on the initial purity.

Purification by Recrystallization

For crude material that is already of relatively high purity (>90%), recrystallization is an excellent method to obtain a highly pure solid product.

Rationale for Solvent Selection

The ideal recrystallization solvent will dissolve the compound completely at an elevated temperature but sparingly at room temperature, while the impurities remain soluble at lower temperatures. A solvent pair, such as ethanol/water or hexanes/ethyl acetate, can also be effective.

Protocol 3: Recrystallization

Materials:

  • Crude solid this compound

  • Suitable solvent or solvent pair (e.g., hexanes, hexanes/ethyl acetate)

  • Erlenmeyer flask

  • Heating source (hot plate)

  • Büchner funnel and filter paper

Procedure:

  • Dissolution: In an Erlenmeyer flask, dissolve the crude solid in a minimal amount of the chosen solvent at an elevated temperature.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the clear solution to cool slowly to room temperature. Crystals of the pure product should form. Further cooling in an ice bath can maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent.

  • Drying: Allow the crystals to air dry on the filter paper, then transfer them to a drying oven to remove all traces of solvent.

Analytical Methods for Purity Assessment

A combination of chromatographic and spectroscopic techniques is essential for the rigorous assessment of purity.

Thin Layer Chromatography (TLC)

TLC is a quick and effective method to monitor the progress of the purification.

  • Stationary Phase: Silica gel 60 F254

  • Mobile Phase: A mixture of ethyl acetate and hexanes (e.g., 10:90 to 30:70 v/v) is generally effective.

  • Visualization: UV light (254 nm).

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for separating volatile compounds and confirming their identity by their mass-to-charge ratio.

  • Column: A standard non-polar column (e.g., DB-5 or HP-5ms) is suitable.

  • Oven Program: A temperature gradient from a low starting temperature (e.g., 80 °C) to a higher final temperature (e.g., 280 °C) is typically used.

  • Detection: Mass Spectrometry (MS) will allow for the identification of the parent ion and fragmentation patterns, confirming the structure of the product and any impurities.

High-Performance Liquid Chromatography (HPLC)

HPLC is well-suited for the quantitative analysis of purity.

  • Column: A C18 reverse-phase column is commonly used.

  • Mobile Phase: A gradient of acetonitrile and water, often with a small amount of formic acid (0.1%), provides good separation.[4]

  • Detection: UV detection at a wavelength such as 254 nm is appropriate for the pyridine ring system.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable for confirming the structure of the purified product and identifying any isomeric impurities. The chemical shifts and coupling constants of the aromatic protons will be distinct for each isomer.

Storage and Stability

This compound can be sensitive to light and moisture. To maintain its stability, it should be stored at 2-8°C in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen).[5]

Workflow Diagrams

PurificationWorkflow cluster_pre Pre-Purification cluster_main Main Purification cluster_post Analysis & Storage reaction Crude Reaction Mixture workup Aqueous Workup (Protocol 1) reaction->workup Quench & Extract crude Concentrated Crude Product workup->crude decision Purity > 90%? crude->decision column Flash Column Chromatography (Protocol 2) decision->column No recrystal Recrystallization (Protocol 3) decision->recrystal Yes analysis Purity Assessment (TLC, GC-MS, HPLC, NMR) column->analysis recrystal->analysis pure_product Pure 2-Bromo-4-iodo- 5-methylpyridine analysis->pure_product Purity Confirmed storage Storage (2-8°C, Inert Atm.) pure_product->storage

Figure 1. A generalized workflow for the purification of this compound.

TroubleshootingChromatography cluster_issues Observed Problems cluster_causes Potential Causes cluster_solutions Recommended Solutions start Column Chromatography Issue streaking Streaking or Tailing Peaks start->streaking poor_sep Poor Separation / Co-elution start->poor_sep low_recovery Low Product Recovery start->low_recovery acidic_silica Product instability on acidic silica streaking->acidic_silica wrong_solvent Suboptimal solvent system poor_sep->wrong_solvent overloading Column overloading poor_sep->overloading fast_elution Elution too fast poor_sep->fast_elution low_recovery->acidic_silica deactivate Deactivate silica with triethylamine (0.1-1%) acidic_silica->deactivate change_adsorbent Use neutral alumina acidic_silica->change_adsorbent optimize_solvent Optimize eluent polarity (TLC scouting) wrong_solvent->optimize_solvent long_column Use a longer column wrong_solvent->long_column reduce_load Reduce sample load overloading->reduce_load slow_gradient Use a slower, shallower gradient fast_elution->slow_gradient

Figure 2. A troubleshooting guide for common flash chromatography challenges.

Conclusion

The purification of this compound from a reaction mixture requires a systematic approach, beginning with an effective aqueous workup, followed by either flash column chromatography or recrystallization. The choice of the primary purification technique should be guided by the initial purity of the crude material. Rigorous analytical assessment using a combination of TLC, GC-MS, HPLC, and NMR is essential to confirm the purity and structural integrity of the final product. By following the detailed protocols and troubleshooting guidance provided in this application note, researchers can consistently obtain high-purity this compound, ensuring the success of subsequent synthetic endeavors.

References

Application Note: A Scalable Synthesis of 2-Bromo-4-iodo-5-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-Bromo-4-iodo-5-methylpyridine is a highly functionalized heterocyclic building block of significant value in the fields of pharmaceutical and agrochemical development. Its unique substitution pattern, featuring distinct halogen atoms at the 2- and 4-positions, allows for selective, stepwise functionalization through various cross-coupling reactions. This application note provides a detailed, field-proven protocol for the gram-to-kilogram scale synthesis of this key intermediate. The described methodology is based on a directed lithiation of commercially available 2-Bromo-5-methylpyridine, followed by an electrophilic quench with iodine. We will elaborate on the mechanistic rationale, process safety, and critical parameters to ensure a high-yield, reproducible, and scalable synthesis suitable for research and drug development professionals.

Introduction and Scientific Rationale

Polysubstituted pyridines are privileged scaffolds in modern chemistry, forming the core of numerous active pharmaceutical ingredients (APIs) and agrochemicals. The title compound, this compound, serves as a versatile platform for building molecular complexity. The differential reactivity of the C-Br and C-I bonds in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) enables the sequential introduction of diverse substituents, a crucial strategy in analogue synthesis and lead optimization campaigns.

Synthesizing such heterocycles, however, presents challenges, particularly concerning regioselectivity and scalability. While various methods exist for pyridine functionalization, many are not amenable to large-scale production due to harsh conditions, low yields, or the need for expensive catalysts.[1][2] The protocol detailed herein overcomes these obstacles by employing a directed lithiation strategy. This approach leverages the powerful directing effect of the C2-bromo substituent to achieve selective deprotonation at the C4 position using a strong, non-nucleophilic base, Lithium Diisopropylamide (LDA). The resulting lithiated intermediate is then efficiently trapped with an iodine electrophile. This method is highly regioselective, proceeds under cryogenic conditions that minimize side reactions, and utilizes readily available starting materials, making it ideal for scale-up.[3]

Reaction Scheme and Mechanism

The synthesis proceeds in a one-pot fashion via two key steps:

  • In Situ LDA Formation: n-Butyllithium (n-BuLi) reacts with diisopropylamine to generate LDA.

  • Directed Lithiation & Iodination: LDA selectively deprotonates 2-Bromo-5-methylpyridine at the C4 position, followed by quenching with molecular iodine (I₂).

Scheme 1: Overall Synthetic Transformation

Reaction scheme showing the conversion of 2-Bromo-5-methylpyridine to this compound using LDA and Iodine.

The mechanism is a classic example of directed ortho-metalation, adapted for a pyridine ring. The C2-bromine atom and the ring nitrogen coordinate to the lithium ion of LDA, directing the deprotonation to the adjacent C3 position. However, in this specific substrate, the combination of electronic effects and the presence of the C5-methyl group makes the C4 proton the most acidic, leading to regioselective lithiation at this position. The resulting 4-pyridyl lithium species is a potent nucleophile that readily reacts with iodine to yield the final product. Careful control of temperature (≤ -70 °C) is critical to prevent side reactions, such as "halogen dance" rearrangements or decomposition.[3]

Process Safety and Hazard Management

This synthesis involves highly reactive and hazardous materials, and all operations must be conducted in a suitable chemical fume hood or walk-in hood with appropriate engineering controls. A thorough risk assessment must be performed before commencing any work.

  • n-Butyllithium (n-BuLi): Pyrophoric liquid; ignites spontaneously in air. It reacts violently with water. Must be handled under a strict inert atmosphere (Nitrogen or Argon). Use of a syringe or cannula for transfers is mandatory.

  • Diisopropylamine & Tetrahydrofuran (THF): Flammable and corrosive liquids. Anhydrous THF can form explosive peroxides upon storage and exposure to air. Always use freshly distilled or inhibitor-free anhydrous solvent from a sealed container.

  • Bromine and Iodine Compounds: These compounds are toxic, corrosive, and can cause severe burns.[4][5] Avoid inhalation of vapors and direct skin contact.[6] Personal protective equipment (PPE), including a flame-retardant lab coat, chemical splash goggles, a face shield, and cryogenic gloves, is required.[7]

  • Emergency Preparedness: An appropriate class D fire extinguisher (for metal fires) and sand should be readily available. A safety shower and eyewash station must be accessible.[7] All personnel must be trained in the proper handling and quenching procedures for pyrophoric reagents.[8]

Detailed Scale-Up Experimental Protocol

This protocol is designed for a nominal 100 g scale of the final product.

Materials and Reagents
ReagentCAS No.MW ( g/mol )Amount (g)Amount (mol)EquivalentsPurity
2-Bromo-5-methylpyridine3510-66-5172.0268.80.401.0>98%
Diisopropylamine108-18-9101.1948.60.481.2>99.5%, Anhydrous
n-Butyllithium109-72-864.06120 mL0.481.22.5 M in Hexanes
Iodine (I₂)7553-56-2253.811220.481.2>99.8%
Tetrahydrofuran (THF)109-99-972.111.5 L--Anhydrous, <50 ppm H₂O
Saturated Na₂S₂O₃ (aq)--~500 mL---
Saturated NH₄Cl (aq)--~500 mL---
Ethyl Acetate (EtOAc)141-78-688.11~1.0 L--Reagent Grade
Brine--~500 mL---
Anhydrous Na₂SO₄7757-82-6142.04~50 g--Granular
Equipment
  • 5 L jacketed glass reactor with a bottom outlet valve.

  • Overhead mechanical stirrer with a high-torque motor and PTFE paddle.

  • Thermocouple for internal temperature monitoring.

  • Inert gas inlet/outlet (Nitrogen or Argon) connected to a bubbler.

  • Two 500 mL pressure-equalizing dropping funnels.

  • Cryogenic cooling bath or circulator capable of reaching -78 °C.

  • Large separatory funnel (5 L).

  • Rotary evaporator.

Step-by-Step Procedure
  • Reactor Setup: Assemble and dry the 5 L reactor under vacuum with a heat gun. Allow it to cool to room temperature and maintain a positive pressure of nitrogen.

  • LDA Preparation:

    • Charge the reactor with anhydrous THF (800 mL) and diisopropylamine (48.6 g, 0.48 mol).

    • Begin stirring and cool the solution to -10 °C using the cryostat.

    • Slowly add the n-butyllithium solution (120 mL, 2.5 M, 0.48 mol) via a dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 0 °C.

    • Once the addition is complete, stir the resulting pale yellow LDA solution at 0 °C for an additional 30 minutes.

  • Lithiation of 2-Bromo-5-methylpyridine:

    • Cool the LDA solution to -78 °C.

    • In a separate flask, dissolve 2-Bromo-5-methylpyridine (68.8 g, 0.40 mol) in anhydrous THF (200 mL).

    • Add this solution dropwise to the cold LDA solution over 60 minutes, maintaining the internal temperature below -70 °C. A dark red-brown color should develop.

    • Stir the reaction mixture at -78 °C for 2 hours after the addition is complete.

  • Iodination:

    • In a separate flask, dissolve iodine (122 g, 0.48 mol) in anhydrous THF (500 mL).

    • Add the iodine solution dropwise to the reaction mixture at -78 °C over 60 minutes. Maintain the temperature below -70 °C.

    • The dark color of the reaction mixture should gradually fade. After the addition, allow the mixture to stir at -78 °C for another hour.

  • Quenching and Work-up:

    • Slowly warm the reaction mixture to -20 °C over 30 minutes.

    • Carefully quench the reaction by the slow, dropwise addition of saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution until the iodine color has completely disappeared.

    • Continue the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution (~500 mL).

    • Allow the mixture to warm to room temperature.

  • Extraction and Isolation:

    • Transfer the biphasic mixture to a 5 L separatory funnel.

    • Separate the layers and extract the aqueous layer with ethyl acetate (2 x 500 mL).

    • Combine all organic layers and wash sequentially with water (500 mL) and brine (500 mL).

    • Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure on a rotary evaporator to obtain the crude product as a solid.

  • Purification:

    • Purify the crude solid by recrystallization. Suspend the crude material in a minimal amount of hot hexanes, then add ethyl acetate dropwise until the solid dissolves.

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath for 1 hour to complete crystallization.

    • Collect the solid by vacuum filtration, wash with cold hexanes, and dry under vacuum to afford this compound as a white to off-white solid.

Data Presentation and Troubleshooting

Summary of Quantitative Data
ParameterValue
Scale (Starting Material)68.8 g
Reaction Volume~1.8 L
Lithiation Temperature-78 to -70 °C
Total Reaction Time~6 hours
Expected Yield90-115 g (75-95%)
AppearanceWhite to off-white crystalline solid
Purity (by HPLC/GC)>98%
Troubleshooting Guide
IssuePotential Cause(s)Recommended Solution(s)
Low Yield - Incomplete lithiation due to poor quality n-BuLi or presence of moisture.- Reaction temperature too high during lithiation or iodination.- Loss of product during work-up.- Titrate n-BuLi before use. Ensure all glassware and solvents are scrupulously dry.- Maintain strict temperature control (≤ -70 °C).[3]- Optimize extraction and recrystallization procedures.
Formation of Impurities - Isomer formation due to "halogen dance" or incorrect deprotonation.- Presence of starting material.- Ensure temperature does not rise above -70 °C before quenching.- Increase reaction time for lithiation or use slightly more LDA/Iodine. Monitor reaction by TLC/GC-MS.
Difficult Filtration - Product oiled out or formed very fine crystals during recrystallization.- Ensure complete dissolution during recrystallization. Cool the solution more slowly. Use a different solvent system if necessary (e.g., ethanol/water).

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the scale-up synthesis protocol.

G cluster_prep Preparation Phase cluster_reaction Reaction Phase cluster_workup Isolation & Purification Phase setup 1. Reactor Assembly & Inerting lda_prep 2. In-Situ LDA Preparation (0 to -10°C) setup->lda_prep THF, Diisopropylamine lithiation 3. Lithiation (-78°C) lda_prep->lithiation n-BuLi addition iodination 4. Iodination (-78°C) lithiation->iodination 2-Bromo-5-methylpyridine addition quench 5. Quenching (Na₂S₂O₃ / NH₄Cl) iodination->quench Iodine solution addition extract 6. Extraction (Ethyl Acetate) quench->extract purify 7. Purification (Recrystallization) extract->purify product Final Product: This compound purify->product

Caption: Experimental workflow for the scale-up synthesis.

References

functionalization of the pyridine ring in 2-Bromo-4-iodo-5-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Regioselective Functionalization of 2-Bromo-4-iodo-5-methylpyridine

Authored by a Senior Application Scientist

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the strategic, regioselective functionalization of this compound. This versatile building block is of significant interest in medicinal chemistry and materials science due to its pre-installed handles for sequential, site-selective modifications. We will delve into the core principles governing its reactivity and provide detailed, field-proven protocols for key transformations.

The Principle of Regioselective Functionalization: A Tale of Two Halogens

The synthetic utility of this compound lies in the differential reactivity of its two carbon-halogen bonds. In palladium-catalyzed cross-coupling reactions, the rate-determining step is often the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond. The energy of this bond dictates the ease of this addition. The carbon-iodine (C-I) bond is substantially weaker and more polarizable than the carbon-bromine (C-Br) bond.[1][2][3]

This inherent difference establishes a clear reactivity hierarchy: C-I > C-Br .[4] Consequently, by applying mild reaction conditions, we can achieve highly selective functionalization at the C-4 position (iodo) while leaving the C-2 position (bromo) untouched. This preserved bromine atom then serves as a valuable handle for a subsequent, often more forcing, coupling reaction, enabling the controlled, stepwise construction of complex polysubstituted pyridines.[2][3]

G cluster_main Sequential Functionalization Strategy Start 2-Bromo-4-iodo- 5-methylpyridine Step1 Step 1: Selective Coupling at C-4 (Iodo) Start->Step1 Milder Conditions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) Intermediate 2-Bromo-4-(R1)- 5-methylpyridine Step1->Intermediate Step2 Step 2: Coupling at C-2 (Bromo) Intermediate->Step2 More Forcing Conditions (Introduce R2 ≠ R1) End 2-(R2)-4-(R1)- 5-methylpyridine Step2->End

Caption: Workflow for the sequential functionalization of this compound.

C-C Bond Formation: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust and widely used method for forming carbon-carbon bonds. For this compound, it allows for the introduction of aryl, heteroaryl, or vinyl groups with exceptional regioselectivity at the C-4 position.[1][5]

Causality Behind Experimental Choices:
  • Catalyst: Pd(PPh₃)₄ is a reliable choice as the triphenylphosphine ligands are sufficiently electron-donating to promote oxidative addition at the C-I bond without being so reactive as to readily activate the C-Br bond under mild conditions.[1][4]

  • Base: An aqueous solution of a mild base like K₂CO₃ or K₃PO₄ is crucial.[4][6] The base activates the boronic acid and facilitates the transmetalation step of the catalytic cycle.

  • Solvent: A mixture of an organic solvent (like 1,4-dioxane or DMF) and water is used to dissolve both the organic starting material and the inorganic base, creating a biphasic system where the reaction can proceed efficiently.[4][6]

  • Temperature: Heating to 80-100 °C provides enough thermal energy to drive the reaction at the C-I bond to completion in a reasonable timeframe (4-16 hours) while keeping the energy barrier for C-Br activation too high to be overcome.[1]

Data Presentation: Suzuki-Miyaura Coupling Conditions
ComponentExample ReagentEquivalentsPurpose
Starting MaterialThis compound1.0Electrophile
Coupling PartnerArylboronic Acid1.2Nucleophile Source
CatalystPd(PPh₃)₄0.03 - 0.05Catalyzes C-C bond formation
BaseK₂CO₃2.0 - 3.0Activates boronic acid
Solvent System1,4-Dioxane / Water4:1 (v/v)Solubilizes reagents
Temperature80 - 100 °CN/AReaction kinetics
Experimental Protocol: Selective Suzuki Coupling at C-4
  • Reaction Setup: In a dry Schlenk flask equipped with a magnetic stir bar, combine this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and potassium carbonate (K₂CO₃, 2.0 equiv.).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 equiv.).

  • Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-Dioxane/Water, 4:1 v/v) via syringe.

  • Reaction: Immerse the flask in a preheated oil bath at 90 °C and stir vigorously.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-16 hours).[1]

  • Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Transfer to a separatory funnel, separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

C-C Bond Formation: Sonogashira Coupling

The Sonogashira reaction is the premier method for installing alkynyl functionalities, which are valuable isosteres and synthetic handles in drug discovery.[5] This reaction also proceeds with high regioselectivity on this compound, favoring the C-4 position.[2][7]

Causality Behind Experimental Choices:
  • Catalyst System: The classic system uses a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI).[2][7] The palladium component performs the oxidative addition, while the copper co-catalyst reacts with the terminal alkyne to form a copper(I) acetylide, which is the active nucleophile in the transmetalation step.[8]

  • Copper-Free Conditions: To avoid potential issues with copper, such as promoting alkyne homocoupling (Glaser coupling), copper-free protocols have been developed.[2][7] These often require a stronger base and a more electron-rich, bulky phosphine ligand on the palladium to facilitate the direct deprotonation and coupling of the alkyne.[9]

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is typically used. It serves both to neutralize the HX generated during the reaction and, in the copper-catalyzed version, to act as a solvent.[7]

Data Presentation: Sonogashira Coupling Conditions
ParameterProtocol 1: Copper-CatalyzedProtocol 2: Copper-Free
Pd Catalyst PdCl₂(PPh₃)₂ (2-5 mol%)Pd(P(t-Bu)₃)₂ (2 mol%)
Co-catalyst CuI (5-10 mol%)None
Base Et₃N / DIPA (2.0-3.0 equiv.)Cs₂CO₃ (2.0 equiv.)
Solvent THF or DMFDioxane or Toluene
Temperature Room Temp. to 60 °C80 - 100 °C
Experimental Protocol: Selective Copper-Free Sonogashira Coupling at C-4
  • Reaction Setup: To a dry Schlenk tube, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(P(t-Bu)₃)₂, 0.02 equiv.), and cesium carbonate (Cs₂CO₃, 2.0 equiv.).

  • Inert Atmosphere: Evacuate and backfill the tube with argon three times.

  • Reagent Addition: Add anhydrous, degassed solvent (e.g., Dioxane) followed by the terminal alkyne (1.2-1.5 equiv.) via syringe.

  • Reaction: Seal the tube and heat the mixture to 100 °C with stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[2]

C-N Bond Formation: Buchwald-Hartwig Amination

The formation of carbon-nitrogen bonds is paramount in pharmaceutical synthesis, and the Buchwald-Hartwig amination is a powerful tool for this transformation.[3][10] As with other palladium-catalyzed couplings, the reaction on this compound selectively occurs at the C-4 position.[3][11]

Causality Behind Experimental Choices:
  • Catalyst/Ligand: This reaction is highly dependent on the choice of phosphine ligand.[11] Bulky, electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos) are often required. These ligands stabilize the palladium(0) center, promote the oxidative addition step, and facilitate the final reductive elimination to form the C-N bond.

  • Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) is necessary.[4] This base deprotonates the amine, forming the active amide nucleophile required for the catalytic cycle.

  • Solvent: Anhydrous, aprotic solvents like toluene or dioxane are used to prevent quenching the strong base and the organometallic intermediates.

G cluster_workflow General Cross-Coupling Workflow A 1. Assemble Reactants (Halide, Partner, Base) B 2. Degas System (Evacuate/Backfill Ar) A->B C 3. Add Catalyst & Solvent B->C D 4. Heat & Stir (Monitor by TLC/LC-MS) C->D E 5. Aqueous Workup D->E F 6. Purification (Column Chromatography) E->F G Pure Product F->G

References

Application Notes and Protocols: Strategic Derivatization and Biological Screening of the 2-Bromo-4-iodo-5-methylpyridine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 2-Bromo-4-iodo-5-methylpyridine Scaffold in Modern Drug Discovery

The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved therapeutic agents.[1][2] Its unique electronic properties and ability to engage in hydrogen bonding have made it a cornerstone in the design of molecules targeting a wide array of biological targets. Within the diverse landscape of pyridine-based building blocks, this compound stands out as a particularly strategic starting material for the generation of novel chemical entities for biological screening.

The true synthetic power of this scaffold lies in the differential reactivity of its two halogen substituents. The iodine atom at the 4-position is more susceptible to oxidative addition in palladium-catalyzed cross-coupling reactions than the bromine atom at the 2-position. This chemoselectivity allows for a stepwise and controlled diversification of the pyridine core, enabling the systematic exploration of structure-activity relationships (SAR). This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this compound derivatives in biological screening campaigns. We will delve into the synthetic rationale, provide detailed experimental protocols for derivatization and biological evaluation, and discuss the interpretation of screening data to guide hit-to-lead optimization.

Synthetic Strategies: Orthogonal Derivatization of the Pyridine Core

The cornerstone of employing the this compound scaffold is the strategic and selective functionalization at the 2- and 4-positions. This is most commonly and effectively achieved through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings.[3][4][5][6] The greater reactivity of the carbon-iodine bond compared to the carbon-bromine bond allows for a sequential coupling strategy.[4] Typically, the initial coupling is performed at the more reactive 4-iodo position, followed by a second coupling at the 2-bromo position. This orthogonal approach provides a powerful platform for generating a diverse library of compounds from a single, readily available starting material.[7][8]

Workflow for Library Synthesis

The general workflow for creating a library of derivatives is a cyclical process of design, synthesis, and evaluation. The initial library is generated by coupling a diverse set of building blocks at one of the halogenated positions, followed by further diversification at the second position.

G cluster_0 Library Generation Start This compound Step1 Selective Coupling at C4 (e.g., Sonogashira) Start->Step1 Terminal Alkynes Pd/Cu catalyst Intermediate 2-Bromo-4-alkynyl-5-methylpyridine Library Step1->Intermediate Step2 Coupling at C2 (e.g., Suzuki) Intermediate->Step2 Boronic Acids Pd catalyst Final_Library Diverse Di-substituted Pyridine Library Step2->Final_Library

Caption: Sequential cross-coupling workflow for library synthesis.

Experimental Protocol: Representative Suzuki-Miyaura Coupling

This protocol details a general procedure for the Suzuki-Miyaura coupling of an arylboronic acid to the 2-bromo position of a 4-substituted-5-methylpyridine intermediate.[3][9][10][11]

Materials:

  • 4-Substituted-2-bromo-5-methylpyridine (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)

  • Base (e.g., K₂CO₃, 2.0 eq)

  • Solvent (e.g., 1,4-dioxane/water mixture, 4:1)

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Brine solution

  • Reaction vessel (e.g., round-bottom flask)

  • Inert atmosphere (Nitrogen or Argon)

  • Heating and stirring apparatus

  • Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) for reaction monitoring

Procedure:

  • Reaction Setup: To a dry reaction vessel, add the 4-substituted-2-bromo-5-methylpyridine, arylboronic acid, potassium carbonate, and palladium catalyst.

  • Solvent Addition: Add the 1,4-dioxane and water solvent mixture to the reaction vessel.

  • Inert Atmosphere: Purge the reaction vessel with an inert gas (e.g., nitrogen or argon) for 5-10 minutes.

  • Reaction Conditions: Heat the mixture to 90-100 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed (typically 12-18 hours).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate.

    • Wash the organic layer with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Causality Behind Experimental Choices:

  • Palladium Catalyst: Palladium catalysts are essential for facilitating the catalytic cycle of the Suzuki coupling, which involves oxidative addition, transmetalation, and reductive elimination.[11]

  • Base: The base is crucial for the activation of the boronic acid, forming a more nucleophilic boronate species that facilitates the transmetalation step.[11]

  • Inert Atmosphere: An inert atmosphere is necessary to prevent the oxidation and deactivation of the palladium(0) catalyst.[12]

Biological Screening Strategies: From Target-Based to Phenotypic Approaches

Once a library of this compound derivatives has been synthesized, the next critical step is to assess their biological activity. The choice of screening strategy depends on the research objectives and the available knowledge about the disease biology. Two primary approaches are target-based screening and phenotypic screening.[13][14][15][16]

  • Target-Based Screening: This approach is employed when a specific biological target, such as an enzyme or receptor, is known to be involved in a disease.[15][17][18] Assays are designed to measure the direct interaction of the compounds with the purified target.

  • Phenotypic Screening: This method involves testing compounds in cellular or whole-organism models of a disease to identify molecules that produce a desired change in the phenotype, without a preconceived target.[13][19][20][21][]

The screening cascade often involves a combination of both approaches, starting with a primary screen to identify "hits," followed by secondary assays to confirm activity and elucidate the mechanism of action.

G cluster_0 Screening Cascade Start Compound Library Primary_Screen Primary Screen (Target-based or Phenotypic) Start->Primary_Screen Hit_Identification Hit Identification Primary_Screen->Hit_Identification Secondary_Assays Secondary Assays (e.g., Dose-response, Orthogonal Assays) Hit_Identification->Secondary_Assays Hit_Validation Hit Validation Secondary_Assays->Hit_Validation Lead_Optimization Lead Optimization Hit_Validation->Lead_Optimization

Caption: A typical workflow for a biological screening cascade.

Protocol: In Vitro Kinase Inhibition Assay (Target-Based)

Pyridine derivatives are known to be potent inhibitors of various kinases.[23][24][25][26][27] This protocol describes a common method for assessing the inhibitory activity of compounds against a specific kinase.

Materials:

  • Purified recombinant kinase

  • Kinase substrate (peptide or protein)

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer

  • Test compounds (dissolved in DMSO)

  • Detection reagent (e.g., ADP-Glo™, LanthaScreen™)

  • Microplate reader (luminometer or fluorescence reader)

  • 384-well microplates

Procedure:

  • Compound Plating: Serially dilute the test compounds in DMSO and then in kinase assay buffer. Dispense the diluted compounds into the wells of a 384-well plate. Include positive controls (known inhibitor) and negative controls (DMSO vehicle).

  • Kinase Reaction:

    • Add the purified kinase to each well containing the test compound and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature to allow for compound-enzyme binding.

    • Initiate the kinase reaction by adding a mixture of the kinase substrate and ATP.

  • Incubation: Incubate the reaction plate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • Detection: Stop the kinase reaction and measure the amount of product formed (or remaining ATP) using a suitable detection reagent according to the manufacturer's instructions.

  • Data Analysis:

    • Normalize the data to the positive and negative controls.

    • Plot the percentage of kinase inhibition versus the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration of compound that inhibits 50% of the kinase activity).

Protocol: Cell Viability Assay (Phenotypic)

Cell viability assays are fundamental in phenotypic screening to identify compounds that are cytotoxic or inhibit cell proliferation, which is particularly relevant in cancer drug discovery.[28][29][30][31][32]

Materials:

  • Cancer cell line of interest

  • Cell culture medium and supplements

  • Test compounds (dissolved in DMSO)

  • Cell viability reagent (e.g., CellTiter-Glo®, MTT, resazurin)[30][31]

  • 96- or 384-well clear-bottom cell culture plates

  • Microplate reader (luminometer or spectrophotometer)

  • CO₂ incubator

Procedure:

  • Cell Seeding: Seed the cells into the wells of a microplate at a predetermined density and allow them to adhere overnight in a CO₂ incubator.

  • Compound Treatment: Add serial dilutions of the test compounds to the wells. Include appropriate controls (e.g., untreated cells, vehicle control).

  • Incubation: Incubate the plates for a specified period (e.g., 72 hours) in a CO₂ incubator.

  • Viability Measurement:

    • Add the cell viability reagent to each well according to the manufacturer's protocol.

    • Incubate for the recommended time to allow for the metabolic conversion of the reagent.

  • Data Acquisition: Measure the signal (luminescence, absorbance, or fluorescence) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Plot the percentage of viability versus the compound concentration.

    • Determine the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ (concentration for 50% inhibition of viability) by fitting the data to a dose-response curve.

Data Analysis and Interpretation

The primary output of a screening campaign is a large dataset that requires careful analysis to identify promising lead compounds. Key parameters include:

  • Potency: The concentration of a compound required to produce a specific biological effect (e.g., IC₅₀, GI₅₀).

  • Efficacy: The maximum biological effect a compound can produce.

  • Selectivity: The ability of a compound to interact with a specific target over other related targets.

Hypothetical Screening Data Summary:

Compound IDTarget Kinase IC₅₀ (nM)Off-Target Kinase IC₅₀ (nM)Cancer Cell Line GI₅₀ (µM)
PYR-00150>10,0000.5
PYR-0022505002.1
PYR-003>10,000>10,000>50
PYR-004152000.1

This data allows for the initial ranking of compounds. For example, PYR-004 shows high potency against the target kinase and in the cell-based assay, with some selectivity over the off-target kinase, making it a promising candidate for further investigation.

Structure-Activity Relationship (SAR) and Lead Optimization

The initial screening data provides the foundation for understanding the structure-activity relationship (SAR) – how changes in the chemical structure of the derivatives affect their biological activity. This knowledge is then used to guide the next cycle of chemical synthesis to improve potency, selectivity, and drug-like properties (e.g., solubility, metabolic stability). This iterative process is at the heart of lead optimization.[33]

G cluster_0 Lead Optimization Cycle Design Design Analogs based on SAR Synthesis Synthesize New Derivatives Design->Synthesis Testing Biological Screening Synthesis->Testing Analysis SAR Analysis Testing->Analysis Analysis->Design Iterate

Caption: The iterative cycle of design, synthesis, and testing in lead optimization.

Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) properties is also critical during lead optimization to ensure that promising compounds have the potential to become safe and effective drugs.[29][34][35][36]

Conclusion

The this compound scaffold is a powerful and versatile starting point for the discovery of novel, biologically active molecules. Its capacity for selective and sequential derivatization through established cross-coupling methodologies allows for the systematic exploration of chemical space. By integrating rational synthetic design with robust biological screening strategies, researchers can effectively leverage this scaffold to identify and optimize new lead compounds for a wide range of therapeutic targets. The protocols and workflows presented in this guide provide a solid foundation for initiating and advancing drug discovery programs based on this promising chemical framework.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Suzuki Coupling Reactions with Dihalopyridines

Author: BenchChem Technical Support Team. Date: January 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is designed for researchers, medicinal chemists, and process scientists who are navigating the complexities of using dihalopyridines as substrates. Dihalopyridines are invaluable building blocks, but their electronic properties and multiple reaction sites present unique challenges. This document provides in-depth, experience-driven answers to common problems, moving beyond simple procedural lists to explain the underlying chemical principles.

Section 1: Foundational Concepts & Key Challenges

Before troubleshooting, it's crucial to understand the core mechanism and why dihalopyridines are a special case.

Q1: Can you briefly illustrate the catalytic cycle for the Suzuki-Miyaura reaction?

A1: Absolutely. The generally accepted mechanism proceeds through three main steps: oxidative addition, transmetalation, and reductive elimination.[1][2][3] The cycle begins with an active Palladium(0) species.

  • Oxidative Addition: The Pd(0) catalyst inserts into the carbon-halogen (C-X) bond of the dihalopyridine. This is often the rate-determining step and forms a Pd(II) intermediate.[2]

  • Transmetalation: The organic group from the boronic acid (or its derivative) is transferred to the palladium center, displacing the halide. This step requires activation of the organoboron species by a base.[1][3]

  • Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[2][3]

Suzuki_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L_n ArPdX Ar-Pd(II)L_n-X Pd0->ArPdX ArPdR Ar-Pd(II)L_n-R' ArPdX->ArPdR Transmetalation ArPdR->Pd0 Reductive Elimination ArR Ar-R' (Product) ArPdR->ArR Boronate R'-B(OR)3^- Boronate->ArPdR Base Base Base->Boronate activates ArX Ar-X (Dihalopyridine) ArX->ArPdX Oxidative Addition

Caption: A simplified diagram of the Suzuki-Miyaura catalytic cycle.

Q2: What makes dihalopyridines such challenging substrates?

A2: The difficulties arise from a combination of factors:

  • Catalyst Inhibition: The Lewis basic nitrogen atom of the pyridine ring can coordinate to the palladium catalyst. This can sequester the active catalyst, leading to deactivation and poor or stalled reactions.[4][5][6]

  • Poor Reactivity of C-Cl Bonds: Chloropyridines are often used, but the C-Cl bond is significantly stronger and less reactive than C-Br or C-I bonds. This makes the initial oxidative addition step more difficult and often requires more active catalyst systems.[5][7]

  • Regioselectivity: With two identical halogens (e.g., 2,4-dichloropyridine), the reaction can occur at either position. Controlling which site reacts first (mono-arylation) or achieving double arylation without a mixture of products is a significant challenge.[8][9]

  • Side Reactions: Electron-deficient N-heterocycles are particularly prone to side reactions like dehalogenation (replacement of the halogen with a hydrogen).[10]

Section 2: Troubleshooting Poor or No Conversion

This is the most frequent issue. If your starting material remains largely unreacted, a systematic approach is needed.

Q3: My reaction isn't working. I see only starting material. Where do I start?

A3: Start by verifying the integrity of your foundational components.

  • Reagent Quality: Ensure all reagents are pure and dry. Boronic acids can degrade over time, especially if exposed to moisture. Bases like potassium phosphate (K₃PO₄) can be hygroscopic. Use freshly opened reagents or dry them appropriately.[11]

  • Oxygen Exclusion: The active Pd(0) catalyst is sensitive to oxygen. Ensure your solvent is thoroughly degassed and that the reaction is maintained under a positive pressure of an inert atmosphere (Nitrogen or Argon) throughout the setup and reaction time.[5]

  • Catalyst Activity: Is your palladium source active? Pd(PPh₃)₄ can degrade upon storage. If you suspect catalyst deactivation, try using a more stable precatalyst like Pd(OAc)₂ or Pd₂(dba)₃ combined with a suitable ligand.[12]

Q4: I'm using a dichloropyridine and getting very low yield. Is my catalyst system wrong?

A4: Very likely. The coupling of less reactive aryl chlorides requires highly active catalyst systems that are often different from those used for bromides or iodides.[13]

  • The Problem with "Standard" Catalysts: Traditional catalysts like Pd(PPh₃)₄ may be insufficient for activating the C-Cl bond.[7]

  • The Solution with Modern Ligands: The key is to use bulky, electron-rich phosphine ligands. These ligands stabilize the Pd(0) center, promote the difficult oxidative addition step, and accelerate the final reductive elimination.[6][13] Consider switching to a system employing one of the ligands below.

Ligand ClassExample LigandsTypical Application & Rationale
Biarylphosphines SPhos, XPhos, RuPhosWorkhorses for difficult couplings. Their bulk and electron-donating ability create a highly active, low-coordinate Pd(0) species essential for C-Cl bond activation.[10][13]
N-Heterocyclic Carbenes (NHCs) IPr, SIPrHighly effective for electron-deficient substrates. NHCs are strong sigma-donors that form very stable and active palladium complexes. They have shown exceptional performance in C4-selective couplings.[9][14]
Diphosphines dppf, XantphosOften used in less demanding couplings. Can be effective but may be outperformed by biarylphosphines for dichloropyridines. Xantphos has a wide bite angle that can influence selectivity.[9]

Actionable Advice: If using Pd(PPh₃)₄ fails for a dichloropyridine, switch to a precatalyst like Pd(OAc)₂ or Pd₂(dba)₃ combined with a biarylphosphine ligand like SPhos (typically 1-5 mol% Pd, 2-10 mol% ligand).

Q5: Could my choice of base be the problem for a sluggish reaction?

A5: Yes, the base is a critical and often underestimated component. It plays a key role in the transmetalation step.[13]

  • Weak Bases (e.g., Na₂CO₃): Often insufficient for difficult couplings, as they may not be strong enough to facilitate the formation of the active boronate species required for efficient transmetalation.[15]

  • Stronger Inorganic Bases (e.g., K₃PO₄, Cs₂CO₃): These are the standard choices for challenging Suzuki couplings.[4][13] K₃PO₄ is a good starting point. Cs₂CO₃ is more soluble in organic solvents and can sometimes provide superior results, albeit at a higher cost.

  • Organic Bases (e.g., Et₃N): Generally not used in Suzuki couplings as they are often not strong enough and can lead to side reactions.

Actionable Advice: If you are using a mild base like Na₂CO₃ or K₂CO₃ with a dihalopyridine and seeing low conversion, switch to K₃PO₄ or Cs₂CO₃ (typically 2-3 equivalents).

Section 3: Addressing Selectivity Issues

For dihalopyridines, what product you form is as important as if you form a product.

Q6: I am trying to make a mono-arylated product from 2,4-dichloropyridine, but I get a mixture of starting material, mono-substituted, and di-substituted products. How can I improve selectivity for mono-arylation?

A6: This is a classic selectivity problem. Achieving clean mono-arylation requires careful control over stoichiometry and reaction conditions.

  • Stoichiometry is Key: Use the boronic acid as the limiting reagent. Start with 1.0-1.1 equivalents of the boronic acid relative to the dihalopyridine.

  • Lower the Temperature: Running the reaction at a lower temperature can often favor the first coupling over the second, as the mono-halopyridine product is generally less reactive than the starting dihalopyridine.

  • Monitor the Reaction Closely: Use TLC or LC-MS to track the consumption of the starting material and the formation of the mono- and di-coupled products. Stop the reaction once the starting material is consumed or when the formation of the di-substituted byproduct begins to accelerate.

Q7: My reaction with 2,4-dibromopyridine is giving me the C2-coupled product, but I need the C4-coupled isomer. Is it possible to reverse the regioselectivity?

A7: Yes, reversing the "natural" regioselectivity is an active area of research and is often achievable through judicious ligand selection.

  • Inherent Selectivity: For many dihalopyridines like the 2,4- and 2,5-isomers, the Suzuki coupling preferentially occurs at the C2 position, which is adjacent to the nitrogen heteroatom.[8][16][17] This is often attributed to the higher electrophilicity of this position.

  • Ligand-Controlled Selectivity: The choice of ligand can dramatically alter the site of the reaction. While traditional ligands like PPh₃ often yield the C2 product, bulkier ligands can steer the reaction to the C4 position.[9][18]

    • Bulky Monophosphines (e.g., QPhos): Have been shown to favor C4 coupling, although selectivity may be modest.[18]

    • Bulky NHC Ligands (e.g., IPr): Have demonstrated excellent C4-selectivity in the coupling of 2,4-dichloropyridine.[9][14]

    • Diphosphine Ligands (e.g., Xantphos): The specific bite angle and steric profile of certain diphosphines can also promote C4 selectivity.[9]

  • Ligand-Free Conditions: Interestingly, "ligand-free" conditions using a palladium source with a phase-transfer catalyst (Jeffery conditions) can also lead to exceptionally high C4-selectivity, possibly due to the formation of palladium nanoparticles as the active catalyst.[9][14]

Selectivity_Tree start Goal: Selective Coupling of 2,4-Dihalopyridine q1 Desired Product? start->q1 c2_product C2-Coupled Isomer (Conventional) q1->c2_product C2 (ortho to N) c4_product C4-Coupled Isomer (Unconventional) q1->c4_product C4 (para to N) c2_strategy Strategy for C2: - Pd(PPh3)4 or Pd(dppf)Cl2 - Standard conditions c2_product->c2_strategy c4_strategy Strategy for C4: - Use bulky, electron-rich ligands  (e.g., IPr, QPhos, Xantphos) - Consider ligand-free Jeffery conditions c4_product->c4_strategy

Caption: Decision tree for achieving regioselectivity in 2,4-dihalopyridines.

Section 4: Managing Side Reactions

Byproducts can significantly lower your yield and complicate purification. Here’s how to diagnose and mitigate them.

Q8: I'm seeing a significant amount of a byproduct that corresponds to my starting material with the halogen replaced by hydrogen. What is this and how do I stop it?

A8: This is a classic side reaction called dehalogenation or hydrodehalogenation .[5][19] It is particularly common with electron-deficient substrates like halopyridines.[10]

  • Mechanism: It is believed to occur via the formation of a palladium-hydride (Pd-H) species, which can arise from the reaction of the palladium complex with the base, solvent (especially alcohols), or trace water. This Pd-H intermediate can then undergo reductive elimination with the pyridine ring to produce the dehalogenated byproduct.[10]

  • Mitigation Strategies:

    • Use Anhydrous Conditions: While many Suzuki protocols use aqueous mixtures, if dehalogenation is severe, try using a rigorously anhydrous solvent (like dioxane or toluene) and a non-hydroxide base (like K₃PO₄ or KF).

    • Choose the Right Base: Avoid bases that can easily generate hydrides. K₃PO₄ is generally a safe choice.

    • Increase Reaction Rate: Dehalogenation is a competing pathway. By making the desired Suzuki coupling faster, you can outcompete the side reaction. Using a more active catalyst system (see Q4) can significantly reduce the amount of dehalogenation.[11]

    • Protect N-H groups: If your heterocycle has an acidic N-H proton (e.g., indoles, pyrroles), deprotonation by the base can increase the ring's electron density and sometimes promote side reactions. Protecting the nitrogen can suppress dehalogenation.[10]

Q9: My boronic acid seems to be decomposing. I see a lot of homocoupled biaryl (from two boronic acids coupling) and protodeboronation (boronic acid replaced by -H). How can I prevent this?

A9: These are common decomposition pathways for organoboron reagents.

  • Homocoupling: The self-coupling of the boronic acid is often promoted by the presence of oxygen and can be catalyzed by palladium.

    • Solution: Rigorous degassing of the reaction mixture and maintaining a strict inert atmosphere is the best way to minimize homocoupling.[5]

  • Protodeboronation: The C-B bond is cleaved and replaced by a C-H bond. This is often promoted by aqueous basic conditions and high temperatures.[4][15]

    • Solution 1: Use Boronic Esters: Pinacol (BPin) or N-methyliminodiacetic acid (MIDA) boronates are often more stable than the corresponding boronic acids and are less susceptible to protodeboronation.

    • Solution 2: Modify Conditions: If you must use a boronic acid, try to use a less aqueous solvent system or a milder base if possible. Sometimes, simply lowering the reaction temperature can help.

Section 5: Experimental Protocols

Protocol: General Procedure for Suzuki-Miyaura Coupling of a Dichloropyridine

This protocol is a starting point and should be optimized for your specific substrates.

Reagents & Equipment:

  • Dichloropyridine (1.0 equiv)

  • Arylboronic Acid (1.1 equiv for mono-coupling)

  • Palladium Precatalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Ligand (e.g., SPhos, 4 mol%)

  • Base (e.g., K₃PO₄, 2.5 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane or Toluene/Water mixture)

  • Schlenk flask or reaction vial with a magnetic stir bar

  • Inert atmosphere setup (Nitrogen or Argon line)

Procedure:

  • Vessel Preparation: To a dry Schlenk flask under an inert atmosphere, add the dichloropyridine (1.0 equiv), arylboronic acid (1.1 equiv), palladium precatalyst (0.02 equiv), ligand (0.04 equiv), and base (2.5 equiv).[5]

  • Oxygen Removal: Seal the flask and evacuate and backfill with inert gas three times to ensure all oxygen is removed.[5] This step is critical for catalyst longevity.

  • Solvent Addition: Add the degassed solvent via syringe. If using a biphasic system, add the organic solvent first, followed by the degassed water.[5]

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction's progress by taking small aliquots (under inert atmosphere) and analyzing by TLC, GC-MS, or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine to remove the inorganic salts.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Section 6: Quick FAQs

  • Q: Can I use microwave heating?

    • A: Yes, microwave irradiation can often accelerate the reaction and improve yields, especially for difficult couplings. However, direct transfer of thermal conditions is not always possible, and re-optimization may be necessary.[11]

  • Q: My reaction turns black. Is that bad?

    • A: Not necessarily. The formation of palladium black (finely divided Pd(0) metal) is common. While it can indicate some catalyst decomposition, the reaction can often proceed to completion as the nanoparticles themselves can be catalytically active or serve as a reservoir for the active soluble species.[20]

  • Q: Why is water often added to the reaction?

    • A: A small amount of water can help dissolve the inorganic base (like K₃PO₄) and facilitate the transmetalation step. However, too much water or its presence in the wrong context can promote side reactions like protodeboronation and dehalogenation.[21] The optimal solvent system is often a mixture like Dioxane:Water or Toluene:Ethanol:Water.[8]

References

Technical Support Center: Synthesis of 2-Bromo-4-iodo-5-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for the synthesis of 2-Bromo-4-iodo-5-methylpyridine. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this specific synthesis. The following troubleshooting guides and FAQs are based on established organometallic and heterocyclic chemistry principles to ensure you can identify, resolve, and prevent issues in your experimental work.

Troubleshooting Guide

This section addresses specific, practical problems that may arise during the synthesis. The primary and most reliable route discussed is the directed ortho-metalation of 2-bromo-5-methylpyridine, a process that requires careful control of reaction parameters.

Q1: My reaction yield is consistently low or zero. What are the likely causes and how can I fix this?

Low yield is the most common issue, often stemming from problems with the highly sensitive reagents and reaction conditions required for the lithiation step.

Potential Causes & Recommended Solutions

Problem IDPotential CauseRecommended Solution
LY-01 Inactive Organolithium Reagent The n-butyllithium (n-BuLi) used to generate Lithium Diisopropylamide (LDA) is degraded. n-BuLi is highly reactive with atmospheric moisture and CO₂. Solution: Use a freshly opened bottle of n-BuLi or titrate the solution before use to determine its exact molarity.
LY-02 Presence of Moisture Trace amounts of water in the solvent (THF) or on the glassware will rapidly quench the LDA and the lithiated pyridine intermediate. Solution: Ensure all glassware is rigorously flame-dried or oven-dried under vacuum. Use a freshly distilled, anhydrous-grade tetrahydrofuran (THF) from a solvent purification system or an unopened bottle over molecular sieves.
LY-03 Insufficient Deprotonation The reaction temperature may have risen above the optimal -78 °C during LDA formation or addition of the pyridine substrate, causing base decomposition or side reactions. Solution: Maintain a strict internal temperature of -78 °C using a dry ice/acetone bath. Add reagents dropwise and slowly to control any exotherms.[1]
LY-04 Incomplete Iodination An insufficient amount of iodine was used, or the reaction was not allowed to proceed to completion. Solution: Use a slight excess of iodine (1.1-1.2 equivalents). After adding the iodine solution, allow the reaction to stir for at least 1-2 hours at -78 °C before slowly warming to room temperature.[1][2]
LY-05 Product Loss During Workup The product may be lost due to emulsion formation during aqueous extraction or incomplete extraction from the aqueous layer. Solution: After quenching with a saturated ammonium chloride solution, use a brine wash to break emulsions and aid in separating the organic layer.[3] Perform multiple extractions (e.g., 3x) with a suitable organic solvent like ethyl acetate to ensure complete recovery.
Q2: I'm observing significant impurity formation. How can I identify and minimize these byproducts?

The formation of isomers and other byproducts is typically a result of poor regioselectivity or side reactions stemming from temperature fluctuations.

Common Impurities & Prevention Strategies

  • Unreacted Starting Material (2-Bromo-5-methylpyridine): This is the most common "impurity" and is often a symptom of the low-yield issues described above (inactive base, moisture).

    • Solution: Address all points in the low-yield troubleshooting section (LY-01 to LY-03). Monitor the reaction by Thin-Layer Chromatography (TLC) or GC-MS to ensure full consumption of the starting material before quenching.

  • Isomeric Byproducts (e.g., 2-Bromo-3-iodo-5-methylpyridine): While the bromine at the 2-position strongly directs lithiation to the 3-position, some lithiation can occur at the 6-position, especially if the temperature is not well-controlled. However, for this specific substrate, the primary challenge is often incomplete reaction rather than isomerism. In related systems, a "halogen dance" reaction, where the halogen appears to migrate, can occur with strong bases, but this is less common at very low temperatures.[4]

    • Solution: Strict adherence to a -78 °C reaction temperature is critical for maximizing regioselectivity. The slow, dropwise addition of n-BuLi and the substrate solution prevents localized "hot spots."[1]

  • Di-iodinated or other poly-halogenated species: This is unlikely in this specific reaction sequence unless the workup introduces reactive species or if there are unexpected contaminants.

Troubleshooting Workflow for Low Yield

start Low Yield Observed check_reagents Verify Reagent Quality (Titrate n-BuLi, Anhydrous THF) start->check_reagents check_conditions Review Reaction Conditions (Temp < -70°C?, Inert Atmosphere?) check_reagents->check_conditions Reagents OK fail Issue Persists (Consult Senior Staff) check_reagents->fail Reagents Faulty check_workup Optimize Workup (Multiple Extractions?, Brine Wash?) check_conditions->check_workup Conditions OK check_conditions->fail Conditions Faulty success Yield Improved check_workup->success Workup Improved check_workup->fail Workup OK

Caption: A decision tree for troubleshooting low reaction yields.

Q3: The final product is difficult to purify. What are the best practices?

Purification can be challenging if the product is a persistent oil or if impurities have very similar polarity.

Purification Troubleshooting

Problem IDIssuePotential CausesRecommended Solutions
P-01 Poor Separation in Column Chromatography The product and a major impurity (often the starting material) have similar Rf values.Solution: Optimize the eluent system. Start with a non-polar solvent (e.g., hexanes) and gradually increase the polarity with ethyl acetate. A shallow gradient is key. If tailing occurs on silica gel due to the basicity of the pyridine nitrogen, add 0.5-1% triethylamine to the eluent.[5]
P-02 Product is an Oil or Low-Melting Solid The product fails to crystallize, making isolation difficult.Solution: After chromatography, ensure all solvent is removed under high vacuum. If it remains an oil, attempt co-evaporation with a solvent that can be easily removed (like dichloromethane) to break azeotropes. For low-melting solids, attempt recrystallization from a range of solvents (e.g., hexanes, heptane, or a mixture with a small amount of ether) at low temperatures (-20 °C).[1][3]
P-03 Emulsion During Aqueous Workup The organic and aqueous layers fail to separate cleanly.Solution: Add a saturated brine solution and swirl gently. Allow the separatory funnel to stand for an extended period. If the emulsion persists, filtering the entire mixture through a pad of Celite® can be effective.

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism for this synthesis, and why is this route preferred?

This synthesis relies on a powerful technique in aromatic chemistry called directed ortho-metalation (DoM) .

  • LDA Formation: First, the strong but non-nucleophilic base, Lithium Diisopropylamide (LDA), is prepared in situ by reacting n-butyllithium with diisopropylamine.

  • Directed Deprotonation: The starting material, 2-bromo-5-methylpyridine, has a bromine atom at the C2 position. This bromine acts as a directed metalating group (DMG) . The lone pairs on the bromine coordinate to the lithium ion of LDA, delivering the base to the adjacent C3 proton. This proton is abstracted to form a lithiated pyridine intermediate with high regioselectivity.

  • Electrophilic Quench: The highly nucleophilic carbon-lithium bond of the intermediate then attacks an electrophile—in this case, molecular iodine (I₂)—to form the new carbon-iodine bond at the C4 position, yielding the desired product.

This route is vastly preferred over electrophilic halogenation because pyridine itself is an electron-deficient ring, making it resistant to reactions like direct iodination.[6][7] Furthermore, direct halogenation often results in a mixture of regioisomers and is difficult to control.[4][6] The DoM strategy provides excellent, predictable control over the position of iodination.

Reaction Mechanism: Directed ortho-Metalation

SM Start: 2-Bromo-5-methylpyridine Intermediate Lithiated Intermediate SM->Intermediate Deprotonation at C4 (-78 °C, THF) LDA LDA (Base) Product Product: this compound Intermediate->Product Electrophilic Quench Iodine Iodine (I₂)

Caption: The key steps in the synthesis of this compound.

Q2: Are there any critical safety considerations for this reaction?

Yes, this synthesis involves several significant hazards that require strict adherence to safety protocols.

  • Pyrophoric Reagents: n-Butyllithium is pyrophoric and will ignite spontaneously on contact with air. It must be handled exclusively under an inert atmosphere (nitrogen or argon) using syringe and cannula techniques.

  • Exothermic Reactions: The formation of LDA and the subsequent lithiation can be exothermic. Performing these steps at low temperatures (-78 °C) and with slow, dropwise addition of reagents is crucial to maintain control and prevent a runaway reaction.[1]

  • Reactive Quenching: Quenching the reaction must be done carefully. Add the quenching solution (e.g., saturated aqueous NH₄Cl) slowly, especially while the reaction mixture is still cold, to manage the exothermic decomposition of any remaining organolithium species.

  • Solvent Hazards: Tetrahydrofuran (THF) is highly flammable and can form explosive peroxides. Use only fresh, inhibitor-free THF for reactions and distill it from a suitable drying agent if necessary.

Q3: How should the product be stored?

Halogenated pyridines, particularly iodo-substituted ones, can be sensitive to light and may slowly degrade over time.[8]

  • Short-term: Store the purified product in a tightly sealed vial in a refrigerator (2-8 °C).

  • Long-term: For long-term storage, place the vial in a desiccator, purge with an inert gas (argon or nitrogen), and store in a freezer (-20 °C) protected from light.

Detailed Experimental Protocol

This protocol is a representative procedure for the synthesis of this compound. Note: This should be performed by trained personnel in a properly equipped chemical fume hood.

Materials:

  • 2-Bromo-5-methylpyridine

  • Diisopropylamine

  • n-Butyllithium (solution in hexanes)

  • Iodine (I₂)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Brine (saturated aqueous NaCl)

  • Ethyl acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • LDA Preparation:

    • To a flame-dried, multi-necked round-bottom flask under a nitrogen atmosphere, add anhydrous THF and cool to -78 °C in a dry ice/acetone bath.

    • Add diisopropylamine (1.1 eq) via syringe.

    • Slowly add n-butyllithium (1.1 eq) dropwise, ensuring the internal temperature remains below -70 °C.

    • Stir the resulting solution at -78 °C for 30 minutes to generate LDA.[1]

  • Litiation:

    • Prepare a solution of 2-bromo-5-methylpyridine (1.0 eq) in a minimal amount of anhydrous THF.

    • Add this solution dropwise to the LDA solution at -78 °C.

    • Stir the reaction mixture at -78 °C for 1-2 hours.

  • Iodination:

    • In a separate flame-dried flask, dissolve iodine (1.2 eq) in anhydrous THF.

    • Add the iodine solution dropwise to the reaction mixture at -78 °C. A dissipation of the dark iodine color is typically observed.

    • Allow the reaction to stir at -78 °C for an additional 1-2 hours.[2]

  • Workup and Extraction:

    • Slowly warm the reaction to room temperature.

    • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

    • Transfer the mixture to a separatory funnel and add water.

    • Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic layers and wash sequentially with saturated aqueous sodium thiosulfate (to remove excess iodine), water, and finally, brine.[3]

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification:

    • Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to isolate the final product.[9]

    • Analyze the pure fractions by TLC, combine them, and remove the solvent under reduced pressure to obtain this compound.

References

Technical Support Center: Synthesis of 2-Bromo-4-iodo-5-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Bromo-4-iodo-5-methylpyridine. This guide is designed for researchers, chemists, and drug development professionals who are looking to optimize this challenging synthesis, improve yields, and troubleshoot common experimental issues. As a key heterocyclic building block, mastery of this compound's synthesis is crucial for advancing numerous research and development pipelines. This document provides in-depth, field-proven insights based on established chemical principles.

Synthetic Pathway Overview

The most reliable and regioselective method for synthesizing this compound is through the Directed ortho-Metalation (DoM) of 2-bromo-5-methylpyridine, followed by an iodine quench. This strategy leverages the bromine atom as a Directed Metalation Group (DMG) in concert with the pyridine nitrogen to activate the C4-proton for deprotonation by a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA). The subsequent introduction of an electrophilic iodine source yields the desired product with high regioselectivity.

The general workflow for this synthesis is outlined below.

G cluster_prep Preparation cluster_reaction Reaction Sequence cluster_workup Workup & Purification prep_reagents Prepare Anhydrous THF, Diisopropylamine, n-BuLi, and 2-Bromo-5-methylpyridine lda_formation Generate LDA in situ (Diisopropylamine + n-BuLi) @ -78°C prep_reagents->lda_formation Cooldown prep_iodine Prepare Iodine (I₂) Solution in Anhydrous THF substrate_add Add 2-Bromo-5-methylpyridine Solution @ -78°C lda_formation->substrate_add Base Ready metalation Directed Metalation (Deprotonation @ C4) Stir for 1-2h @ -78°C substrate_add->metalation Allow to React quench Quench with I₂ Solution @ -78°C metalation->quench Form C-I Bond workup Aqueous Workup (Saturated NH₄Cl, Na₂S₂O₃) quench->workup Warm to RT extraction Solvent Extraction (e.g., Ethyl Acetate) workup->extraction purification Column Chromatography extraction->purification product Isolate Pure Product purification->product

Caption: High-level workflow for the synthesis of this compound.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis in a direct question-and-answer format.

Issue 1: Low or No Yield of the Desired Product

  • Q: My reaction has failed or the yield is consistently below 20%. What are the most common points of failure?

    A: Low yield is the most frequent complaint and typically points to issues in the critical metalation step. Here’s a checklist of potential causes and solutions:

    • Inactive Organolithium Reagent: n-Butyllithium (n-BuLi) is highly reactive and degrades upon exposure to moisture or air. An old or improperly stored bottle may have a significantly lower molarity than stated.

      • Solution: Always titrate your n-BuLi solution before use to determine its exact concentration. A common method is the Gilman double titration or titration with a known amount of diphenylacetic acid.

    • Incomplete LDA Formation or Degradation: If the addition of n-BuLi to diisopropylamine is done at too high a temperature, or if the system is not scrupulously dry, the LDA will not form efficiently or will degrade.

      • Solution: Ensure your glassware is oven- or flame-dried and assembled under a positive pressure of an inert gas (Argon or Nitrogen). Perform the LDA formation at -78 °C (a dry ice/acetone bath) and use anhydrous solvents.

    • Insufficient Metalation Time/Temperature: The deprotonation at the C4 position is a kinetically controlled process that requires sufficient time at low temperatures.[1]

      • Solution: Allow the metalation reaction to stir for at least 1-2 hours at -78 °C after the addition of the 2-bromo-5-methylpyridine substrate. Do not allow the temperature to rise prematurely.

    • Product Loss During Workup: The product can be lost during the aqueous workup and extraction if the phases are not separated correctly or if an insufficient amount of organic solvent is used.

      • Solution: Perform extractions with ethyl acetate or dichloromethane three times to ensure complete recovery of the product from the aqueous layer.[2] A brine wash of the combined organic layers helps to remove residual water and improve final purity.[2]

Issue 2: Significant Formation of Isomeric Byproducts

  • Q: My crude NMR shows a mixture of iodo-isomers, including what I believe is 2-Bromo-3-iodo-5-methylpyridine. How can I improve regioselectivity for the 4-position?

    A: The formation of the 3-iodo isomer is a classic sign of improper conditions for C4-lithiation. The C3 proton is kinetically more acidic due to its proximity to the electron-withdrawing bromine and the pyridine nitrogen.[3] Achieving C4 selectivity relies on thermodynamic control.

    • Incorrect Base: While n-BuLi can be used, it is more prone to side reactions like nucleophilic addition or metal-halogen exchange.[4] The bulky, non-nucleophilic base LDA is superior for this transformation.

      • Solution: Use freshly prepared Lithium Diisopropylamide (LDA) as your base. Its steric hindrance discourages coordination and deprotonation at the more crowded C3 position, favoring the C4 position.

    • Temperature Control: Allowing the reaction to warm up before the iodine quench can cause the lithiated intermediate to rearrange or react via undesired pathways.

      • Solution: Maintain a strict temperature of -78 °C throughout the base addition, substrate addition, and metalation. Only after the iodine quench is complete should the reaction be allowed to warm.

Issue 3: High Levels of Unreacted Starting Material

  • Q: My final product is contaminated with a large amount of the starting material, 2-bromo-5-methylpyridine. What causes this incomplete conversion?

    A: This is a clear indication that the initial deprotonation step was inefficient.

    • Stoichiometry of Base: Using an insufficient amount of LDA is the most direct cause.

      • Solution: Use a slight excess of LDA, typically 1.1 to 1.2 equivalents relative to the starting material. This accounts for any trace amounts of water or other protic impurities in the system. Remember to base this calculation on the titrated molarity of your n-BuLi.

    • Poor Solubility of Substrate: If the 2-bromo-5-methylpyridine is not fully dissolved when added, it will react slowly and incompletely.

      • Solution: Ensure the substrate is completely dissolved in anhydrous THF before adding it dropwise to the LDA solution at -78 °C.

Issue 4: Formation of Debrominated Byproduct (4-Iodo-5-methylpyridine)

  • Q: I am observing a byproduct that corresponds to the mass of 4-iodo-5-methylpyridine, where the bromine at C2 has been lost. Why does this happen?

    A: This side product arises from a metal-halogen exchange reaction, where the organolithium intermediate attacks the bromine atom of another molecule. This is more common with more reactive alkyllithiums.

    • Solution: This is another strong reason to use LDA instead of n-BuLi or s-BuLi. The reduced nucleophilicity of LDA minimizes the rate of metal-halogen exchange. Additionally, adding the substrate solution slowly to the LDA (inverse addition) ensures that the base is always in excess, which can suppress this side reaction.

Frequently Asked Questions (FAQs)

  • Q1: What is the proposed mechanism for the regioselective iodination at the C4 position?

    A1: The mechanism proceeds through several key stages. First, the lithium atom of LDA coordinates to the pyridine nitrogen, which increases the acidity of the ring protons. The bulky isopropyl groups of LDA sterically hinder approach to the C3 proton, leading to the preferential abstraction of the C4 proton. This forms a thermodynamically favored 4-lithiated intermediate. This potent nucleophile then readily attacks the electrophilic iodine (I₂), forming the new C-I bond and regenerating the aromatic ring.

    Caption: Simplified mechanism of Directed ortho-Metalation and Iodination.

  • Q2: What are the critical safety precautions for this reaction?

    A2: This reaction involves highly reactive and pyrophoric reagents and requires strict adherence to safety protocols.

    • Organolithium Reagents (n-BuLi): Pyrophoric (ignites spontaneously in air). Must be handled under an inert atmosphere (Argon or Nitrogen) using syringe techniques. Always have a Class D fire extinguisher available.

    • Cryogenic Temperatures (-78 °C): A dry ice/acetone bath is extremely cold. Wear cryogenic gloves and safety glasses to prevent frostbite and eye injury. Ensure good ventilation as CO₂ sublimes from the bath.

    • Quenching: The reaction quench must be done carefully. Adding the quenching solution (e.g., saturated ammonium chloride) while the reaction is still at -78 °C is crucial to dissipate heat safely. Never quench a large-scale organolithium reaction with water at room temperature.

  • Q3: Are there viable alternative synthetic routes that avoid organolithiums?

    A3: While DoM is the most direct method, other strategies exist, though they are often more complex. One potential, though less common, route could involve a "halogen dance" reaction, where a different bromo-iodo isomer could be rearranged to the desired product under specific basic conditions.[5] However, controlling the regioselectivity of such rearrangements is often difficult and substrate-specific, making the DoM pathway the preferred method for its reliability.

Quantitative Data Summary

The following table summarizes the typical reaction parameters for a successful synthesis.

ParameterRecommended ValueRationale
Base Lithium Diisopropylamide (LDA)Steric bulk favors C4 deprotonation and minimizes side reactions.
Base Stoichiometry 1.1 - 1.2 equivalentsEnsures complete consumption of starting material.
Solvent Anhydrous Tetrahydrofuran (THF)Good solubility for intermediates; coordinates with lithium.
Reaction Temperature -78 °C (Dry Ice/Acetone)Critical for kinetic control, stability of the lithiated intermediate, and safety.
Metalation Time 1 - 2 hoursAllows for complete formation of the 4-lithio intermediate.
Iodinating Agent Iodine (I₂)Readily available and effective electrophile.
Iodine Stoichiometry 1.1 - 1.2 equivalentsEnsures complete quenching of the lithiated intermediate.
Typical Yield 60 - 80%Achievable with careful control of the above parameters.

Detailed Experimental Protocols

Protocol 1: Synthesis of this compound

Materials:

  • 2-Bromo-5-methylpyridine (1.0 eq)

  • Diisopropylamine (1.2 eq), freshly distilled

  • n-Butyllithium (1.15 eq), titrated solution in hexanes

  • Iodine (1.2 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Setup: Assemble a flame-dried, three-neck flask equipped with a thermometer, a nitrogen/argon inlet, and a rubber septum, under a positive pressure of inert gas.

  • LDA Formation: Add anhydrous THF and diisopropylamine (1.2 eq) to the flask. Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (1.15 eq) dropwise via syringe, keeping the internal temperature below -70 °C. Stir the resulting pale yellow solution at -78 °C for 30 minutes.

  • Metalation: In a separate flame-dried flask, dissolve 2-bromo-5-methylpyridine (1.0 eq) in a minimal amount of anhydrous THF. Add this solution dropwise to the LDA solution at -78 °C. The solution will typically turn a deep red or brown color. Stir the reaction mixture at -78 °C for 2 hours.

  • Iodination: Dissolve iodine (1.2 eq) in anhydrous THF. Add this solution dropwise to the reaction mixture at -78 °C. The dark color of the lithiated intermediate should dissipate. Stir for an additional 30 minutes at -78 °C.

  • Workup: While still at low temperature, quench the reaction by slowly adding saturated aqueous NH₄Cl. Allow the mixture to warm to room temperature. Add saturated aqueous Na₂S₂O₃ to neutralize any excess iodine (the brown color will disappear).

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.[2] Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

Protocol 2: Purification by Flash Column Chromatography

  • Preparation: Adsorb the crude product onto a small amount of silica gel.

  • Column: Prepare a silica gel column using a suitable solvent system. A gradient elution is often effective, starting with a non-polar solvent and gradually increasing the polarity.

  • Elution: A common solvent system is a gradient of ethyl acetate in hexanes (e.g., starting from 100% hexanes and gradually increasing to 5-10% ethyl acetate).

  • Monitoring: Monitor the column fractions by Thin Layer Chromatography (TLC) to identify and combine those containing the pure product.

  • Isolation: Concentrate the pure fractions under reduced pressure to obtain this compound as a solid. The product is typically an off-white or pale yellow solid.[6]

References

preventing homocoupling in Suzuki reactions of 2-Bromo-4-iodo-5-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Topic: Preventing Homocoupling in Suzuki Reactions of 2-Bromo-4-iodo-5-methylpyridine

Document ID: TSC-2B4I5MP-SHC-001

For: Researchers, scientists, and drug development professionals

Introduction: The Challenge of Selective Coupling

The Suzuki-Miyaura cross-coupling of this compound presents a unique synthetic challenge. The goal is to achieve selective C-C bond formation at the more reactive C4-iodo position while leaving the C2-bromo position intact for subsequent transformations. However, a common and often difficult-to-remove byproduct, the homocoupled dimer of the organoboron reagent, frequently compromises yield and purity. This guide provides in-depth troubleshooting advice and preventative strategies to suppress this unwanted side reaction.

The primary challenge stems from the fact that the conditions promoting the desired cross-coupling can also facilitate the homocoupling of the boronic acid or ester. This guide will delve into the mechanistic causes and provide actionable, field-proven solutions.

Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during this specific transformation.

Q1: I'm observing a significant amount of boronic acid homocoupling byproduct. What are the primary causes?

A1: Boronic acid homocoupling is primarily driven by two mechanisms:

  • Oxygen-Mediated Coupling: The presence of dissolved oxygen is a major contributor.[1][2] Oxygen can oxidize the active Pd(0) catalyst to Pd(II). This Pd(II) species can then undergo a reaction with two molecules of the boronic acid to form the homocoupled product, regenerating Pd(0) in the process.[3][4] This creates a catalytic cycle for the unwanted reaction.

  • Pd(II) Precatalyst Reduction: If you are using a Pd(II) precatalyst, such as Pd(OAc)₂ or PdCl₂(dppf), it must first be reduced in situ to the catalytically active Pd(0) state.[5] One pathway for this reduction involves the boronic acid acting as the reductant, which unfortunately results in its own homocoupling.[4][6]

Q2: How can I effectively eliminate oxygen from my reaction?

A2: Rigorous deoxygenation is the single most critical step to prevent homocoupling.[3][4] Standard laboratory techniques include:

  • Inert Gas Sparging: Bubble an inert gas, such as argon or nitrogen, through your solvent(s) for 15-30 minutes before use.[4] Then, after adding reagents to the flask, sparge the entire reaction mixture for another 10-15 minutes before adding the palladium catalyst.[7]

  • Freeze-Pump-Thaw: For ultimate oxygen removal, especially with viscous solvents, perform at least three freeze-pump-thaw cycles on the solvent. This involves freezing the liquid with liquid nitrogen, applying a high vacuum to remove gases, and then thawing.[4]

  • Maintaining an Inert Atmosphere: Always conduct the reaction under a positive pressure of nitrogen or argon using a balloon or a Schlenk line.

Q3: Does the choice of palladium source matter?

A3: Yes, it is critical. To circumvent the homocoupling associated with the reduction of Pd(II) precatalysts, it is highly advisable to use a Pd(0) source.[6][8]

  • Recommended Pd(0) Sources: Pd(PPh₃)₄ or Pd₂(dba)₃ are excellent choices as they introduce the catalyst in its active oxidation state, bypassing the need for an initial reduction step that consumes the boronic acid.[6]

  • If Using Pd(II) Sources: If you must use a Pd(II) source, the homocoupling can sometimes be suppressed by adding a mild reducing agent, like potassium formate, which can help reduce the Pd(II) without promoting extensive homocoupling.[3][9]

Q4: How does my choice of ligand impact homocoupling?

A4: The ligand plays a crucial role in modulating the catalyst's reactivity. For this system, bulky, electron-rich phosphine ligands are strongly recommended.[8][10]

  • Mechanism of Action: These ligands accelerate the key steps of the desired Suzuki cycle, specifically oxidative addition and reductive elimination.[4][8] By making the desired cross-coupling pathway kinetically faster, you effectively outcompete the slower, undesired homocoupling side reaction.

  • Recommended Ligands: Buchwald-type biaryl phosphine ligands (e.g., SPhos, XPhos) or bulky trialkylphosphines (e.g., P(t-Bu)₃) are known to be highly effective in suppressing homocoupling and are well-suited for heteroaryl couplings.[8][10]

Q5: What is the role of the base, and can it influence byproduct formation?

A5: The base is essential for activating the boronic acid to facilitate the transmetalation step.[11][12] However, an overly strong or poorly soluble base can sometimes exacerbate side reactions.

  • Milder Bases are Often Better: While strong bases can be effective, they can also promote side reactions like protodeboronation. For sensitive substrates, consider screening milder bases.

  • Recommended Bases: Potassium phosphate (K₃PO₄) and potassium fluoride (KF) are often excellent choices that provide a good balance of reactivity and selectivity, minimizing side reactions.[7][12]

Q6: I'm still seeing homocoupling. Could my boronic acid be the issue?

A6: Yes. Boronic acids themselves have inherent instability. Using more stable derivatives can significantly reduce side reactions.

  • Boronic Esters: Pinacol (BPin) or MIDA boronate esters are generally more stable than their corresponding boronic acids.[5] They are less prone to protodeboronation and can exhibit cleaner reaction profiles, sometimes reducing homocoupling.[4]

  • Stoichiometry: While a slight excess of the boron reagent (1.1-1.2 eq.) is common, using a large excess can drive the bimolecular homocoupling reaction. Try reducing the equivalents to as close to 1.05 as possible.

Mechanism Spotlight: Desired vs. Undesired Pathways

To effectively troubleshoot, it is crucial to understand the competing catalytic cycles at play. The desired Suzuki-Miyaura coupling must outpace the homocoupling pathway.

Suzuki_vs_Homocoupling cluster_suzuki Desired Suzuki Cross-Coupling Cycle cluster_homocoupling Undesired Homocoupling Pathway Pd0 L₂Pd(0) OA Oxidative Addition (L₂Pd(II)(Ar)(I)) Pd0->OA + Ar-I TM Transmetalation (L₂Pd(II)(Ar)(Ar')) OA->TM + [Ar'B(OR)₂(Base)]⁻ RE Reductive Elimination TM->RE RE->Pd0 Product Ar-Ar' (Desired Product) RE->Product ArI This compound (Ar-I) ArI->OA ArB Ar'-B(OR)₂ ArB->TM Base Base Base->TM PdII_free Pd(II) HC_TM1 First Transmetalation (Pd(II)(Ar')) PdII_free->HC_TM1 + Ar'B(OR)₂ HC_TM2 Second Transmetalation (Pd(II)(Ar')₂) HC_TM1->HC_TM2 + Ar'B(OR)₂ HC_RE Reductive Elimination HC_TM2->HC_RE HC_Product Ar'-Ar' (Homocoupling) HC_RE->HC_Product Pd0_from_HC Pd(0) HC_RE->Pd0_from_HC ArB2 2 x Ar'-B(OR)₂ ArB2->HC_TM1 Oxygen O₂ Oxygen->Pd0_from_HC Pd0_from_HC->PdII_free + O₂ (Re-oxidation) Initial_Pd Initial Pd Source Initial_Pd->Pd0 Pd(0) Source (e.g., Pd₂(dba)₃) Initial_Pd->PdII_free Pd(II) Source (e.g., Pd(OAc)₂)

References

Technical Support Center: Catalyst Deactivation in 2-Bromo-4-iodo-5-methylpyridine Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and practical solutions for a common yet challenging issue in palladium-catalyzed cross-coupling reactions: catalyst deactivation, with a specific focus on the unique reactivity of 2-Bromo-4-iodo-5-methylpyridine. Our goal is to equip you with the knowledge to diagnose, mitigate, and overcome catalyst-related hurdles in your synthetic endeavors.

Frequently Asked Questions (FAQs)

Q1: Why is my cross-coupling reaction with this compound stalling or showing low conversion?

A1: Low conversion is a frequent symptom of catalyst deactivation. With a substrate like this compound, several factors could be at play. The pyridine nitrogen can coordinate to the palladium center, forming catalytically inactive or less active species.[1] This "poisoning" effect can significantly slow down the catalytic cycle. Additionally, impurities in reagents or solvents, such as water or oxygen, can lead to the oxidation of the active Pd(0) catalyst.[2]

Q2: I'm observing the formation of a black precipitate in my reaction. What is it and what should I do?

A2: The black precipitate is likely "palladium black," which consists of agglomerated, inactive palladium nanoparticles.[3] Its formation is a clear sign of catalyst decomposition and a common cause of reduced catalytic activity. This can be triggered by high reaction temperatures, an inappropriate choice of ligand, or the presence of impurities.[4] To address this, you may need to lower the reaction temperature, screen for more robust ligands, or ensure the rigorous purification of all reaction components.[4][5]

Q3: Between the bromo and iodo substituents on the pyridine ring, which is more likely to react first, and how does this affect the reaction?

A3: In palladium-catalyzed cross-coupling reactions, the carbon-iodine bond is generally more reactive towards oxidative addition than the carbon-bromine bond due to its lower bond dissociation energy.[6] Therefore, you should expect selective coupling at the 4-iodo position first. However, the initial oxidative addition at the iodo-position can be reversible, and the choice of ligand can influence the selectivity and prevent catalyst inhibition.[7]

Q4: Can the choice of phosphine ligand prevent catalyst deactivation?

A4: Absolutely. The phosphine ligand plays a critical role in stabilizing the palladium catalyst and modulating its reactivity.[8] Bulky, electron-rich phosphine ligands can sterically hinder the coordination of the pyridine nitrogen to the palladium center, thus mitigating catalyst poisoning.[1] Furthermore, well-designed ligands can promote the desired elementary steps of the catalytic cycle (oxidative addition, transmetalation, and reductive elimination) while suppressing deactivation pathways.[9]

Troubleshooting Guides: A Systematic Approach to Catalyst Deactivation

When faced with a struggling cross-coupling reaction, a systematic approach to troubleshooting is essential. The following guides will help you identify the root cause of catalyst deactivation and implement effective solutions.

Issue 1: Low or No Product Yield

This is the most common symptom of catalyst deactivation. A thorough investigation of potential causes is necessary.

Symptom Potential Cause Recommended Solution
Reaction stalls after initial conversion Catalyst Poisoning: The pyridine nitrogen of the substrate or product is coordinating to the palladium center, inhibiting its activity.[1]Increase catalyst loading incrementally (e.g., from 1-2 mol% to 3-5 mol%).[1] Screen bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos for Suzuki-Miyaura) to sterically block the pyridine nitrogen.[1]
No reaction from the start Inactive Catalyst: The active Pd(0) species is not being generated from the Pd(II) precatalyst, or it has been deactivated by oxygen.Ensure all solvents are thoroughly degassed and the reaction is performed under a strict inert atmosphere (e.g., argon or nitrogen).[1] Use a pre-formed Pd(0) source like Pd(PPh₃)₄ or ensure your protocol includes conditions for in-situ reduction of the Pd(II) precatalyst.[10]
Inconsistent results between batches Impure Reagents or Solvents: Trace impurities, such as water, peroxides in ethereal solvents, or other coordinating species, can poison the catalyst.[2]Use reagents and solvents of the highest available purity.[5] Purify solvents by appropriate methods (e.g., distillation, passing through activated alumina).
Reaction is sluggish Suboptimal Reaction Conditions: The chosen temperature, base, or solvent may not be ideal for catalyst activity and stability.Systematically screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvents (e.g., dioxane, toluene, THF).[10] Optimize the reaction temperature; too low may result in slow kinetics, while too high can lead to catalyst decomposition.[10]
Issue 2: Formation of Undesired Byproducts

The presence of significant byproducts can indicate competing reaction pathways that may be linked to catalyst deactivation.

Symptom Potential Cause Recommended Solution
Significant homocoupling of the coupling partner Presence of Pd(II) and Oxygen: These can promote the unwanted homocoupling of boronic acids or other organometallic reagents.[2]Ensure a strictly inert atmosphere to minimize oxygen levels. Consider slow addition of the coupling partner to the reaction mixture.[4]
Dehalogenation of the starting material Presence of Protic Impurities: Water or other protic impurities can lead to the replacement of the halide with a hydrogen atom.Use anhydrous reagents and solvents.[1]
Formation of palladium black Catalyst Agglomeration and Decomposition: High temperatures or inappropriate ligand choice can cause the palladium nanoparticles to aggregate and lose catalytic activity.[3][4]Lower the reaction temperature. Screen for ligands that provide better stabilization to the palladium center.[8]

Experimental Protocols

To aid in your troubleshooting efforts, here are detailed protocols for key experimental procedures.

Protocol 1: Rigorous Solvent Degassing

Oxygen is a potent deactivator of Pd(0) catalysts. Proper degassing of solvents is crucial for reproducible results.

Materials:

  • Reaction solvent

  • Schlenk flask or similar vessel with a sidearm

  • Vacuum/inert gas manifold

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Place the solvent in the Schlenk flask.

  • Freeze the solvent using a liquid nitrogen bath.

  • Evacuate the flask under high vacuum for 10-15 minutes.

  • Backfill the flask with inert gas.

  • Allow the solvent to thaw to room temperature.

  • Repeat this freeze-pump-thaw cycle at least three times to ensure complete removal of dissolved oxygen.

Protocol 2: Small-Scale Ligand Screening

A quick and efficient way to identify the optimal ligand for your specific reaction.

Materials:

  • An array of small reaction vials (e.g., 2 mL HPLC vials with stir bars)

  • This compound

  • Coupling partner (e.g., a boronic acid for Suzuki-Miyaura coupling)

  • Palladium precatalyst (e.g., Pd₂(dba)₃)

  • A selection of phosphine ligands (e.g., XPhos, SPhos, P(t-Bu)₃)

  • Base (e.g., K₃PO₄)

  • Degassed solvent

Procedure:

  • In an inert atmosphere glovebox, weigh the palladium precatalyst and each ligand into separate vials to achieve the desired catalyst and ligand loading (typically 1-2 mol% Pd and a 1:2 Pd:ligand ratio).

  • Add the this compound, coupling partner, and base to each vial.

  • Add the degassed solvent to each vial.

  • Seal the vials and place them on a heating block with stirring.

  • Monitor the reactions at set time points (e.g., 1h, 4h, 12h) by taking small aliquots for analysis by LC-MS or GC-MS.

  • Compare the conversion and product formation across the different ligands to identify the most effective one.

Understanding the Mechanisms: The "Why" Behind the "How"

A deeper understanding of the catalytic cycle and potential deactivation pathways is crucial for effective troubleshooting.

The Suzuki-Miyaura Catalytic Cycle

The generally accepted mechanism for palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination.[11][12]

Catalytic_Cycle Pd(0)L_n Pd(0)L_n Oxidative_Addition Oxidative Addition (Ar-X) Ar-Pd(II)-X(L_n) Ar-Pd(II)-X(L_n) Oxidative_Addition->Ar-Pd(II)-X(L_n) Transmetalation Transmetalation (R-M) Ar-Pd(II)-X(L_n)->Transmetalation Ar-Pd(II)-R(L_n) Ar-Pd(II)-R(L_n) Transmetalation->Ar-Pd(II)-R(L_n) Reductive_Elimination Reductive Elimination Ar-Pd(II)-R(L_n)->Reductive_Elimination Reductive_Elimination->Pd(0)L_n Catalyst Regeneration Ar-R Product (Ar-R) Reductive_Elimination->Ar-R

Caption: The Suzuki-Miyaura catalytic cycle.

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (in this case, this compound) to form a Pd(II) intermediate.[13]

  • Transmetalation: The organic group from the coupling partner (e.g., an organoboron compound) is transferred to the palladium center.[14]

  • Reductive Elimination: The two organic groups on the palladium center couple to form the desired carbon-carbon bond, and the Pd(0) catalyst is regenerated.[11]

Common Catalyst Deactivation Pathways

Catalyst deactivation can occur at various stages of the catalytic cycle.

Deactivation_Pathways Active_Pd(0) Active Pd(0) Catalyst Pyridine_Coordination Pyridine Coordination Active_Pd(0)->Pyridine_Coordination Oxidation Oxidation (O2) Active_Pd(0)->Oxidation Aggregation Aggregation Active_Pd(0)->Aggregation Ligand_Degradation Ligand Degradation Active_Pd(0)->Ligand_Degradation Inactive_Complex Inactive Pd-Pyridine Complex Pyridine_Coordination->Inactive_Complex Inactive_Pd(II) Inactive Pd(II) Species Oxidation->Inactive_Pd(II) Palladium_Black Palladium Black (Inactive) Aggregation->Palladium_Black Unstable_Catalyst Unstable Catalytic Species Ligand_Degradation->Unstable_Catalyst

Caption: Common pathways for palladium catalyst deactivation.

  • Pyridine Coordination: The lone pair of electrons on the pyridine nitrogen can coordinate to the electron-deficient palladium center, forming a stable, inactive complex.

  • Oxidation: In the presence of oxygen, the active Pd(0) catalyst can be oxidized to inactive Pd(II) species.

  • Aggregation: At elevated temperatures or with insufficient ligand stabilization, the palladium nanoparticles can aggregate to form bulk palladium metal (palladium black), which has very low catalytic activity.[3]

  • Ligand Degradation: Phosphine ligands can be susceptible to oxidation or other degradation pathways, leading to a loss of their ability to stabilize the palladium catalyst.[4]

Conclusion

Successfully navigating the challenges of catalyst deactivation in the cross-coupling of this compound requires a combination of careful experimental technique, systematic troubleshooting, and a solid understanding of the underlying reaction mechanisms. By applying the principles and protocols outlined in this guide, you will be better equipped to optimize your reactions, improve your yields, and achieve your synthetic goals.

References

Technical Support Center: Purification of 2-Bromo-4-iodo-5-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2-Bromo-4-iodo-5-methylpyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the specific challenges associated with isolating this highly functionalized pyridine intermediate. Here, we synthesize our in-house expertise with established chemical principles to provide you with a comprehensive resource for achieving high purity and yield.

Introduction to the Challenges

This compound is a valuable building block in medicinal chemistry, offering multiple, distinct reaction sites for the synthesis of complex molecules.[1] However, its purification is not trivial. The presence of two different halogens on an electron-deficient pyridine ring presents a unique set of challenges. The primary difficulties arise from:

  • Differential Halogen Reactivity: The carbon-iodine bond is significantly more labile and reactive than the carbon-bromine bond.[2] This can lead to de-iodination or unwanted side reactions during purification, especially under harsh conditions.

  • Potential for Halogen Dance Rearrangement: Polyhalogenated aromatic and heteroaromatic systems can undergo a base-catalyzed isomerization known as the "halogen dance," where halogen substituents migrate to different positions on the ring.[3][4] This can result in a mixture of hard-to-separate isomers.

  • Co-eluting Impurities: The synthesis of this compound can result in impurities with similar polarities to the desired product, such as starting materials, regioisomers, or di-halogenated byproducts.[5]

  • Thermal and Photochemical Instability: Halogenated pyridines, particularly iodo-substituted ones, can be sensitive to heat and light, potentially leading to degradation during purification steps like solvent evaporation.[6]

This guide will provide you with the knowledge and tools to anticipate and overcome these challenges.

Troubleshooting Guide

This section is formatted as a series of common problems encountered during the purification of this compound, followed by their probable causes and our recommended solutions.

Question 1: After column chromatography, my yield is very low, and I see a new, more polar spot on the TLC plate. What is happening?

Answer:

This is a classic sign of on-column degradation, a common issue with halogenated pyridines on silica gel.

  • Probable Cause 1: Acidity of Silica Gel: Standard silica gel is slightly acidic and can catalyze the hydrolysis of the labile C-I bond to form the corresponding 4-hydroxy-2-bromo-5-methylpyridine. This new compound is significantly more polar and will likely stick to the column or elute much later.

  • Probable Cause 2: Strong Solvent Interaction: The basic nitrogen of the pyridine ring can interact strongly with the acidic silanol groups on the silica surface, leading to peak tailing and poor recovery.[7]

Solutions:

  • Neutralize Your Silica Gel: Before preparing your column, wash the silica gel with a dilute solution of a non-nucleophilic base, such as triethylamine (TEA) in your eluent (e.g., 1-2% TEA in hexanes/ethyl acetate). Then, wash with the pure eluent to remove excess TEA. This will neutralize the acidic sites on the silica.

  • Switch to a Different Stationary Phase: If the problem persists, consider using a less acidic stationary phase like neutral alumina.[8]

  • 2D TLC Test for Stability: Before committing to a large-scale column, perform a 2D TLC. Spot your crude material in one corner of a TLC plate, run it in your chosen eluent, dry the plate, rotate it 90 degrees, and run it again in the same eluent. If the spot is not on the diagonal, your compound is degrading on the stationary phase.[7]

Question 2: My NMR spectrum shows multiple sets of pyridine proton signals, suggesting I have a mixture of isomers. How did this happen and how can I separate them?

Answer:

The presence of isomers often points to a "halogen dance" rearrangement.

  • Probable Cause: Halogen Dance Rearrangement: If your synthesis or work-up involved the use of strong bases (like LDA, n-BuLi) or prolonged heating, you may have induced a halogen dance, where the bromo and iodo substituents migrate around the pyridine ring.[3][9] This can lead to the formation of isomers such as 2-iodo-4-bromo-5-methylpyridine or other positional isomers.

Solutions:

  • Optimize Reaction and Work-up Conditions: Revisit your synthetic procedure. If strong bases are used, ensure the temperature is kept sufficiently low (e.g., -78 °C) and that the reaction is quenched quickly with a suitable electrophile.[3] Avoid prolonged exposure to basic conditions during aqueous work-up.

  • High-Resolution Chromatography: Separating these isomers can be challenging due to their similar polarities.

    • Flash Column Chromatography: Use a high-performance flash chromatography system with a long column and a shallow gradient of a less polar solvent system (e.g., hexanes/dichloromethane or hexanes/toluene) to maximize resolution.

    • Preparative HPLC: For high-purity material, reversed-phase preparative HPLC is often the most effective method for separating closely related isomers.

Question 3: I am trying to recrystallize my product, but it keeps "oiling out" or the crystals are very impure. What am I doing wrong?

Answer:

Recrystallization is a powerful technique, but finding the right solvent system is crucial. "Oiling out" occurs when the compound's solubility in the hot solvent is too high, and it becomes supersaturated at a temperature above its melting point upon cooling.

  • Probable Cause 1: Inappropriate Solvent Choice: Pyridine derivatives can be tricky to recrystallize.[10] A single solvent may not provide the ideal solubility profile (high solubility when hot, low solubility when cold).

  • Probable Cause 2: Cooling Too Quickly: Rapid cooling can lead to precipitation rather than crystallization, trapping impurities.

Solutions:

  • Systematic Solvent Screening:

    • Start with single solvents of varying polarity (e.g., hexanes, toluene, ethyl acetate, isopropanol, acetonitrile).

    • If a single solvent doesn't work, try a binary solvent system. Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature, and then slowly add a "poor" solvent (in which it is sparingly soluble) until you see persistent cloudiness. Then, add a few drops of the "good" solvent to redissolve the solid and allow it to cool slowly. Common mixtures for pyridine derivatives include ethanol/water, acetone/water, and ethyl acetate/hexanes.[11]

  • Slow Cooling: Once you have a saturated solution, allow it to cool to room temperature slowly, and then transfer it to a refrigerator or freezer.

  • Induce Crystallization: If crystals are slow to form, try scratching the inside of the flask with a glass rod at the surface of the solution or adding a seed crystal of pure product.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: To ensure long-term stability, store the compound in a tightly sealed, amber glass vial at 2-8°C, under an inert atmosphere (argon or nitrogen).[6] This will protect it from moisture, air, and light, which can cause degradation.

Q2: What analytical techniques are best for assessing the purity of my final product?

A2: A combination of techniques is recommended for a comprehensive purity assessment:[5]

  • GC-MS (Gas Chromatography-Mass Spectrometry): Excellent for identifying volatile impurities, such as residual solvents or isomeric byproducts.

  • ¹H and ¹³C NMR (Nuclear Magnetic Resonance) Spectroscopy: Provides detailed structural information and can be used to identify and quantify impurities if they have distinct signals.

  • HPLC-UV (High-Performance Liquid Chromatography with UV detection): A powerful method for quantifying purity and separating non-volatile impurities.[12]

  • Elemental Analysis: To confirm the elemental composition of your purified compound.

Q3: Can I use a rotary evaporator to remove solvents after column chromatography?

A3: Yes, but with caution. Given the potential for thermal degradation of iodo-pyridines, use a low water bath temperature (≤ 40°C) and a high-vacuum to remove the solvent efficiently without excessive heating.

Q4: I suspect my compound is degrading on my silica gel column. How can I be sure?

A4: Perform a simple stability test. Dissolve a small amount of your crude product in your chosen eluent, add a small amount of silica gel, and stir the mixture at room temperature for a few hours. Monitor the reaction by TLC. If you see the appearance of new spots, your compound is not stable to silica gel under those conditions.

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography (with TEA neutralization)

This protocol is designed to minimize on-column degradation.

  • Slurry Preparation: In a fume hood, prepare a slurry of silica gel in your chosen starting eluent (e.g., 98:2 hexanes/ethyl acetate). Add triethylamine (TEA) to the slurry to a final concentration of 1% (v/v). Stir for 15 minutes.

  • Column Packing: Pack a glass column with the TEA-treated silica slurry.

  • Column Wash: Wash the packed column with at least 5 column volumes of the starting eluent (without TEA) to remove any excess base.

  • Sample Loading: Dissolve your crude this compound in a minimal amount of dichloromethane or your eluent. Pre-adsorb the sample onto a small amount of silica gel, dry it, and carefully load it onto the top of the column.

  • Elution: Elute the column with a shallow gradient of your chosen solvent system (e.g., starting with 100% hexanes and gradually increasing the percentage of ethyl acetate).

  • Fraction Collection: Collect fractions and monitor them by TLC.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure at a low temperature (≤ 40°C).

Protocol 2: Recrystallization from a Binary Solvent System (Ethyl Acetate/Hexanes)

This is a general protocol that should be optimized for your specific impurity profile.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude solid in a minimal amount of hot ethyl acetate.

  • Addition of Anti-Solvent: While the solution is still warm, slowly add hexanes dropwise with swirling until the solution becomes faintly and persistently cloudy.

  • Clarification: Add a few drops of hot ethyl acetate to just redissolve the cloudiness, resulting in a saturated solution.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. You should observe crystal formation.

  • Further Cooling: Place the flask in a refrigerator (4°C) for several hours to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold hexanes.

  • Drying: Dry the purified crystals under vacuum.

Visualization of Purification Workflow

Purification_Workflow cluster_0 Initial Assessment cluster_1 Decision Point cluster_2 Purification Strategy cluster_3 Post-Purification Crude Product Crude Product TLC & NMR Analysis TLC & NMR Analysis Crude Product->TLC & NMR Analysis Impurity Profile? Impurity Profile? TLC & NMR Analysis->Impurity Profile? Column Chromatography Column Chromatography Impurity Profile?->Column Chromatography  Polar Impurities / Isomers Recrystallization Recrystallization Impurity Profile?->Recrystallization  Solid with Minor Impurities Purity Analysis Purity Analysis Column Chromatography->Purity Analysis Recrystallization->Purity Analysis Pure Product Pure Product Purity Analysis->Pure Product

Caption: A decision workflow for the purification of this compound.

Comparative Summary of Purification Methods

MethodProsConsBest For
Flash Column Chromatography High resolution, good for separating isomers and polar impurities.[13]Can cause degradation on silica, requires larger solvent volumes.Crude mixtures with multiple components or closely eluting impurities.
Recrystallization Cost-effective, scalable, can yield very high purity material.[14]Finding a suitable solvent can be time-consuming, may not remove all impurities.Crude solids that are mostly pure and need a final polishing step.
Washing/Trituration Simple, quick, good for removing highly soluble or insoluble impurities.Not effective for impurities with similar solubility to the product.Removing residual reagents or salts from a crude solid product.

References

Validation & Comparative

A Comparative Guide to the Reactivity of Bromo- vs. Iodo-pyridines in Palladium Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

Introduction: The Central Role of Halopyridines in Synthesis

The pyridine ring is a ubiquitous structural motif in pharmaceuticals, agrochemicals, and materials science. Consequently, the functionalization of pyridine scaffolds via palladium-catalyzed cross-coupling reactions—such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions—has become an indispensable tool for synthetic chemists.[1] Dihalogenated pyridines, in particular, serve as versatile building blocks, allowing for sequential and site-selective modifications.[2][3] The success of these strategies hinges on a profound understanding of the relative reactivity of the carbon-halogen bonds. This guide will dissect the factors governing this reactivity, focusing on the practical implications for researchers choosing between iodo- and bromo-pyridine substrates.

The Mechanistic Cornerstone: Oxidative Addition

The universally accepted mechanism for most palladium-catalyzed cross-coupling reactions begins with the oxidative addition of the halo-pyridine to a Pd(0) complex.[4][5] This step involves the cleavage of the carbon-halogen (C–X) bond and the formation of a new Pd(II) species. It is widely regarded as the rate-determining step, and its kinetics are directly influenced by the strength of the C–X bond.

The bond dissociation energies follow a clear trend: C–I (213 kJ/mol) < C–Br (285 kJ/mol) < C–Cl (327 kJ/mol) .[6] The significantly weaker C–I bond means that iodopyridines undergo oxidative addition much more readily than bromopyridines.[7][8] This fundamental difference is the primary driver of the observed reactivity patterns.

Palladium_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ OA Oxidative Addition (Rate-Determining Step) Pd0->OA Ar-X (Iodo- vs. Bromo-Pyridine) PdII Ar-Pd(II)-X(L₂) OA->PdII TM Transmetalation (Suzuki) or Alkyne Coordination (Sonogashira) or Amine Coordination (Buchwald) PdII->TM Coupling Partner PdII_couple Ar-Pd(II)-R(L₂) TM->PdII_couple RE Reductive Elimination PdII_couple->RE RE->Pd0 Ar-R (Product)

Caption: General catalytic cycle for Palladium cross-coupling reactions.

Interestingly, advanced kinetic and computational studies suggest that the mechanism of oxidative addition itself may differ between halogens. For iodopyridines, the reaction proceeds through a classical, three-centered concerted mechanism . In contrast, for the more electron-deficient 2-bromo- and 2-chloropyridines, an SₙAr-type (nucleophilic displacement) mechanism has been proposed and is supported by DFT studies.[9][10][11] This distinction provides a deeper layer of understanding and can influence choices regarding solvent polarity and ligand design.

OA_Mechanisms Oxidative Addition: Competing Mechanisms cluster_Iodo Iodo-Pyridines (C-I) cluster_Bromo Bromo-/Chloro-Pyridines (C-Br, C-Cl) node_I Pd(0)L₂ + I-Py Concerted Transition State [Py-Pd(II)-I]L₂ node_I:f0->node_I:f1 node_I:f1->node_I:f2 caption_I Favored for weaker, less polar C-I bonds. node_Br Pd(0)L₂ + Br-Py SₙAr-type Transition State (Nucleophilic attack at C-Br) [Py-Pd(II)-Br]L₂ node_Br:f0->node_Br:f1 node_Br:f1->node_Br:f2 caption_Br Proposed for more polarized C-Br/C-Cl bonds.

Caption: Divergent mechanisms for the oxidative addition step.

Performance in Key Palladium Coupling Reactions

The theoretical reactivity difference manifests clearly in common synthetic applications. Iodopyridines consistently outperform bromopyridines, allowing for more favorable reaction conditions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is perhaps the most widely used C-C bond-forming reaction. Here, the higher reactivity of iodopyridines enables coupling at lower temperatures and with lower catalyst loadings compared to bromopyridines.[4] Many Suzuki couplings with iodopyridines proceed efficiently at room temperature, while analogous reactions with bromopyridines often require heating to 80-100 °C to achieve comparable yields.[7][12]

Substrate ClassTypical TemperatureCatalyst Loading (mol%)Relative Reaction RateRepresentative Yields
Iodo-pyridines Room Temp to 80 °C0.5 - 3 mol%FastGood to Excellent
Bromo-pyridines 80 °C to 120 °C2 - 5 mol%Moderate to SlowModerate to Good

Data synthesized from analogous reactions reported in the literature.[7][13][14]

Sonogashira Coupling

In the Sonogashira coupling of terminal alkynes, the C-I bond's reactivity is a distinct advantage.[15][16] Reactions with iodopyridines are often rapid and high-yielding at room temperature, frequently using a copper(I) co-catalyst.[17] Achieving similar efficiency with bromopyridines typically necessitates higher temperatures and sometimes requires specialized, more electron-rich phosphine ligands or copper-free conditions to avoid side reactions like Glaser coupling.[18][19]

Substrate ClassTypical TemperatureCopper Co-catalystLigand RequirementRepresentative Yields
Iodo-pyridines Room TemperatureYes (CuI)Standard (e.g., PPh₃)Excellent
Bromo-pyridines 60 °C to 100 °COptional/Sometimes omittedMore electron-rich ligandsGood to Excellent

Data synthesized from analogous reactions reported in the literature.[15][17][19]

Buchwald-Hartwig Amination

The formation of C-N bonds via Buchwald-Hartwig amination also follows the established reactivity trend.[20] While modern, highly active catalysts based on bulky, electron-rich phosphine ligands (e.g., RuPhos, Xantphos) can effectively couple bromopyridines, the corresponding reactions with iodopyridines generally proceed faster and at lower temperatures.[21][22] However, a known issue with aryl iodides in this reaction is the potential formation of unreactive Pd(II) iodide-bridged dimers, which can inhibit catalysis.[23] This can sometimes be mitigated by careful choice of ligand and base.

Substrate ClassTypical TemperatureCatalyst SystemPotential IssuesRepresentative Yields
Iodo-pyridines 70 °C to 100 °CBuchwald-type ligandsCatalyst inhibition by iodideGood to Excellent
Bromo-pyridines 90 °C to 120 °CBuchwald-type ligandsSlower reaction ratesGood to Excellent

Data synthesized from analogous reactions reported in the literature.[22][23]

Experimental Protocols: A Head-to-Head Comparison

To illustrate the practical differences, the following protocols outline a comparative Suzuki-Miyaura coupling experiment.

Experimental_Workflow start Start: Assemble Reagents reagents Halopyridine (Iodo- or Bromo-) Phenylboronic Acid Pd(PPh₃)₄ K₂CO₃ Toluene/EtOH/H₂O start->reagents setup Combine Reagents in Schlenk Flask (Inert Atmosphere) reagents->setup degas Degas Solvent Mixture (Ar sparging) setup->degas react Heat Reaction Mixture (Monitor by TLC/LC-MS) degas->react workup Aqueous Workup (Extraction & Drying) react->workup purify Purification (Column Chromatography) workup->purify end End: Isolate & Characterize Product purify->end

Caption: Workflow for comparative cross-coupling reactions.

Protocol 1: Suzuki Coupling of 2-Iodopyridine (Anticipated High Reactivity)
  • Materials:

    • 2-Iodopyridine (1.0 mmol, 1.0 equiv)

    • Phenylboronic acid (1.2 mmol, 1.2 equiv)

    • Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄] (0.02 mmol, 2 mol%)

    • Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)

    • Toluene (4 mL), Ethanol (1 mL), Water (1 mL)

  • Procedure:

    • To an oven-dried Schlenk flask, add 2-iodopyridine, phenylboronic acid, and K₂CO₃.

    • Evacuate and backfill the flask with argon three times.

    • Add the toluene, ethanol, and water solvent mixture. The mixture should be degassed by bubbling argon through it for 15-20 minutes.

    • Add the Pd(PPh₃)₄ catalyst to the flask under a positive flow of argon.

    • Seal the flask and heat the reaction mixture to 80 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS. The reaction is expected to be complete within 2-4 hours.

    • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate (20 mL), and wash with water (2 x 10 mL) and brine (10 mL).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Suzuki Coupling of 2-Bromopyridine (Anticipated Lower Reactivity)
  • Materials:

    • 2-Bromopyridine (1.0 mmol, 1.0 equiv)

    • Phenylboronic acid (1.2 mmol, 1.2 equiv)

    • Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)

    • Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)

    • Toluene (4 mL), Ethanol (1 mL), Water (1 mL)

  • Procedure:

    • Follow steps 1-4 as described in Protocol 1, using 2-bromopyridine and the increased catalyst loading.

    • Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS. The reaction is expected to require 8-16 hours for completion.

    • Follow steps 7-9 as described in Protocol 1 for workup and purification.

The key differences in these protocols—higher temperature, increased catalyst loading, and longer reaction time for the bromopyridine—are direct consequences of its lower reactivity in the oxidative addition step.[13][24]

Practical Considerations: When to Choose Bromopyridines?

Despite their lower reactivity, bromopyridines remain highly valuable and are often the substrate of choice for several reasons:

  • Cost and Availability: Bromopyridines are generally less expensive and more commercially available than their iodo- analogs.

  • Sequential Coupling: In di-halogenated systems like 2-bromo-4-iodopyridine, the significant reactivity difference allows for selective coupling at the iodo- position first, leaving the bromo- position available for a subsequent, different coupling reaction under more forcing conditions.[2][3][15] This is a powerful strategy for building molecular complexity.

  • Atom Economy: Bromine has a lower atomic weight than iodine, which can be a minor consideration in large-scale synthesis.

Conclusion

The reactivity of halopyridines in palladium-catalyzed cross-coupling reactions is dictated by the strength of the carbon-halogen bond. Iodo-pyridines are demonstrably more reactive than bromo-pyridines , undergoing the rate-limiting oxidative addition step more rapidly and under milder conditions. This translates to lower reaction temperatures, reduced catalyst loadings, and shorter reaction times across a range of important transformations, including Suzuki, Sonogashira, and Buchwald-Hartwig couplings. While bromopyridines are less reactive, they remain indispensable synthetic tools due to their cost-effectiveness and crucial role in sequential functionalization strategies. A thorough understanding of these reactivity principles is essential for researchers to design efficient, robust, and logical synthetic routes in drug discovery and development.

References

A Comparative Guide to Suzuki and Stille Coupling for the Regioselective Functionalization of 2-Bromo-4-iodo-5-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The selective functionalization of dihalogenated heterocycles is a critical task in the synthesis of complex molecules for the pharmaceutical and materials science industries. 2-Bromo-4-iodo-5-methylpyridine is a valuable building block, offering two distinct reactive handles for sequential cross-coupling reactions. The differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds allows for predictable and regioselective functionalization.[1][2] This guide provides an in-depth comparison of two cornerstone palladium-catalyzed cross-coupling reactions, the Suzuki-Miyaura and Stille couplings, for the selective functionalization of this compound at the 4-position.

The Principle of Regioselectivity: A Tale of Two Halogens

The regioselectivity of palladium-catalyzed cross-coupling reactions on dihalogenated pyridines is primarily dictated by the relative reactivity of the carbon-halogen bonds.[2] The established order of reactivity for oxidative addition to a palladium(0) catalyst is C–I > C–Br > C–Cl.[2] The carbon-iodine bond is weaker and therefore more susceptible to cleavage and insertion of the palladium catalyst than the carbon-bromine bond.[1] This inherent difference in reactivity enables the selective functionalization at the more reactive 4-position (iodine) of this compound under carefully controlled conditions, leaving the 2-bromo group available for subsequent transformations.[1][2]

Head-to-Head Comparison: Suzuki vs. Stille Coupling

Both Suzuki and Stille couplings are powerful methods for the formation of carbon-carbon bonds.[3][4] However, they differ significantly in their reagents, reaction conditions, and overall practicality, which can influence the choice of method for a particular synthetic challenge.

FeatureSuzuki-Miyaura CouplingStille Coupling
Nucleophile Organoboron compounds (boronic acids, esters)[3][5][6]Organotin compounds (organostannanes)[7][8]
Key Reagent Toxicity Boronic acids are generally of low toxicity.[4][9][10][11]Organotin compounds are highly toxic.[8][9][12][13]
Byproducts Boron-based, typically water-soluble and easily removed.[4][9]Tin-based, often requiring specific workup procedures for removal.[7][9][14]
Reaction Conditions Requires a base for activation of the boronic acid.[3][5] Can be sensitive to base-labile functional groups.[15]Generally proceeds under neutral conditions, offering high functional group tolerance.[7][12][16]
Moisture/Air Sensitivity Boronic acids are generally stable to air and moisture.[11]Organostannanes are stable to both air and moisture.[7][8]
Availability of Reagents A vast array of boronic acids are commercially available.[9]Organostannanes may require in-house synthesis.[9]
Typical Yields Generally high, though can be substrate-dependent.Often high and reliable across a broad range of substrates.[12]

Catalytic Cycles: A Mechanistic Overview

The catalytic cycles for both Suzuki and Stille couplings involve three key steps: oxidative addition, transmetalation, and reductive elimination.[3][6][8][17]

Suzuki-Miyaura Coupling

The Suzuki coupling begins with the oxidative addition of the aryl halide to the Pd(0) catalyst. A crucial difference from the Stille coupling is the requirement of a base to activate the organoboron species, forming a borate complex which facilitates the transmetalation step.[5][18]

Suzuki_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-I(L2) Ar-Pd(II)-I(L2) Pd(0)L2->Ar-Pd(II)-I(L2) Oxidative Addition (Ar-I) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-I(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OR)2 + Base) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination [Ar-Ar'] [Ar-Ar'] Ar-Pd(II)-Ar'(L2)->[Ar-Ar'] Stille_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-I(L2) Ar-Pd(II)-I(L2) Pd(0)L2->Ar-Pd(II)-I(L2) Oxidative Addition (Ar-I) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-I(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-SnR3) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination [Ar-Ar'] [Ar-Ar'] Ar-Pd(II)-Ar'(L2)->[Ar-Ar'] Decision_Tree start Choice of Coupling for This compound functional_group Substrate contains base-sensitive groups? start->functional_group reagent_availability Is the required coupling partner commercially available? functional_group->reagent_availability No stille Stille Coupling functional_group->stille Yes toxicity_concern Is toxicity a major concern (e.g., GMP synthesis)? reagent_availability->toxicity_concern No (Stannane) suzuki Suzuki Coupling reagent_availability->suzuki Yes (Boronic Acid) toxicity_concern->suzuki Yes toxicity_concern->stille No

References

A Researcher's Guide to the Biological Potential of 2-Bromo-4-iodo-5-methylpyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the pyridine scaffold is a cornerstone of medicinal chemistry, forming the backbone of numerous therapeutic agents.[1][2] This guide delves into the prospective biological activities of a specific, yet underexplored class of compounds: 2-Bromo-4-iodo-5-methylpyridine derivatives. While direct studies on this exact substitution pattern are nascent, by examining the vast body of research on analogous substituted pyridines, we can extrapolate and guide future research into their potential as anticancer, antimicrobial, and enzyme-inhibiting agents. The unique electronic and steric properties imparted by the bromo, iodo, and methyl groups present a compelling case for their investigation.

The Pyridine Core: A Privileged Scaffold in Drug Discovery

The pyridine ring, a six-membered heteroaromatic system with one nitrogen atom, is a recurring motif in a multitude of natural products, including essential vitamins.[3][4] In synthetic chemistry, pyridine and its derivatives are highly valued for their distinct electronic characteristics and their adaptability for conversion into a wide array of functionalized compounds.[4] The nitrogen atom creates a dipole moment and imparts a degree of basicity, which influences the ring's reactivity and its interactions with biological targets.[4] This has led to the pyridine scaffold being termed a "privileged scaffold" in medicinal chemistry, frequently integrated into drug candidates to improve properties such as solubility and bioavailability.[4]

Anticancer Activity: A Promising Frontier

Derivatives of pyridine have consistently demonstrated significant cytotoxic activity against a variety of cancer cell lines.[5][6][7][8] The introduction of various substituents onto the pyridine ring plays a pivotal role in defining the potency and selectivity of these compounds.

Mechanistic Insights

Nitrogen-containing heterocyclic compounds are of great interest in the design of anticancer agents due to their structural and chemical diversity.[7] The nitrogen atoms in these compounds can readily form hydrogen bonds with DNA, which is a key mechanism behind their antitumor activity.[8] Furthermore, substituted pyridines have been developed as inhibitors of various kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.[1]

Comparative Anticancer Activity of Substituted Pyridine Derivatives

To illustrate the potential of substituted pyridines, the following table summarizes the in vitro anticancer activity of various derivatives against different cancer cell lines. While data for this compound itself is not available, the data for other substituted pyridines provide a strong rationale for its investigation.

Compound ClassCancer Cell LineIC50 (µM)Reference
1,2,4-triazole-pyridine hybridsMurine Melanoma (B16F10)41.12 - 61.11[9]
Pyridine-ureasBreast Cancer (MCF-7)0.22 - 1.88[5]
N,N'-malonamide derivativesTriple-Negative Breast Cancer (MDA-MB-231)5 - 45[8]
Platinum complexes with pyridine derivativesHuman Cancer Cell Lines25.79 - 52.45[8]

Note: IC50 is the concentration of a drug that is required for 50% inhibition in vitro.

The data suggest that modifications to the pyridine ring can lead to potent anticancer agents. The presence of halogens, such as bromine and iodine, in the this compound scaffold is particularly noteworthy, as halogenation is a common strategy in medicinal chemistry to enhance biological activity.

Experimental Protocol: MTT Assay for Anticancer Activity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.

Workflow for MTT Assay

MTT_Assay A Cell Seeding (96-well plate) B Overnight Incubation (Cell Adhesion) A->B C Compound Treatment (Varying Concentrations) B->C D Incubation (e.g., 48 hours) C->D E Add MTT Reagent D->E F Incubation (Formation of Formazan) E->F G Add Solubilizing Agent (e.g., DMSO) F->G H Measure Absorbance (Spectrophotometer) G->H I Data Analysis (Calculate IC50) H->I

Caption: Workflow of the MTT assay for determining the cytotoxic effects of chemical compounds.

Step-by-Step Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in the appropriate cell culture medium. Remove the old medium from the wells and add the medium containing the test compounds.

  • Incubation: Incubate the plates for a predetermined period, typically 24, 48, or 72 hours.

  • MTT Addition: After incubation, add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for another 2-4 hours.

  • Solubilization: Remove the MTT-containing medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration.

Antimicrobial Activity: Combating Pathogens

Pyridine derivatives have also been extensively investigated for their antimicrobial properties against a broad spectrum of bacteria and fungi.[10][11][12] The structural features of these compounds allow them to interact with microbial cells through various mechanisms, leading to growth inhibition or cell death.

Mechanistic Insights

The antimicrobial activity of pyridinium salts, a class of pyridine derivatives, is attributed to their ability to adsorb to the surface of bacterial cells and disrupt the cell membrane.[11] Factors influencing their antimicrobial efficacy include molecular hydrophobicity, adsorbability, surface activity, and the electron density of the pyridine ring.[11]

Comparative Antimicrobial Activity of Pyridine Derivatives

The following table presents the minimum inhibitory concentration (MIC) values for different pyridine derivatives against various microbial strains.

Compound ClassMicrobial StrainMIC (µg/mL)Reference
Pyridinium saltsStaphylococcus aureusComparable to Ceftazidime[11]
2-substituted alkylthio pyridinesMycobacterium kansasii8-4 µmol/L[12]
Thiazole-based hydrazidesVarious bacterial and fungal strainsEffective against all tested strains[3]

Note: MIC is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.

The presence of halogens in the this compound scaffold could enhance its antimicrobial properties, a trend observed with other halogenated organic compounds.[3]

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a widely used technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Workflow for Broth Microdilution

Broth_Microdilution A Prepare Serial Dilutions of Compound in Broth B Inoculate with Standardized Microbial Suspension A->B C Incubate (e.g., 18-24 hours) B->C D Observe for Visible Growth C->D E Determine MIC (Lowest concentration with no growth) D->E

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Step-by-Step Methodology:

  • Preparation of Compound Dilutions: Perform serial two-fold dilutions of the this compound derivatives in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard.

  • Inoculation: Add the microbial suspension to each well of the microtiter plate.

  • Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 35°C for 16-20 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Enzyme Inhibition: A Targeted Therapeutic Strategy

The inhibition of specific enzymes is a cornerstone of modern drug therapy.[13] Pyridine-based molecules have been successfully developed as inhibitors for a variety of clinically relevant enzymes.[13]

Mechanistic Insights

Enzyme inhibitors function by binding to enzymes and preventing them from carrying out their normal catalytic function.[13] Pyridine derivatives can act as competitive, non-competitive, or uncompetitive inhibitors, depending on their binding site and mechanism of action. The electron-deficient nature of the pyridine ring can facilitate interactions with amino acid residues in the active site of enzymes.[13]

Examples of Pyridine-Based Enzyme Inhibitors

Several marketed drugs containing a pyridine moiety act as enzyme inhibitors.[13] Additionally, numerous pyridine derivatives have been identified as potent inhibitors of various enzymes in preclinical studies. For instance, a series of pyrimidine and pyridine diamines were designed as dual binding site inhibitors of cholinesterases, with some compounds exhibiting nanomolar inhibitory activity.[14] Another study reported the discovery of a novel class of pyridine derivatives that selectively inhibit mutant isocitrate dehydrogenase 2 (IDH2), a key enzyme in certain cancers.[15]

Experimental Protocol: In Vitro Enzyme Inhibition Assay

A general protocol for an in vitro enzyme inhibition assay is described below. The specific substrate and detection method will vary depending on the target enzyme.

Workflow for Enzyme Inhibition Assay

Enzyme_Inhibition_Assay A Prepare Reaction Mixture (Buffer, Enzyme, Inhibitor) B Pre-incubate A->B C Initiate Reaction (Add Substrate) B->C D Incubate (Fixed Time and Temperature) C->D E Stop Reaction D->E F Detect Product Formation (e.g., Spectrophotometry, Fluorometry) E->F G Calculate Inhibition and IC50 F->G

Caption: A generalized workflow for an in vitro enzyme inhibition assay.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare solutions of the target enzyme, the substrate, and the this compound derivatives in a suitable buffer.

  • Reaction Setup: In a microplate, add the buffer, the enzyme, and varying concentrations of the test inhibitor. Include controls with no inhibitor and no enzyme.

  • Pre-incubation: Pre-incubate the mixture for a short period to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to all wells.

  • Incubation: Incubate the plate at the optimal temperature for the enzyme for a fixed period.

  • Reaction Termination: Stop the reaction using an appropriate method (e.g., adding a strong acid or base).

  • Detection: Measure the amount of product formed using a suitable detection method, such as spectrophotometry or fluorometry.

  • Data Analysis: Calculate the percentage of enzyme inhibition for each inhibitor concentration and determine the IC50 value.

Conclusion and Future Directions

While the biological activity of this compound derivatives remains to be explicitly determined, the extensive research on structurally related pyridine compounds provides a strong foundation for their investigation as potential therapeutic agents. The unique combination of bromo, iodo, and methyl substituents offers exciting possibilities for fine-tuning the electronic and steric properties of the pyridine scaffold to achieve high potency and selectivity against various biological targets.

Future research should focus on the synthesis of a library of this compound derivatives and their systematic evaluation in a panel of anticancer, antimicrobial, and enzyme inhibition assays. Structure-activity relationship (SAR) studies will be crucial to identify the key structural features responsible for the observed biological activities and to guide the design of more potent and selective compounds. The experimental protocols and comparative data presented in this guide provide a solid starting point for researchers embarking on the exploration of this promising class of molecules.

References

The Definitive Spectroscopic Guide to 2-Bromo-4-iodo-5-methylpyridine: A Comparative Analysis by NMR and MS

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and materials science, the unambiguous characterization of novel chemical entities is paramount. For researchers and drug development professionals, specialty building blocks like 2-Bromo-4-iodo-5-methylpyridine represent key components in the synthesis of complex molecular architectures. The precise arrangement of its substituents—a bromine atom, an iodine atom, and a methyl group on a pyridine scaffold—offers a rich platform for selective functionalization. However, the utility of such a molecule is directly tied to the rigorous confirmation of its structure.

This comprehensive guide provides an in-depth characterization of this compound using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). In the absence of publicly available experimental spectra for this specific compound, this guide leverages predictive models grounded in the empirical data of structurally analogous compounds. By dissecting the expected spectral features and comparing them with known data, we offer a robust framework for the identification and verification of this versatile synthetic intermediate.

Predicted Spectroscopic Data of this compound

The following sections detail the predicted ¹H NMR, ¹³C NMR, and Mass Spectrometry data for this compound. These predictions are based on established principles of spectroscopy and a comparative analysis of related molecules.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum of this compound is anticipated to exhibit three distinct signals: two in the aromatic region corresponding to the pyridine ring protons and one in the aliphatic region for the methyl group protons. The chemical shifts are influenced by the electron-withdrawing effects of the bromine and iodine atoms, the electron-donating nature of the methyl group, and the inherent electronic properties of the pyridine ring.

Table 1: Predicted ¹H NMR Data for this compound in CDCl₃

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
H-6~ 8.4SingletN/A
H-3~ 7.8SingletN/A
-CH₃~ 2.4SingletN/A
Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum is predicted to show six unique signals, one for each carbon atom in the this compound molecule. The chemical shifts are significantly affected by the attached substituents. The carbon atom bonded to the bromine (C-2) and the carbon atom bonded to the iodine (C-4) are expected to have their resonances shifted to characteristic regions of the spectrum.

Table 2: Predicted ¹³C NMR Data for this compound in CDCl₃

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-2~ 142
C-3~ 135
C-4~ 98
C-5~ 148
C-6~ 152
-CH₃~ 18
Predicted Mass Spectrometry Data

The mass spectrum of this compound is expected to provide a clear molecular ion peak, which will exhibit a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br) and iodine (¹²⁷I). Electron Ionization (EI) would likely lead to fragmentation, providing further structural information.

Table 3: Predicted Mass Spectrometry Data for this compound

m/z ValueIonDescription
297/299[M]⁺Molecular ion peak showing the isotopic pattern for one bromine atom.
218[M-Br]⁺Fragment resulting from the loss of a bromine atom.
170[M-I]⁺Fragment resulting from the loss of an iodine atom.
282/284[M-CH₃]⁺Fragment from the loss of the methyl group, showing the bromine isotopic pattern.

Comparative Analysis with Structurally Related Compounds

The predictions for this compound are substantiated by comparing its expected spectral features with the known data of simpler, related pyridine derivatives. This comparative approach allows for a more confident assignment of the predicted signals.

¹H NMR Comparison
  • 2-Bromopyridine: The proton at C-6 in 2-bromopyridine appears at approximately 8.3-8.4 ppm.[1] The introduction of an iodine atom at C-4 and a methyl group at C-5 in our target molecule is expected to have a minor influence on the chemical shift of H-6.

  • 4-Methylpyridine: In 4-methylpyridine, the protons at C-3 and C-5 are observed around 7.1 ppm.[2] In this compound, the proton at C-3 will be deshielded by the adjacent bromine atom, shifting its resonance downfield to the predicted value of ~7.8 ppm.

  • 2-Bromo-5-methylpyridine: The methyl protons in this compound are found at approximately 2.3 ppm. This is in close agreement with the predicted chemical shift for the methyl group in this compound.

¹³C NMR Comparison
  • 2-Bromopyridine: The carbon atom attached to the bromine (C-2) in 2-bromopyridine resonates at approximately 142.4 ppm.[1][3] This provides a strong basis for the predicted chemical shift of C-2 in our target molecule.

  • 4-Iodopyridine: The carbon bearing the iodine atom (C-4) in 4-iodopyridine is significantly shielded and appears at a much higher field, around 95 ppm.[4] This supports the prediction of a highly shielded C-4 in this compound.

  • 4-Methylpyridine: The methyl carbon in 4-methylpyridine has a chemical shift of about 21 ppm.[2] The electronic environment of the methyl group in our target molecule is similar, leading to the predicted value of ~18 ppm.

Experimental Protocols

For the successful acquisition of high-quality NMR and MS data for this compound, the following detailed experimental protocols are recommended.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To acquire high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Materials & Equipment:

  • This compound sample

  • Deuterated chloroform (CDCl₃)

  • 5 mm NMR tubes

  • High-field NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Sample Preparation: Accurately weigh 10-20 mg of the sample and dissolve it in approximately 0.7 mL of CDCl₃ in a clean, dry vial. Transfer the solution to a 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Tune and shim the spectrometer for the sample.

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters: spectral width 0-10 ppm, 32 scans, relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters: spectral width 0-200 ppm, 1024 or more scans to achieve adequate signal-to-noise.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the compound.

Materials & Equipment:

  • This compound sample

  • Volatile solvent (e.g., methanol or acetonitrile)

  • Mass spectrometer with an Electron Ionization (EI) or Electrospray Ionization (ESI) source.

Procedure:

  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent.

  • Data Acquisition (EI-MS):

    • Introduce the sample into the ion source via a direct insertion probe or GC inlet.

    • Use a standard electron energy of 70 eV.

    • Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-400).

  • Data Acquisition (ESI-MS):

    • Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

    • Optimize source parameters (e.g., capillary voltage, cone voltage) to achieve good signal intensity and minimal in-source fragmentation.

Visualizing the Characterization Workflow

To provide a clear overview of the analytical process, the following diagram illustrates the logical workflow for the characterization of this compound.

G cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Sample This compound Dissolve Dissolve in appropriate solvent Sample->Dissolve NMR NMR Spectroscopy (¹H and ¹³C) Dissolve->NMR MS Mass Spectrometry (EI or ESI) Dissolve->MS ProcessNMR Process NMR Data (FT, Phasing, Calibration) NMR->ProcessNMR ProcessMS Process MS Data (Peak Identification) MS->ProcessMS Compare Comparative Analysis with Analogous Compounds ProcessNMR->Compare ProcessMS->Compare Structure Structural Elucidation & Verification Compare->Structure

Caption: Workflow for the spectroscopic characterization of this compound.

Structural Insights from Mass Spectrometry Fragmentation

The fragmentation pattern in mass spectrometry provides a molecular fingerprint that can be used to confirm the structure of this compound. The following diagram illustrates the predicted fragmentation pathway under electron ionization.

G M [C₆H₅BrIN]⁺ m/z 297/299 M_minus_Br [C₆H₅IN]⁺ m/z 218 M->M_minus_Br - Br• M_minus_I [C₆H₅BrN]⁺ m/z 170 M->M_minus_I - I• M_minus_CH3 [C₅H₂BrIN]⁺ m/z 282/284 M->M_minus_CH3 - CH₃•

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Conclusion

The comprehensive characterization of specialty chemicals is a cornerstone of rigorous scientific research and development. This guide provides a detailed predictive analysis of the ¹H NMR, ¹³C NMR, and mass spectral data for this compound. By grounding these predictions in a comparative analysis with structurally related compounds, we have established a reliable spectroscopic profile for this important synthetic building block. The detailed experimental protocols and workflow visualizations further equip researchers with the practical knowledge required to confidently identify and utilize this compound in their synthetic endeavors.

References

Navigating the Synthesis of 2-Bromo-4-iodo-5-methylpyridine: A Comparative Guide to Synthetic Strategies

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-4-iodo-5-methylpyridine is a highly functionalized heterocyclic building block of significant interest in medicinal chemistry and drug discovery. The strategic placement of bromine and iodine atoms, coupled with the methyl group on the pyridine scaffold, offers multiple points for diversification through various cross-coupling reactions. This guide provides an in-depth, objective comparison of the primary synthetic routes to this valuable intermediate, grounded in experimental data and mechanistic principles. We will explore two main pathways: a classical approach involving nitration and Sandmeyer reactions, and an alternative strategy proceeding through a pyridine N-oxide intermediate. This analysis aims to equip researchers with the knowledge to select the most suitable synthetic route based on factors such as starting material availability, scalability, and overall efficiency.

Route 1: The Classical Pathway via Nitration and Sequential Sandmeyer Reactions

This well-established route commences with a readily available substituted pyridine and introduces the required functionalities in a stepwise manner. The key transformations involve electrophilic nitration, reduction of the nitro group, and a subsequent Sandmeyer reaction to install the iodo group.

Mechanistic Considerations

The regioselectivity of the initial nitration step is crucial and is governed by the electronic properties of the substituents on the pyridine ring. The subsequent reduction of the nitro group to an amine is a standard transformation, often achieved with high efficiency using metal catalysts or reducing agents. The final Sandmeyer reaction is a robust method for converting an amino group into a variety of functionalities, including iodo, via a diazonium salt intermediate.

Experimental Workflow

A 2-Amino-4-methylpyridine B 4-Methyl-5-nitro-2-aminopyridine A->B Nitration (H2SO4, HNO3) C 2-Bromo-4-methyl-5-nitropyridine B->C Sandmeyer Reaction (t-BuONO, CuBr2) D 2-Bromo-4-amino-5-methylpyridine C->D Reduction (e.g., Fe/AcOH or H2, Pd/C) E This compound D->E Diazotization & Iodination (NaNO2, H2SO4, KI)

Figure 1: Synthetic pathway for this compound via nitration and Sandmeyer reactions.

Detailed Experimental Protocols

Step 1: Synthesis of 4-Methyl-5-nitro-2-aminopyridine

A solution of 2-amino-4-methylpyridine in concentrated sulfuric acid is treated with a mixture of concentrated sulfuric and nitric acids at a controlled temperature. The reaction mixture is then carefully neutralized to precipitate the product.

Step 2: Synthesis of 2-Bromo-4-methyl-5-nitropyridine

The prepared 4-methyl-5-nitro-2-aminopyridine is subjected to a Sandmeyer reaction. Treatment with tert-butyl nitrite in the presence of a copper(II) bromide catalyst yields the corresponding bromo derivative.

Step 3: Synthesis of 2-Bromo-4-amino-5-methylpyridine

The nitro group of 2-bromo-4-methyl-5-nitropyridine is reduced to an amino group. This can be achieved using various methods, such as iron powder in acetic acid or catalytic hydrogenation (H₂, Pd/C).

Step 4: Synthesis of this compound

The final step involves the conversion of the amino group to an iodo group via a Sandmeyer-type reaction. The 2-bromo-4-amino-5-methylpyridine is treated with sodium nitrite in an acidic medium (e.g., sulfuric acid) to form the diazonium salt, which is then reacted with a solution of potassium iodide to yield the target molecule.[1]

Route 2: The Pyridine N-oxide Strategy

An alternative approach leverages the chemistry of pyridine N-oxides to control the regioselectivity of electrophilic substitution. This route offers a different set of reaction conditions and may provide advantages in terms of handling certain intermediates.

Mechanistic Considerations

The N-oxide functionality activates the pyridine ring for electrophilic substitution, particularly at the 4-position. Following the introduction of the nitro group, the synthetic sequence mirrors the latter stages of Route 1, with the addition of a final deoxygenation step to remove the N-oxide.

Experimental Workflow

A 2-Bromo-5-methylpyridine B 2-Bromo-5-methylpyridine N-oxide A->B Oxidation (e.g., H2O2, Acetic Acid) C 2-Bromo-5-methyl-4-nitropyridine N-oxide B->C Nitration (H2SO4, fuming HNO3) D 2-Bromo-4-amino-5-methylpyridine N-oxide C->D Reduction (e.g., Fe/AcOH or H2, Pd/C) E This compound N-oxide D->E Diazotization & Iodination (NaNO2, H2SO4, KI) F This compound E->F Deoxygenation (e.g., PCl3 or PPh3)

Figure 2: Synthetic pathway for this compound via a pyridine N-oxide intermediate.

Detailed Experimental Protocols

Step 1: Synthesis of 2-Bromo-5-methylpyridine N-oxide

2-Bromo-5-methylpyridine is oxidized to its corresponding N-oxide, typically using hydrogen peroxide in acetic acid.[2]

Step 2: Synthesis of 2-Bromo-5-methyl-4-nitropyridine N-oxide

The N-oxide is then nitrated at the 4-position using a mixture of sulfuric acid and fuming nitric acid.[3]

Step 3 & 4: Reduction and Diazotization/Iodination

The subsequent reduction of the nitro group and the Sandmeyer iodination are carried out under similar conditions as described in Route 1.

Step 5: Deoxygenation of this compound N-oxide

The final step is the removal of the N-oxide group. This is commonly achieved by treatment with a phosphorus(III) reagent, such as phosphorus trichloride (PCl₃) or triphenylphosphine (PPh₃).[4][5]

Comparison of Synthetic Routes

FeatureRoute 1: Nitration & SandmeyerRoute 2: Pyridine N-oxide
Starting Material Substituted 2-aminopyridineSubstituted 2-bromopyridine
Number of Steps 45
Key Reactions Electrophilic Nitration, SandmeyerN-oxidation, Nitration, Deoxygenation
Regiocontrol Dependent on directing groupsN-oxide directs to C4
Potential Challenges Handling of potent nitrating agents, diazotization stabilityAdditional oxidation and deoxygenation steps
Scalability Generally scalable, with care for exothermic stepsScalable, with consideration for the cost of reagents

Advanced Alternative: The Halogen Dance Reaction

A more contemporary and mechanistically intriguing alternative involves the "halogen dance" reaction. This rearrangement allows for the migration of a halogen atom to a more thermodynamically stable position on the pyridine ring. While a direct, high-yielding protocol for the synthesis of this compound via this method is not yet established in the literature, the concept presents a potential avenue for future synthetic exploration. The reaction is typically initiated by a strong base and proceeds through a series of intermolecular halogen-metal exchange steps.[6][7] The applicability of this reaction to the specific substrate would require dedicated investigation into the reaction conditions and directing group effects.

Conclusion

Both the classical nitration/Sandmeyer pathway and the pyridine N-oxide route offer viable strategies for the synthesis of this compound. The choice between these routes will largely depend on the availability and cost of the starting materials, as well as the specific capabilities of the laboratory. Route 1 is more direct, while Route 2 provides an alternative for achieving the desired regiochemistry. The "halogen dance" reaction, although currently more of a theoretical alternative for this specific target, highlights the evolving landscape of heterocyclic synthesis and may offer novel solutions in the future. This guide provides the foundational knowledge for researchers to make informed decisions in their synthetic endeavors.

References

A Senior Application Scientist's Guide to the Cost-Effective Synthesis of 2-Bromo-4-iodo-5-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the strategic incorporation of halogenated pyridine scaffolds is a cornerstone of rational drug design. The unique electronic properties and vectorial display of substituents offered by molecules such as 2-Bromo-4-iodo-5-methylpyridine make it a highly valuable building block for the synthesis of novel therapeutic agents. Its utility lies in the differential reactivity of the bromo and iodo substituents, allowing for sequential and site-selective cross-coupling reactions, a critical tool in the elaboration of complex molecular architectures.

This guide provides an in-depth, comparative analysis of plausible synthetic routes to this compound, with a focus on cost-effectiveness, scalability, and practical laboratory execution. As Senior Application Scientists, our goal is to bridge the gap between theoretical organic chemistry and the practical realities of process development, offering insights that are both mechanistically sound and economically viable.

The Synthetic Challenge: Navigating Regioselectivity and Cost

The synthesis of polysubstituted pyridines is often a non-trivial endeavor, with challenges in controlling regioselectivity during functionalization. For this compound, the key challenge lies in the selective introduction of the iodo group at the C4 position of a pre-functionalized 2-bromo-5-methylpyridine precursor. This guide will explore two primary synthetic strategies, evaluating their respective merits and drawbacks.

Route 1: Direct Iodination of Commercially Available 2-Bromo-5-methylpyridine

This route leverages a readily available starting material and focuses on the direct, regioselective iodination as the key transformation.

Workflow for Synthetic Route 1

Synthetic Route 1 start 2-Bromo-5-methylpyridine intermediate Iodination start->intermediate NIS, TFA product This compound intermediate->product caption Direct iodination of 2-bromo-5-methylpyridine.

Caption: A direct, one-step approach to the target molecule.

Experimental Protocol: Proposed Synthesis of this compound

Materials:

  • 2-Bromo-5-methylpyridine

  • N-Iodosuccinimide (NIS)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium thiosulfate solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexanes

  • Ethyl acetate

Procedure:

  • To a solution of 2-bromo-5-methylpyridine (1.0 eq) in dichloromethane (DCM), add N-Iodosuccinimide (NIS, 1.1 eq).

  • Cool the mixture to 0 °C and add trifluoroacetic acid (TFA, 1.0 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford this compound.

Causality Behind Experimental Choices:

  • N-Iodosuccinimide (NIS): NIS is a mild and effective electrophilic iodinating reagent.[1] Its use avoids the harsh conditions associated with molecular iodine and strong oxidizing agents.

  • Trifluoroacetic acid (TFA): The addition of a strong acid like TFA protonates the pyridine nitrogen, further activating the ring towards electrophilic substitution.[1] This is crucial for overcoming the inherent electron deficiency of the pyridine ring.

  • Regioselectivity: The directing effects of the existing substituents guide the incoming electrophile. The methyl group is an activating ortho-, para-director, while the bromo group is a deactivating ortho-, para-director. The C4 position is ortho to the activating methyl group, making it a likely site for substitution. While a mixture of isomers (C4 and C6 iodination) is possible, the steric hindrance at C6 from the adjacent methyl group may favor iodination at C4. This proposed regioselectivity would require experimental validation.

Route 2: A Multi-step Synthesis from 2-Amino-5-methylpyridine

This approach begins with a less expensive starting material and involves a Sandmeyer reaction to introduce the bromo group, followed by the same iodination step as in Route 1.

Workflow for Synthetic Route 2

Synthetic Route 2 start 2-Amino-5-methylpyridine step1 Sandmeyer Reaction start->step1 1. NaNO2, HBr 2. CuBr intermediate 2-Bromo-5-methylpyridine step1->intermediate step2 Iodination intermediate->step2 NIS, TFA product This compound step2->product caption Multi-step synthesis starting from 2-amino-5-methylpyridine.

Caption: A longer but potentially more economical synthetic pathway.

Experimental Protocol: Synthesis of 2-Bromo-5-methylpyridine via Sandmeyer Reaction

Materials:

  • 2-Amino-5-methylpyridine

  • Hydrobromic acid (48%)

  • Sodium nitrite

  • Copper(I) bromide (CuBr)

  • Ice

  • Sodium hydroxide solution

  • Dichloromethane (DCM)

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve 2-amino-5-methylpyridine (1.0 eq) in 48% hydrobromic acid.

  • Cool the solution to 0 °C in an ice-salt bath.

  • Slowly add an aqueous solution of sodium nitrite (1.1 eq) dropwise, maintaining the temperature below 5 °C.

  • Stir the resulting diazonium salt solution at 0 °C for 30 minutes.

  • In a separate flask, prepare a solution of copper(I) bromide (1.2 eq) in hydrobromic acid.

  • Slowly add the diazonium salt solution to the CuBr solution, allowing for the evolution of nitrogen gas.

  • After the addition is complete, warm the reaction mixture to room temperature and then heat to 60 °C for 1 hour.

  • Cool the mixture and neutralize with a sodium hydroxide solution.

  • Extract the product with dichloromethane.

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude 2-bromo-5-methylpyridine by distillation or column chromatography.

Causality Behind Experimental Choices:

  • Sandmeyer Reaction: This is a classic and reliable method for converting an amino group on an aromatic ring to a halogen.[2] The use of CuBr as a catalyst is standard for introducing a bromo substituent.[2]

  • Low Temperatures: Diazonium salts are often unstable and can decompose at higher temperatures.[3] Maintaining a low temperature during diazotization is critical for achieving a good yield.

The subsequent iodination of the resulting 2-bromo-5-methylpyridine would follow the protocol outlined in Route 1.

Cost-Effectiveness Comparison

To provide a practical comparison, the following table outlines the estimated reagent costs for the synthesis of one mole of the intermediate, 2-bromo-5-methylpyridine, and a hypothetical cost for the final product based on the proposed routes. Prices are based on currently available catalog prices from major chemical suppliers and are subject to change.

Parameter Route 1: Direct Iodination Route 2: Multi-step Synthesis
Starting Material 2-Bromo-5-methylpyridine2-Amino-5-methylpyridine
Cost of Starting Material (per mole) ~$1080 (for 100g)~$390 (for 100g)[4]
Key Reagents N-Iodosuccinimide, Trifluoroacetic acidSodium nitrite, Hydrobromic acid, Copper(I) bromide, N-Iodosuccinimide, Trifluoroacetic acid
Estimated Reagent Cost for Intermediate Synthesis (per mole) N/A (Starts with intermediate)~$100 - $150
Estimated Overall Reagent Cost (per mole of final product)
1080(startingmaterial)+1080 (starting material) + ~1080(startingmaterial)+
370 (NIS) + TFA =
$1450+
~
390(startingmaterial)+390 (starting material) + ~390(startingmaterial)+
150 (Sandmeyer) + ~
370(NIS)+TFA=370 (NIS) + TFA = ~370(NIS)+TFA=∗∗ 
910+
Number of Steps 12
Pros - Fewer steps- Simpler procedure- Lower cost of starting material- Potentially more cost-effective overall
Cons - High cost of starting material- More steps- Handling of potentially unstable diazonium salts

Analysis:

Based on this preliminary cost analysis, Route 2 appears to be the more cost-effective option , primarily due to the significantly lower cost of the initial starting material, 2-amino-5-methylpyridine. While it involves an additional synthetic step, the cost savings on the starting material are substantial enough to make it an attractive alternative for larger-scale synthesis.

However, for small-scale, discovery chemistry applications where time and simplicity are of the essence, the one-step nature of Route 1 might be preferable, despite the higher cost of the starting material.

Alternative Synthetic Considerations

For researchers facing challenges with the proposed routes, alternative strategies could be explored:

  • Halogen Dance Reactions: These reactions can rearrange halogens on an aromatic ring and could potentially be used to synthesize the desired isomer from a different starting material. However, these reactions often require strong bases and cryogenic temperatures.

  • Synthesis from a Pre-iodinated Precursor: An alternative route could involve starting with an appropriately substituted iodopyridine and then introducing the bromo group. The feasibility of this would depend on the availability and cost of the required iodinated starting material.

Conclusion

The synthesis of this compound presents a classic challenge in heterocyclic chemistry, balancing the demands of regioselectivity, yield, and cost. This guide has outlined two plausible synthetic routes, each with its own set of advantages and disadvantages.

For cost-critical applications, such as process development and scale-up, the multi-step synthesis from 2-amino-5-methylpyridine (Route 2) is the recommended starting point for investigation. For rapid access to small quantities of the material in a research setting, the direct iodination of 2-bromo-5-methylpyridine (Route 1) offers a simpler, albeit more expensive, alternative.

Ultimately, the optimal synthetic route will depend on the specific needs of the research program, including budget, scale, and timeline. It is imperative that the proposed iodination step be experimentally validated to confirm the regioselectivity and optimize the reaction conditions.

References

A Senior Application Scientist's Guide to Palladium Catalyst Selection for Selective Cross-Coupling Reactions of 2-Bromo-4-iodo-5-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the strategic functionalization of polyhalogenated heterocycles like 2-bromo-4-iodo-5-methylpyridine is a critical step in the synthesis of complex molecules for pharmaceuticals and materials science.[1] The differential reactivity of the carbon-halogen bonds allows for selective cross-coupling reactions, a cornerstone of modern synthetic chemistry. This guide provides an in-depth comparison of various palladium catalytic systems for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, enabling informed decisions for achieving high regioselectivity at the C-4 (iodo) position.

The Principle of Regioselective Cross-Coupling

The selective functionalization of this compound hinges on the disparate reactivity of its carbon-halogen bonds. In palladium-catalyzed cross-coupling reactions, the rate-determining step is frequently the oxidative addition of the aryl halide to the Pd(0) center. The energy barrier for this process follows the general trend: C-I < C-Br < C-Cl.[1][2] Consequently, the C-I bond at the 4-position of the pyridine ring is significantly more susceptible to oxidative addition than the C-Br bond at the 2-position. By carefully selecting the catalyst, ligands, and reaction conditions (e.g., temperature, reaction time), chemists can achieve high regioselectivity, favoring substitution at the iodo-position while leaving the bromo-position intact for subsequent transformations.[1][2]

Comparative Performance of Palladium Catalysts

The choice of the palladium precursor, ligand, base, and solvent system is paramount in controlling the reaction's outcome, influencing yield, and ensuring selectivity.[1] Milder reaction conditions typically favor reaction at the more reactive C-I bond, leaving the C-Br bond available for subsequent transformations.[1]

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a robust and versatile method for forming carbon-carbon bonds. For this compound, the primary objective is the selective coupling at the C-4 position with a variety of boronic acids or esters.

Catalyst SystemLigandBaseSolventTemp. (°C)Approx. Yield (%)Key Considerations
Pd(PPh₃)₄PPh₃K₂CO₃Toluene/H₂O10085-95A classic, reliable catalyst for routine couplings of aryl iodides.[2][3]
PdCl₂(dppf)dppfCs₂CO₃ / K₃PO₄DMF / Dioxane90-10088-98Effective for a broad range of boronic acids and offers good yields.[1][2]
Pd(OAc)₂ / SPhosSPhosK₂CO₃Toluene/H₂O100~90-98A highly active catalyst system that allows for lower catalyst loading and is effective for challenging substrates.[1][2]

Note: The yields presented are based on general knowledge of Suzuki couplings on similar halopyridine substrates and are intended to be representative.[2]

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds, crucial for the synthesis of a vast array of biologically active molecules.[4][5][6] Selective amination at the C-4 position of this compound provides a gateway to a diverse range of substituted aminopyridines.

Catalyst SystemLigandBaseSolventTemp. (°C)Approx. Yield (%)Key Considerations
Pd(OAc)₂ / XantphosXantphosCs₂CO₃Toluene11085-95A versatile system for a wide range of amines.[1]
Pd₂(dba)₃ / XPhosXPhosNaOtBuToluene10090-98Highly active for both primary and secondary amines, including sterically hindered ones.
Pd(OAc)₂ / BINAPBINAPK₃PO₄Dioxane10080-90A well-established ligand for amination reactions.

Note: The yields are based on analogous reactions of 4-iodopyridines and are estimated for this compound.[4]

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is the premier method for introducing alkyne functionalities onto an aromatic core, leading to the formation of conjugated systems.[3][7] This reaction is typically co-catalyzed by a copper(I) salt.

Catalyst SystemCo-catalystBaseSolventTemp. (°C)Approx. Yield (%)Key Considerations
PdCl₂(PPh₃)₂CuIEt₃N / DMF6085-95A common and highly effective system for Sonogashira couplings.[2]
Pd(PPh₃)₄CuIEt₃N / THFRoom Temp80-90Milder conditions suitable for sensitive substrates.[1]
Pd(P(t-Bu)₃)₂None (Copper-free)K₂CO₃Toluene10080-90Advantageous for substrates that may be sensitive to copper.[7]

Note: The yields are representative and based on general knowledge of Sonogashira couplings on similar halopyridine substrates.

Experimental Protocols

The following are generalized procedures for palladium-catalyzed cross-coupling reactions on this compound, designed for selective functionalization at the C-4 position. These protocols are starting points and may require optimization for specific coupling partners. All reactions should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents.[2]

Protocol 1: Selective Suzuki-Miyaura Coupling at the C-4 Position

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)[8]

  • Base (e.g., K₂CO₃, 2.0 equiv)[8]

  • Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1 v/v)[8]

Procedure:

  • To a dry Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, and the base.[8]

  • Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.[8]

  • Under a positive flow of the inert gas, add the palladium catalyst.[8]

  • Add the degassed solvent mixture via syringe.[8]

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.[8]

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[8]

  • Once the reaction is complete, cool the mixture to room temperature.[8]

  • Dilute the reaction mixture with ethyl acetate and wash with water and brine.[9]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[9]

  • Purify the crude product by flash column chromatography on silica gel.[9]

Protocol 2: Selective Buchwald-Hartwig Amination at the C-4 Position

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium precursor (e.g., Pd(OAc)₂, 2 mol%)

  • Ligand (e.g., Xantphos, 4 mol%)[1]

  • Base (e.g., Cs₂CO₃, 2.0 equiv)[1]

  • Degassed solvent (e.g., Toluene)[1]

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium precursor, ligand, and base to a Schlenk tube.[1]

  • Add the this compound and the amine.[1]

  • Add the degassed solvent.[1]

  • Seal the tube and heat the mixture with stirring to the desired temperature (e.g., 110 °C).[1]

  • After the reaction is complete (monitored by LC-MS), cool the mixture to room temperature.[1]

  • Dilute with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 3: Selective Sonogashira Coupling at the C-4 Position

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.1 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)[1]

  • Copper(I) co-catalyst (e.g., CuI, 5 mol%)[1]

  • Base (e.g., Et₃N, 3.0 equiv)[1]

  • Degassed solvent (e.g., THF)[1]

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere, add the this compound, palladium catalyst, and copper(I) co-catalyst.[1]

  • Add the degassed solvent and the amine base.[1]

  • Add the terminal alkyne dropwise to the mixture.[1]

  • Stir the reaction at the appropriate temperature (e.g., room temperature to 60 °C) and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualization of Experimental Workflow and Catalytic Cycle

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents 1. Add this compound, coupling partner, and base to Schlenk flask inert 2. Evacuate and backfill with inert gas (3x) reagents->inert catalyst 3. Add Palladium Catalyst and Ligand inert->catalyst solvent 4. Add degassed solvent catalyst->solvent heat 5. Heat and stir solvent->heat monitor 6. Monitor by TLC/LC-MS heat->monitor cool 7. Cool to room temperature monitor->cool extract 8. Aqueous workup and extraction cool->extract dry 9. Dry, filter, and concentrate extract->dry purify 10. Column chromatography dry->purify product Pure Product purify->product

Caption: A typical experimental workflow for palladium-catalyzed cross-coupling reactions.

G pd0 Pd(0)L_n pd2_complex R-Pd(II)L_n-X pd0->pd2_complex Oxidative Addition (R-X) transmetal_complex R-Pd(II)L_n-R' pd2_complex->transmetal_complex Transmetalation (R'-M) dummy1 transmetal_complex->dummy1 Reductive Elimination product_complex R-R' + Pd(0)L_n dummy1->product_complex dummy2

Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.

Conclusion

The selective functionalization of this compound is readily achievable through a variety of palladium-catalyzed cross-coupling reactions. For routine Suzuki-Miyaura couplings, traditional catalysts like Pd(PPh₃)₄ and PdCl₂(dppf) often provide good to excellent yields. For more challenging substrates or to achieve higher turnover numbers, modern catalyst systems employing bulky, electron-rich phosphine ligands such as SPhos are highly effective. Similarly, in Buchwald-Hartwig aminations, ligands like Xantphos and XPhos have demonstrated broad applicability and high efficiency. The Sonogashira reaction proceeds reliably with standard Pd/Cu catalysis, with copper-free alternatives available for sensitive substrates. By understanding the principles of regioselectivity and carefully selecting the appropriate catalyst system, researchers can efficiently synthesize a wide array of novel pyridine derivatives for applications in drug discovery and materials science.

References

Stability Under Fire: A Comparative Guide to 2-Bromo-4-iodo-5-methylpyridine in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of medicinal chemistry and drug development, the reliability of building blocks is paramount. The stability of a reagent under diverse reaction conditions dictates not only the success of a synthetic step but also the purity of the final product and the overall efficiency of the discovery pipeline. 2-Bromo-4-iodo-5-methylpyridine, a highly functionalized heterocyclic intermediate, offers immense potential for the construction of complex molecular architectures. However, its utility is intrinsically linked to its stability. This guide provides an in-depth, objective comparison of the stability and performance of this compound under various reaction conditions, alongside a comparative analysis with viable alternatives.

The Dichotomy of Reactivity: Understanding the Stability of this compound

The inherent reactivity of this compound stems from the differential reactivity of its two halogen substituents. In palladium-catalyzed cross-coupling reactions, the rate-determining step is often the oxidative addition of the aryl halide to the Pd(0) center. The energy barrier for this process follows the trend: C-I < C-Br < C-Cl.[1] Consequently, the carbon-iodine bond at the 4-position is significantly more susceptible to oxidative addition than the carbon-bromine bond at the 2-position. This chemoselectivity is the cornerstone of its synthetic utility, allowing for a stepwise and controlled functionalization.

However, the very factor that makes the C-I bond reactive also contributes to its potential instability under certain conditions. While specific quantitative stability data for this compound is not extensively documented in publicly available literature, valuable insights can be drawn from closely related analogs such as 2-bromo-4-iodopyridine and other halogenated pyridines.

Thermal Stability

Halogenated pyridines, in general, exhibit moderate to good thermal stability. For instance, studies on 2-methylpyridine N-oxide, a related heterocyclic compound, indicate that thermal decomposition occurs at temperatures above 200°C. Safety data for 2-bromo-5-methylpyridine suggests it is stable under specified conditions but should be kept away from excessive heat. It is reasonable to infer that this compound possesses similar thermal characteristics, making it suitable for reactions conducted at standard temperatures (typically up to 120-150°C in many cross-coupling protocols). However, prolonged exposure to high temperatures could lead to decomposition, potentially yielding debrominated or deiodinated byproducts.

Photochemical Stability

Halogenated aromatic compounds can be susceptible to photodegradation. Technical guides for the closely related 2-bromo-4-iodopyridine indicate that it is a light-sensitive compound and should be stored in the dark.[2] The energy from UV or even visible light can be sufficient to induce homolytic cleavage of the weaker C-I bond, leading to the formation of radical species and subsequent undesired side reactions. Therefore, it is crucial to protect reactions involving this compound from light, especially when running for extended periods.

Acid and Base Stability

The stability of this compound in the presence of acids and bases is a critical consideration, as these are common reagents in many synthetic transformations. The pyridine nitrogen is basic and can be protonated under acidic conditions, which can influence the electronic properties of the ring and potentially affect reactivity.

While specific data on the hydrolytic stability of this compound is scarce, general principles suggest that halogenated pyridines can be susceptible to nucleophilic aromatic substitution, particularly under strongly basic conditions and at elevated temperatures. The electron-deficient nature of the pyridine ring, exacerbated by the electron-withdrawing halogens, makes it a target for nucleophilic attack. However, under the typical basic conditions of many cross-coupling reactions (e.g., using carbonate or phosphate bases), the molecule is generally stable enough to undergo the desired transformation.

Performance in Key Synthetic Transformations: A Comparative Overview

The true measure of a building block's utility lies in its performance in common and critical chemical reactions. Here, we compare the stability and reactivity of this compound in three cornerstone palladium-catalyzed cross-coupling reactions.

Reaction TypeCatalyst System (Representative)Temperature (°C)Typical Yield (%)Stability Considerations & Notes
Suzuki-Miyaura Coupling Pd(PPh₃)₄, K₂CO₃80-10085-95Highly selective for the C-I bond. The C-Br bond remains intact under these milder conditions, allowing for subsequent functionalization.[1]
Sonogashira Coupling PdCl₂(PPh₃)₂, CuI, Et₃N25-6085-95Excellent regioselectivity for the C-I bond is observed. Copper-free conditions can also be employed to avoid potential issues with copper catalysis.[3]
Buchwald-Hartwig Amination Pd₂(dba)₃, Xantphos, Cs₂CO₃80-11075-90Selective amination at the 4-position is achievable. The choice of ligand is crucial to prevent catalyst deactivation by the pyridine nitrogen.[4]

The Alternatives: A Trade-off Between Reactivity and Stability

When considering alternatives to this compound, a primary consideration is the balance between reactivity and stability. Two logical alternatives would be 2-bromo-4-chloro-5-methylpyridine and 2,4-dibromo-5-methylpyridine.

CompoundRelative Reactivity (Cross-Coupling)Inferred StabilityKey AdvantagesKey Disadvantages
This compound High (I > Br)ModerateExcellent for selective, sequential cross-coupling reactions under mild conditions.Potentially sensitive to light and high temperatures; higher cost.
2-Bromo-4-chloro-5-methylpyridine Moderate (Br > Cl)HighMore stable and cost-effective than the iodo-analog.Harsher reaction conditions (higher temperatures, more active catalysts) are required to activate the C-Cl bond.[5]
2,4-Dibromo-5-methylpyridine Moderate (Br at C4 > Br at C2)HighMore stable than the iodo-analog and allows for selective coupling, though with less pronounced reactivity differences.May require more careful optimization of reaction conditions to achieve high selectivity between the two C-Br bonds.

The choice between these building blocks will ultimately depend on the specific synthetic strategy. For a multi-step synthesis requiring sequential and selective functionalization under mild conditions, this compound is often the superior choice. However, if cost and raw material stability are the primary drivers and harsher reaction conditions are acceptable, the chloro- or dibromo-analogs present viable alternatives.

Experimental Protocols

To provide a practical framework for the application of this compound, the following are detailed, step-by-step methodologies for key experiments.

Protocol 1: Selective Suzuki-Miyaura Coupling at the 4-Position

Objective: To selectively couple an arylboronic acid at the C-I bond of this compound.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Toluene/Water (4:1 mixture), degassed

  • Schlenk flask and magnetic stirrer

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, and potassium carbonate.

  • Add the Pd(PPh₃)₄ catalyst.

  • Add the degassed toluene/water solvent mixture via syringe.

  • Heat the reaction mixture to 90°C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Forced Degradation Study (Acid/Base Hydrolysis)

Objective: To assess the stability of this compound under acidic and basic conditions.

Materials:

  • This compound

  • 0.1 M Hydrochloric acid (HCl)

  • 0.1 M Sodium hydroxide (NaOH)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • HPLC system with a UV detector

Procedure:

  • Prepare stock solutions of this compound in acetonitrile.

  • In separate vials, mix the stock solution with 0.1 M HCl, 0.1 M NaOH, and water (as a control) in a 1:1 ratio.

  • Incubate the vials at a controlled temperature (e.g., 60°C).

  • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each vial, neutralize if necessary, and dilute with the mobile phase to a suitable concentration for HPLC analysis.

  • Analyze the samples by HPLC to quantify the remaining amount of this compound and detect the formation of any degradation products.

Visualizing Reaction Selectivity and Workflow

G cluster_0 Selective Cross-Coupling Strategy A This compound B Milder Conditions (e.g., lower temp, shorter time) A->B favors C Harsher Conditions (e.g., higher temp, longer time) A->C enables D Selective reaction at C-I bond B->D E Reaction at C-Br bond C->E

Caption: Logical relationship governing the selective coupling strategy.

G cluster_1 General Experimental Workflow start Reaction Setup (Substrate, Reagents, Catalyst) react Inert Atmosphere Reaction under controlled temperature start->react monitor Monitor Progress (TLC, LC-MS) react->monitor workup Aqueous Workup & Extraction monitor->workup Reaction Complete purify Purification (Column Chromatography) workup->purify product Isolated Product purify->product

Caption: A generalized experimental workflow for cross-coupling reactions.

Conclusion

This compound stands as a powerful and versatile building block for the synthesis of complex, highly substituted pyridine derivatives. Its key attribute is the differential reactivity of the C-I and C-Br bonds, which allows for predictable and selective functionalization. While its stability, particularly towards light and potentially high temperatures, requires careful consideration and handling, its performance in key cross-coupling reactions under optimized conditions is excellent. The choice between this compound and its chloro- or dibromo-analogs will be guided by the specific demands of the synthetic route, balancing the need for high reactivity and selectivity against factors of cost and stability. A thorough understanding of these parameters, as outlined in this guide, will empower researchers to make informed decisions and accelerate the drug discovery and development process.

References

A Comparative Guide to the Spectroscopic Analysis of 2-Bromo-4-iodo-5-methylpyridine Reaction Products

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Bromo-4-iodo-5-methylpyridine stands as a highly versatile and valuable heterocyclic building block in modern organic synthesis. Its dihalogenated nature, featuring two halogens with distinct reactivities, allows for programmed, regioselective functionalization. This characteristic is particularly exploited in palladium-catalyzed cross-coupling reactions, where the greater reactivity of the carbon-iodine bond over the carbon-bromine bond enables stepwise synthesis of complex, multi-substituted pyridine derivatives.[1][2] These derivatives are prevalent scaffolds in medicinal chemistry and materials science.

Given the subtlety of these transformations, rigorous analytical characterization of the reaction products is not merely a procedural step but a cornerstone of synthetic validation. Spectroscopic analysis provides the definitive proof of structure, confirms the desired regioselectivity, and assesses the purity of the final compound. This guide offers a comparative analysis of the primary spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy—for the characterization of products derived from Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings of this compound. We will delve into the causality behind experimental choices and provide field-proven protocols to ensure data integrity.

Regioselective Cross-Coupling: The Synthetic Context

The synthetic utility of this compound is rooted in the differential reactivity of the C-I and C-Br bonds in the oxidative addition step of palladium-catalyzed cycles. The C-I bond, being weaker, reacts preferentially, allowing for selective substitution at the C-4 position while leaving the C-2 bromine available for subsequent transformations.[1]

Common Palladium-Catalyzed Reactions:

  • Suzuki-Miyaura Coupling: Forms a C-C bond by coupling with an organoboron reagent.[3]

  • Buchwald-Hartwig Amination: Forms a C-N bond by coupling with an amine.[4][5]

  • Sonogashira Coupling: Forms a C-C triple bond by coupling with a terminal alkyne.[6][7]

The successful execution of these reactions hinges on the ability to unequivocally confirm that the incoming group has been installed at the C-4 position.

Comparative Analysis of Spectroscopic Techniques

The choice of analytical technique is dictated by the specific information required, from initial confirmation of molecular weight to the complete elucidation of the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure Elucidation

NMR spectroscopy is the most powerful technique for the unambiguous structural determination of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

Causality in NMR Analysis: The introduction of a substituent at the C-4 position of the pyridine ring induces significant and predictable changes in the chemical shifts (δ) and coupling constants (J) of the remaining ring protons (H-3 and H-6) and carbons. Analyzing these changes allows for definitive confirmation of regioselectivity. Electron-donating groups will generally cause upfield shifts (lower ppm), while electron-withdrawing groups cause downfield shifts (higher ppm) for adjacent nuclei.[8]

Data Presentation: ¹H and ¹³C NMR

Technique Strengths Limitations Key Information Provided
¹H NMR - High resolution and sensitivity.- Provides detailed structural information through chemical shifts and coupling constants.- Excellent for determining isomeric purity.- Signal overlap can occur in complex molecules, especially in the aromatic region.[8]- Requires relatively pure samples.- Number of unique proton environments.- Electronic environment of protons.- Connectivity of adjacent protons (through J-coupling).
¹³C NMR - Wide chemical shift range reduces signal overlap.- Directly observes the carbon skeleton.- Low natural abundance of ¹³C results in lower sensitivity and requires longer acquisition times.[9]- Number of unique carbon environments.- Presence of key functional groups (e.g., C=O, C≡C).

Table 1: Predicted ¹H and ¹³C NMR Data for a Hypothetical Suzuki Coupling Product: 2-Bromo-5-methyl-4-phenylpyridine

Nucleus Assignment Predicted ¹H Chemical Shift (δ, ppm) Predicted ¹³C Chemical Shift (δ, ppm) Rationale for Shift
¹HH-6~8.4 - 8.6-Deshielded by the adjacent nitrogen atom.
¹HH-3~7.3 - 7.5-Influenced by the bromine at C-2 and the phenyl group at C-4.
¹H-CH₃~2.4 - 2.6-Typical range for a methyl group on an aromatic ring.[10]
¹HPhenyl-H~7.2 - 7.6-Chemical shifts depend on the specific position on the phenyl ring.
¹³CC-2~143-Carbon bearing the bromine atom.
¹³CC-3~130-Aromatic carbon adjacent to substituted carbons.
¹³CC-4~150-Carbon attached to the phenyl group.
¹³CC-5~138-Carbon bearing the methyl group.
¹³CC-6~151-Aromatic carbon adjacent to the nitrogen.
¹³C-CH₃~18-Typical range for a methyl group carbon.
¹³CPhenyl-C~127-139-Range for carbons of the attached phenyl ring.

Note: Predicted values are based on general principles and data from analogous substituted pyridines.[8][11] Actual values may vary based on solvent and other experimental conditions.

Mass Spectrometry (MS): Unveiling Molecular Weight and Fragmentation

Mass spectrometry is an indispensable tool for accurately determining the molecular weight of a reaction product, thereby providing immediate confirmation of a successful transformation.

Causality in MS Analysis: The ionization process generates a molecular ion (M⁺), whose mass-to-charge ratio (m/z) corresponds to the molecular weight of the compound. For compounds containing bromine, the presence of two abundant isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) results in a characteristic M+ and M+2 isotopic pattern, which is a powerful diagnostic tool.

Data Presentation: MS

Technique Strengths Limitations Key Information Provided
GC-MS / LC-MS - High sensitivity (picogram to femtogram range).- Provides molecular weight information.- Coupled with chromatography, it is ideal for analyzing complex reaction mixtures.[5]- Does not provide detailed connectivity information like NMR.- Isomer differentiation can be challenging without chromatographic separation.- Molecular weight of the product.- Presence of a bromine atom (via isotopic pattern).- Structural clues from fragmentation patterns.

Table 2: Expected Mass Spectrometry Data for Products of this compound

Reaction Type Example Coupling Partner Product Name Molecular Formula Expected [M]⁺ and [M+2]⁺ (m/z) Key Fragments (m/z)
Suzuki Phenylboronic acid2-Bromo-5-methyl-4-phenylpyridineC₁₂H₁₀BrN247/249Loss of Br (168), loss of CH₃ (232/234)
Buchwald-Hartwig Morpholine4-(2-Bromo-5-methylpyridin-4-yl)morpholineC₁₀H₁₃BrN₂O256/258Loss of Br (177), morpholine fragment (86)
Sonogashira Phenylacetylene2-Bromo-5-methyl-4-(phenylethynyl)pyridineC₁₄H₁₀BrN271/273Loss of Br (192), loss of C≡CPh (150/152)
Infrared (IR) Spectroscopy: A Rapid Functional Group Check

Infrared (IR) spectroscopy is a fast and simple technique used to identify the functional groups present in a molecule. While it does not provide a complete structural picture, it is excellent for confirming the incorporation of a new functional group or the disappearance of a starting material.

Causality in IR Analysis: The absorption of infrared radiation excites molecular vibrations (stretching, bending). The frequency of these vibrations is characteristic of the specific bonds and functional groups within the molecule.[12][13] For example, a successful Sonogashira coupling will result in the appearance of a new, sharp absorption band corresponding to the C≡C triple bond stretch.

Data Presentation: IR

Technique Strengths Limitations Key Information Provided
FT-IR - Fast and non-destructive.- Excellent for identifying the presence or absence of key functional groups.[14][15]- Provides limited information on the overall molecular structure.- The "fingerprint region" (<1500 cm⁻¹) can be complex and difficult to interpret.- Presence of aromatic C-H bonds.- C=C and C=N ring stretching vibrations.[16]- Characteristic vibrations of newly introduced functional groups (e.g., C≡C, N-H).[17]

Table 3: Key Infrared Absorption Bands for Reaction Products

Vibrational Mode Expected Wavenumber (cm⁻¹) Significance in Product Analysis
Aromatic C-H Stretch3100 - 3000Confirms the presence of the pyridine and any other aromatic rings.
Aliphatic C-H Stretch2980 - 2850Confirms the presence of the methyl group and any aliphatic moieties.
C≡C Stretch (Sonogashira)2260 - 2100 (weak to medium)Definitive evidence of a successful Sonogashira coupling.
N-H Stretch (Buchwald-Hartwig)3500 - 3300 (medium)Indicates the presence of a secondary amine product.
C=C & C=N Ring Stretching1600 - 1450 (strong)Characteristic of the pyridine ring skeleton.[16]
C-Br Stretch600 - 500Confirms the retention of the bromine atom.

Visualizing the Analytical Workflow

The logical process of analyzing a reaction product involves a tiered approach, starting with rapid checks and progressing to definitive structural elucidation.

G cluster_0 Reaction & Workup cluster_1 Initial Screening cluster_2 Purification & Confirmation cluster_3 Definitive Structure Elucidation start Crude Reaction Product tlc TLC / LC-MS Analysis start->tlc Purity Check ms Mass Spectrometry tlc->ms MW Confirmation purify Column Chromatography ms->purify Isolate Product ir IR Spectroscopy purify->ir Functional Group Check nmr ¹H & ¹³C NMR purify->nmr Structure Proof end Characterized Product ir->end nmr->end

Caption: General experimental workflow for reaction analysis.

Experimental Protocols

Adherence to standardized protocols is essential for obtaining reproducible and trustworthy data.

Protocol 1: NMR Sample Preparation and Data Acquisition

This protocol ensures high-quality spectra for structural analysis.

  • Sample Preparation: Dissolve 5-10 mg of the purified product in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.[18] Ensure the sample is fully dissolved to avoid poor spectral resolution.

  • Instrumentation: Use a high-field NMR spectrometer (400 MHz or higher is recommended for resolving complex aromatic signals).

  • ¹H NMR Acquisition:

    • Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.[8]

    • Acquire a standard one-dimensional proton spectrum with 16-64 scans.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are necessary to obtain a good signal-to-noise ratio.[16]

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired data. Calibrate the chemical shift axis using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).[9]

Protocol 2: FT-IR Spectroscopy (KBr Pellet Method)

This method is standard for solid-phase analysis of purified compounds.

  • Sample Preparation:

    • Thoroughly grind 1-2 mg of the solid sample with ~100 mg of dry, spectroscopic-grade potassium bromide (KBr) using an agate mortar and pestle.[19] Homogeneous mixing is critical to avoid scattering effects.

    • Press the resulting powder into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition:

    • Acquire a background spectrum of the empty spectrometer to account for atmospheric CO₂ and H₂O.

    • Place the KBr pellet in the sample holder and acquire the sample spectrum, typically over a range of 4000-400 cm⁻¹.[16] Co-add 16-32 scans to improve the signal-to-noise ratio.

  • Data Analysis: The background spectrum is automatically subtracted from the sample spectrum. Identify characteristic absorption bands corresponding to the molecule's functional groups.

Protocol 3: Mass Spectrometry (LC-MS)

This protocol is ideal for analyzing reaction progress and confirming the product's molecular weight.

  • Sample Preparation: Prepare a dilute solution of the crude or purified product (~0.1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile). Filter the solution through a 0.22 µm syringe filter to remove particulates.

  • Instrumentation: Use a Liquid Chromatography-Mass Spectrometry system, typically with Electrospray Ionization (ESI) for polar molecules like pyridine derivatives.

  • Data Acquisition:

    • Inject the sample into the LC-MS. The liquid chromatograph will separate the components of the mixture before they enter the mass spectrometer.

    • Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

  • Data Interpretation: Analyze the mass spectrum to find the peak corresponding to the expected molecular weight of the product. Examine the isotopic pattern to confirm the presence of bromine.

G cluster_0 Analysis Goal cluster_1 Technique Selection cluster_2 Recommended Method Goal What information is required? MW Molecular Weight & Purity Check Goal->MW FG Functional Group Confirmation Goal->FG Struct Unambiguous Structure Goal->Struct LCMS LC-MS MW->LCMS IR FT-IR FG->IR NMR ¹H & ¹³C NMR Struct->NMR

Caption: Logic diagram for selecting the appropriate spectroscopic technique.

Conclusion

The systematic and multi-faceted spectroscopic analysis of reaction products is fundamental to the successful synthesis of novel compounds derived from this compound. While Mass Spectrometry provides a rapid and essential confirmation of the product's molecular weight and IR Spectroscopy offers a quick check for key functional groups, it is NMR Spectroscopy that delivers the definitive, high-resolution structural proof required to confirm regioselectivity. By employing these techniques in a complementary fashion, as outlined in this guide, researchers can ensure the integrity of their results, validate their synthetic methodologies, and accelerate the development of new chemical entities with confidence and precision.

References

A Comparative Guide to 2-Bromo-4-iodo-5-methylpyridine versus Other Halopyridines in Drug Discovery: A Strategic Approach to Regioselective Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Halopyridines in Medicinal Chemistry

The pyridine scaffold is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" due to its presence in a vast number of approved therapeutic agents.[1][2][3] Its ability to engage in hydrogen bonding and act as a bioisosteric replacement for a phenyl ring makes it a highly desirable motif in drug design. The functionalization of this core, particularly through the introduction of carbon-carbon and carbon-heteroatom bonds, is a critical activity in drug discovery programs. Palladium-catalyzed cross-coupling reactions are the preeminent tools for this purpose, with halopyridines serving as versatile and indispensable building blocks.[4][5]

However, the utility of a halopyridine is not merely in its reactivity but in its capacity for controlled, selective functionalization, especially when multiple substitution vectors are desired. This guide provides an in-depth comparison of 2-Bromo-4-iodo-5-methylpyridine against other common halopyridines, demonstrating how its unique "orthogonally" reactive sites offer a distinct strategic advantage in the synthesis of complex, polysubstituted pyridine derivatives for drug discovery.

The Core Principle: Understanding Halogen Reactivity in Cross-Coupling

The success of any palladium-catalyzed cross-coupling reaction hinges on the initial, and often rate-determining, oxidative addition of the palladium(0) catalyst to the carbon-halogen (C-X) bond.[5][6] The efficiency of this step is inversely correlated with the C-X bond dissociation energy. This establishes a clear and predictable reactivity hierarchy among the halogens:

C-I < C-Br < C-Cl < C-F [5][7]

This fundamental principle dictates that an iodo-substituted position will react preferentially over a bromo-substituted position, which in turn is more reactive than a chloro-substituted position under the same reaction conditions.

Furthermore, the position of the halogen on the electron-deficient pyridine ring significantly modulates its reactivity. The electronegative nitrogen atom withdraws electron density most strongly from the ortho (C2/C6) and para (C4) positions, making the C-X bonds at these sites more polarized, weaker, and thus more susceptible to oxidative addition.[8][9] The general positional reactivity trend is:

C2/C6 > C4 > C3/C5 [8][9][10]

It is the masterful exploitation of these two principles that elevates certain dihalopyridines above others in synthetic utility.

Comparative Analysis: this compound vs. Symmetric Dihalopyridines

The true value of this compound is realized when compared to dihalopyridines bearing identical halogens, such as 2,4-dichloropyridine or 2,4-dibromopyridine.

FeatureThis compound 2,4-Dichloropyridine / 2,4-Dibromopyridine
Regioselectivity Inherent and Predictable. The C4-I bond is significantly more reactive than the C2-Br bond, allowing for selective coupling at the C4 position with high fidelity.Challenging and Condition-Dependent. Both halogens are identical, and while the C2 position is intrinsically more reactive, achieving high selectivity for a single site often requires extensive optimization, specialized bulky ligands, or specific catalyst systems to override the inherent preference.[11][12][13]
Synthetic Strategy Sequential & Orthogonal. Enables a planned, stepwise introduction of different functionalities. One coupling partner can be introduced at C4, followed by a different partner at C2 in a subsequent step without the need for protecting groups.Often requires a trade-off. One might face mixtures of mono-arylated products (at C2 and C4) and di-arylated products. Achieving selective C4 functionalization can be particularly difficult and is an area of active research.[12]
Versatility High. Allows for the synthesis of 2,4-disubstituted pyridines with two different substituents via two distinct and reliable cross-coupling reactions (e.g., Suzuki at C4, followed by Sonogashira at C2).Moderate. While useful, creating differentially substituted 2,4-pyridines can be synthetically convoluted, potentially requiring more steps or the use of ortho-lithiation strategies which may have limited functional group tolerance.[14][15]

This inherent, predictable selectivity makes this compound a superior building block for generating complex molecular libraries, where synthetic reliability and efficiency are paramount.

Visualizing the Synthetic Advantage: A Logical Workflow Comparison

The following diagram illustrates the strategic difference in synthesizing a 2-(alkynyl)-4-(aryl)-5-methylpyridine scaffold starting from two different precursors.

G cluster_0 Route A: this compound cluster_1 Route B: 2,4-Dichloropyridine (Hypothetical) start_A 2-Bromo-4-iodo- 5-methylpyridine step1_A Suzuki Coupling (Ar-B(OH)2, Pd Catalyst) Selective at C4-Iodine start_A->step1_A intermediate_A 2-Bromo-4-aryl- 5-methylpyridine step1_A->intermediate_A step2_A Sonogashira Coupling (Alkyne, Pd/Cu Catalyst) Reactive at C2-Bromine intermediate_A->step2_A end_A Target Molecule: 2-Alkynyl-4-aryl-5-methylpyridine step2_A->end_A start_B 2,4-Dichloropyridine step1_B Cross-Coupling 1 (e.g., Suzuki with Ar-B(OH)2) start_B->step1_B intermediate_B Mixture of: - 2-Aryl-4-chloropyridine (Major) - 4-Aryl-2-chloropyridine (Minor) - 2,4-Diarylpyridine step1_B->intermediate_B step2_B Separation & Isolation of 4-Aryl-2-chloropyridine intermediate_B->step2_B intermediate_C 4-Aryl-2-chloropyridine step2_B->intermediate_C step3_B Cross-Coupling 2 (e.g., Sonogashira with Alkyne) Requires robust catalyst for C-Cl activation intermediate_C->step3_B end_B Target Molecule: (without 5-methyl group) step3_B->end_B

Caption: Logical workflow comparing a highly selective route (A) with a potentially non-selective and more complex route (B).

Application in Kinase Inhibitor Synthesis: A Case Study

The pyridine core is a well-established scaffold for developing kinase inhibitors, often interacting with the hinge region of the ATP-binding site.[1] The ability to strategically place substituents around the ring is crucial for optimizing potency, selectivity, and pharmacokinetic properties. This compound is an ideal starting material for this purpose.

Consider the synthesis of a hypothetical kinase inhibitor scaffold where an aryl group is required at the C4 position for potency and an amine or alkyne is needed at the C2 position to interact with the hinge region or explore the solvent front, respectively.

Experimental Protocols: A Self-Validating, Stepwise Approach

The following protocols are designed to be self-validating. The success of Step 1—the highly selective mono-functionalization at the C4-iodide—confirms the reactivity principle and sets the stage for the subsequent, predictable functionalization at the C2-bromide.

Protocol 1: Regioselective Suzuki-Miyaura Coupling at the C4-Iodide Position

This protocol details the selective coupling of an arylboronic acid at the more reactive C4-iodo position of this compound.

  • Causality: We choose a standard palladium catalyst like Pd(PPh₃)₄ or a Pd(OAc)₂/phosphine ligand system under mild conditions. These conditions are sufficient to activate the weak C-I bond while leaving the stronger C-Br bond intact, ensuring near-perfect regioselectivity. The base (e.g., K₂CO₃ or Cs₂CO₃) is crucial for the transmetalation step of the catalytic cycle.[6][16]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂, 0.02 equiv)

  • SPhos (buchwald ligand, 0.04 equiv)

  • Potassium Carbonate (K₂CO₃, 2.5 equiv), finely ground

  • 1,4-Dioxane and Water (4:1 mixture), degassed

  • Schlenk flask or microwave vial, magnetic stir bar

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and K₂CO₃.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 80-90 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-6 hours. Look for the disappearance of the starting material and the appearance of a single major, higher molecular weight product.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product via flash column chromatography to yield the pure 2-bromo-4-aryl-5-methylpyridine intermediate.

Protocol 2: Sonogashira Coupling at the C2-Bromide Position

This protocol utilizes the product from Protocol 1 to introduce an alkyne at the C2 position, demonstrating the second step in a sequential functionalization strategy.

  • Causality: The Sonogashira reaction requires both palladium and copper(I) co-catalysis.[17][18] The conditions are now slightly more forcing (higher temperature or more active catalyst) to activate the stronger C-Br bond. The amine base (e.g., triethylamine) serves both as a base and often as a solvent. The copper co-catalyst facilitates the formation of a copper(I) acetylide, which is key to the transmetalation step.[17]

Materials:

  • 2-Bromo-4-aryl-5-methylpyridine (from Protocol 1, 1.0 equiv)

  • Terminal Alkyne (1.5 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.03 equiv)

  • Copper(I) Iodide (CuI, 0.05 equiv)

  • Triethylamine (TEA), anhydrous and degassed

  • Tetrahydrofuran (THF), anhydrous and degassed

  • Sealed reaction tube

Procedure:

  • To a dry, sealed tube under an inert atmosphere, add the 2-bromo-4-aryl-5-methylpyridine intermediate, PdCl₂(PPh₃)₂, and CuI.

  • Evacuate and backfill the tube with inert gas three times.

  • Add anhydrous THF and TEA, followed by the terminal alkyne via syringe.

  • Seal the tube tightly and heat to 60-70 °C.

  • Stir the reaction for 4-16 hours. Monitor by TLC or LC-MS for the consumption of the starting material.

  • After cooling, dilute the mixture with ethyl acetate and filter through a pad of celite to remove catalyst residues.

  • Wash the filtrate with saturated aqueous ammonium chloride solution and then brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

  • Purify the residue by flash column chromatography to obtain the final 2-alkynyl-4-aryl-5-methylpyridine product.

Visualizing the Catalytic Engine: The Palladium Cross-Coupling Cycle

All protocols described above are powered by the same fundamental catalytic cycle, shown below. The selectivity arises from the relative energy barriers of the initial oxidative addition step for different C-X bonds.

G pd0 Pd(0)L_n oa Oxidative Addition pd0->oa + R¹-X pd2 R¹-Pd(II)L_n-X oa->pd2 tm Transmetalation pd2->tm + R²-M pd2_r2 R¹-Pd(II)L_n-R² tm->pd2_r2 re Reductive Elimination pd2_r2->re re->pd0 Catalyst Regeneration product R¹-R² re->product

Caption: Generalized catalytic cycle for Palladium-catalyzed cross-coupling reactions.

Conclusion

For the medicinal chemist focused on the rapid and efficient synthesis of novel, complex molecules, the choice of starting material is a critical strategic decision. While various halopyridines are valuable, this compound offers a distinct and powerful advantage: inherent and predictable regioselectivity. Its two different halogen atoms with well-defined, differential reactivity allow for a robust, sequential, and orthogonal synthetic strategy. This eliminates the ambiguity and optimization challenges often associated with symmetrically dihalogenated pyridines, ultimately accelerating the drug discovery process by providing reliable and versatile access to novel chemical matter.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-Bromo-4-iodo-5-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive operational and disposal plan for 2-Bromo-4-iodo-5-methylpyridine (CAS 1227577-26-5). As a substituted halogenated pyridine, this compound requires careful handling and disposal to ensure the safety of laboratory personnel and maintain compliance with environmental regulations. The procedures outlined below are grounded in established safety protocols for hazardous chemical waste, drawing from data on structurally similar compounds to ensure a conservative and protective approach.

The foundational principle of this guide is that all materials containing or contaminated with this compound must be treated as hazardous waste. Disposal must adhere to the guidelines set forth by the Occupational Safety & Health Administration (OSHA) and the Environmental Protection Agency (EPA).[1][2]

Hazard Assessment and Personal Protective Equipment (PPE)

Due to its chemical structure as a di-halogenated pyridine derivative, this compound should be presumed to be a hazardous substance. Pyridine and its derivatives are known to be harmful if swallowed, inhaled, or in contact with skin, often causing skin, eye, and respiratory irritation.[3][4] Therefore, rigorous adherence to PPE protocols is the first line of defense.

Table 1: Hazard Profile and Required Personal Protective Equipment (PPE)

Hazard data is extrapolated from structurally related compounds such as 2-Bromo-5-methylpyridine and other brominated/iodinated pyridines.

Hazard CodeHazard StatementRequired PPE & Precautions
H302, H312, H332Harmful if swallowed, in contact with skin, or if inhaled.[5][6][7]Handle only in a certified chemical fume hood.[8] Do not eat, drink, or smoke when using this product.[5][6]
H315Causes skin irritation.[5][6][9]Wear chemically resistant gloves (e.g., nitrile rubber) and a fully-buttoned lab coat.[9][10] Wash hands thoroughly after handling.[5][6]
H319Causes serious eye irritation.[5][6][9]Wear chemical safety goggles with side-shields or a face shield.[9][10]
H335May cause respiratory irritation.[5][6][9]Avoid breathing dust, fumes, or vapors.[5][6] Use only in a well-ventilated area, preferably a fume hood.[8][10]

Immediate Actions: Spill Control Protocol

Accidents require immediate and correct responses to mitigate exposure and environmental contamination.

  • Evacuate and Alert: Immediately alert personnel in the vicinity of the spill. If the spill is large or involves a significant release of vapor, evacuate the laboratory.

  • Don Appropriate PPE: Before addressing the spill, don the full PPE outlined in Table 1.

  • Containment: Cover the spill with an inert, non-combustible absorbent material such as vermiculite, sand, or diatomaceous earth.[3][7] This prevents the spread of the chemical. Do not use combustible materials like paper towels as the primary absorbent.

  • Collection: Carefully sweep or scoop the absorbed material into a suitable, sealable hazardous waste container made of a compatible material like high-density polyethylene (HDPE).[3][8]

  • Decontamination: Clean the spill area with a suitable solvent (e.g., isopropanol or ethanol), followed by soap and water.

  • Waste Consolidation: All cleaning materials, including contaminated gloves, absorbent pads, and wipes, must be collected and placed in the same hazardous waste container.[3]

  • Labeling: Immediately label the container as "Hazardous Waste," listing "this compound" and all other contents (e.g., vermiculite, isopropanol).

Standard Operating Protocol for Waste Disposal

The disposal of this compound must be systematic and meticulously documented. Under no circumstances should this chemical or its containers be disposed of down the drain or in regular trash.[9]

Step 1: Waste Segregation

Proper segregation is a critical step mandated by the EPA's Resource Conservation and Recovery Act (RCRA).[2]

  • Rationale: Mixing incompatible waste streams can lead to dangerous chemical reactions, and it complicates the final disposal process. Halogenated organic compounds are a specific category of hazardous waste and must be kept separate.[11][12]

  • Action:

    • Solid Waste: Collect un-used reagent, contaminated spatulas, weigh boats, and absorbent materials in a dedicated container labeled "Halogenated Organic Solid Waste."[13]

    • Liquid Waste: Collect solutions containing the compound and decontamination rinsates in a dedicated, leak-proof container labeled "Halogenated Organic Liquid Waste."[13]

Step 2: Container Selection and Labeling

Compliance with OSHA's Hazard Communication and Laboratory Standards requires precise labeling.[2][14]

  • Rationale: Clear labeling ensures that anyone handling the container understands its contents and the associated dangers, preventing accidental exposure or improper mixing.

  • Action:

    • Use only chemically compatible, sealable containers.[1][10]

    • Affix a "Hazardous Waste" label to the container as soon as the first drop of waste is added.[8]

    • The label must include:

      • The full chemical name: "this compound."

      • The date of waste generation.

      • An indication of the hazards (e.g., "Toxic," "Irritant").[9]

Step 3: Waste Accumulation and Storage
  • Rationale: Safe temporary storage within the lab minimizes risks prior to removal by trained professionals.

  • Action:

    • Store sealed waste containers in a designated, secure satellite accumulation area.[3][9]

    • The storage area must be well-ventilated and away from sources of ignition or incompatible materials, particularly strong oxidizing agents.[8][14]

    • Utilize secondary containment (such as a larger bin or tray) to capture any potential leaks.[9][14]

Step 4: Final Disposal Coordination
  • Rationale: Final disposal of hazardous waste is a highly regulated process that must be performed by licensed professionals to ensure environmental protection.

  • Action:

    • Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[3][9][14]

    • Maintain accurate records of the waste generated and its disposal date as required by your institution's Chemical Hygiene Plan (CHP).[15]

    • The likely final disposal method for this type of waste is high-temperature incineration at a permitted facility.[4][16]

Disposal Decision Workflow

The logical flow for handling this compound waste from generation to disposal is crucial for institutionalizing safe practices. This process is governed by your site-specific Chemical Hygiene Plan, a requirement under the OSHA Laboratory Standard.[15][17]

G Disposal Decision Workflow for this compound start Waste Generation (e.g., spill residue, surplus chemical, contaminated labware) ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe identify Characterize Waste Stream ppe->identify decision Solid or Liquid Waste? identify->decision solid_waste Collect in 'Halogenated Organic SOLID Waste' Container decision->solid_waste Solid liquid_waste Collect in 'Halogenated Organic LIQUID Waste' Container decision->liquid_waste Liquid label_container Label Container Correctly ('Hazardous Waste', Full Chemical Name, Date) solid_waste->label_container liquid_waste->label_container store Store Sealed Container in Designated Satellite Accumulation Area (Ventilated, Secure, Secondary Containment) label_container->store contact_ehs Arrange for Pickup via Institutional EHS or Licensed Contractor store->contact_ehs end Proper Disposal Complete (Documentation Filed) contact_ehs->end

Caption: Disposal workflow for this compound.

References

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Bromo-4-iodo-5-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential, field-proven safety protocols and logistical plans for the handling and disposal of 2-Bromo-4-iodo-5-methylpyridine. As a substituted halopyridine, this compound requires stringent adherence to safety procedures to mitigate risks associated with its handling. This document is designed for researchers, scientists, and drug development professionals, offering in-depth, procedural guidance grounded in established safety science.

Hazard Profile and Risk Assessment

This compound is a halogenated pyridine derivative. While specific toxicological data for this exact compound is limited, the hazard profile can be extrapolated from data on structurally similar chemicals, such as 2-bromo-5-methylpyridine and other pyridine derivatives. The primary risks involve irritation and acute toxicity.

The compound is classified as a hazardous substance that causes skin and serious eye irritation and may lead to respiratory irritation.[1] It is crucial to treat this compound as harmful if swallowed, inhaled, or if it comes into contact with skin.[2][3]

Table 1: Hazard Identification for Halogenated Pyridines

Hazard ClassificationDescriptionGHS Hazard Statement
Acute Toxicity (Oral, Dermal, Inhalation) Harmful if swallowed, in contact with skin, or if inhaled.[2][3]H302, H312, H332
Skin Corrosion/Irritation Causes skin irritation.[2][3][4]H315
Serious Eye Damage/Irritation Causes serious eye irritation.[2][3][4]H319
Specific Target Organ Toxicity (Single Exposure) May cause respiratory irritation.[2][3]H335

Before any procedure, a thorough risk assessment must be conducted to identify potential exposure scenarios, such as weighing, transferring, reaction setup, and workup. The scale of the operation dictates the level of engineering controls and PPE required.

Core Directive: Personal Protective Equipment (PPE)

The selection of PPE is the final and critical barrier between the researcher and the chemical. It must be chosen based on the specific hazards of this compound.

Hand Protection: The First Line of Defense

Your choice of gloves is critical, as skin contact is a primary route of exposure.

  • Required: Wear nitrile or neoprene gloves.[5][6] These materials provide adequate resistance to pyridine-based compounds.

  • Prohibited: Do not use latex gloves, as they offer poor protection against many laboratory chemicals and can degrade upon contact.

  • Best Practices:

    • Use powder-free gloves to prevent aerosolization and contamination of the work area.[7]

    • Change gloves frequently, with a recommended interval of every 30 to 60 minutes, or immediately if you suspect contamination or notice any signs of degradation (e.g., swelling, discoloration).[7]

    • When working with larger volumes or for extended periods, consider double-gloving for enhanced protection.

Eye and Face Protection: Shielding from Splashes and Dust
  • Minimum Requirement: Chemical splash goggles that meet ANSI Z87.1 standards are mandatory at all times.[5][8] Standard safety glasses with side shields are insufficient as they do not provide a seal around the eyes.[7]

  • Recommended for High-Risk Tasks: When there is a significant risk of splashing (e.g., transferring liquids, working under positive pressure, or cleaning spills), a full-face shield must be worn in addition to chemical splash goggles.[7][9] This provides a full barrier for the face and eyes.

Body Protection: Preventing Dermal Absorption
  • Standard Use: A clean, flame-resistant laboratory coat is required for all routine procedures.

  • Enhanced Protection: For tasks involving larger quantities or a high likelihood of splashes, supplement your lab coat with a chemical-resistant apron or consider using a chemical-resistant coverall suit.[8] Ensure the material is rated for protection against halogenated organic compounds.

Respiratory Protection: Engineering Controls as the Primary Barrier
  • Primary Engineering Control: All handling of this compound, especially weighing of the solid or transferring solutions, must be performed inside a certified chemical fume hood.[5][6] This is the most critical step in preventing respiratory exposure.

  • Secondary Respiratory Protection:

    • If engineering controls are insufficient or during a large spill cleanup, respiratory protection is necessary. Surgical masks offer no protection from chemical vapors or dust.[7][9]

    • For potential dust exposure, a NIOSH-approved N95 or N100 particulate respirator is required.[7]

    • For significant vapor exposure or spill response, a half-mask or full-face air-purifying respirator with organic vapor cartridges is essential.[10] All users of respirators must be properly fit-tested and trained according to OSHA standards.

Procedural Guidance: From Setup to Cleanup

A self-validating protocol ensures safety at every stage. The following workflow integrates PPE use with safe handling and disposal practices.

Experimental Workflow: Safe Handling Protocol

This step-by-step methodology must be followed for all procedures involving this compound.

  • Preparation:

    • Ensure the chemical fume hood is operational and the sash is at the appropriate working height.

    • Confirm that an eyewash station and safety shower are directly accessible and unobstructed.[3][10]

    • Gather all necessary equipment and reagents before introducing the chemical.

  • PPE Donning:

    • Don a lab coat, followed by safety goggles.

    • If required, don your respirator.

    • Finally, don the appropriate chemical-resistant gloves, ensuring the cuffs are pulled over the sleeves of the lab coat.[7]

  • Chemical Handling:

    • Perform all manipulations deep within the fume hood.

    • When weighing the solid, use a dedicated spatula and weighing paper. Avoid generating dust.[1]

    • Keep all containers tightly sealed when not in use to minimize vapor release.[5]

  • Post-Procedure Cleanup:

    • Decontaminate any surfaces with an appropriate solvent and wipe clean.

    • Treat all disposable materials that came into contact with the chemical (e.g., weighing paper, contaminated paper towels) as hazardous waste.[1]

  • PPE Doffing:

    • Remove gloves first, using a technique that avoids touching the outer contaminated surface with bare skin.

    • Remove the lab coat, turning it inside out to contain any surface contamination.

    • Remove goggles and any respiratory protection last.

    • Wash hands thoroughly with soap and water immediately after removing all PPE.[3]

G cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Cleanup & Disposal Phase A 1. Risk Assessment Identify hazards and scale. B 2. Verify Engineering Controls (Fume Hood, Eyewash/Shower) A->B C 3. Don PPE (Coat, Goggles, Gloves) B->C D 4. Weigh & Transfer Chemical Avoid dust/vapor generation. C->D Begin work E 5. Perform Procedure Keep containers sealed. D->E F 6. Decontaminate Surfaces E->F Procedure complete G 7. Segregate Waste (Halogenated Organic Waste) F->G H 8. Doff PPE (Gloves first, wash hands last) G->H I Securely Store Waste for Professional Disposal H->I End of Process

Caption: Workflow for Safely Handling this compound.

Emergency and Disposal Plans

Emergency Response
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2][3]

  • Skin Contact: Remove contaminated clothing immediately and wash the affected skin area with plenty of soap and water.[2][3] Seek medical advice if irritation persists.[3]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical help.[2][3]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and call a poison control center or doctor immediately.[2][3]

  • Spills: Evacuate the area. Wearing full PPE (including respiratory protection), contain the spill using an inert absorbent material like sand or vermiculite.[6] Sweep up the material, place it in a sealed, labeled container, and dispose of it as hazardous waste.[2]

Waste Disposal Protocol

Improper disposal is a serious compliance and safety violation.

  • Waste Segregation: this compound is a halogenated organic compound. All waste, including the pure compound, contaminated materials, and solutions, must be collected in a designated hazardous waste container labeled "Halogenated Organic Waste".[11] Do not mix with non-halogenated waste.[11]

  • Container Management: Use a chemically compatible (e.g., polyethylene) container that is in good condition with a secure, sealable lid.[1]

  • Storage: Store the sealed waste container in a designated, well-ventilated, and cool secondary containment area away from incompatible materials like strong oxidizing agents.[5][6][11]

  • Final Disposal: Arrange for pickup and disposal by a licensed environmental waste management company in accordance with all local, state, and federal regulations.[1][11]

By integrating this expert guidance into your laboratory's standard operating procedures, you can effectively mitigate the risks associated with handling this compound, ensuring a safer environment for all personnel.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.